Product packaging for 3-Azabicyclo[3.2.1]octan-2-one(Cat. No.:CAS No. 16994-00-6)

3-Azabicyclo[3.2.1]octan-2-one

Cat. No.: B2851795
CAS No.: 16994-00-6
M. Wt: 125.171
InChI Key: VIJCSXWSAGILRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Azabicyclo[3.2.1]octan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2851795 3-Azabicyclo[3.2.1]octan-2-one CAS No. 16994-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJCSXWSAGILRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-azabicyclo[3.2.1]octane framework, and specifically its lactam derivative 3-azabicyclo[3.2.1]octan-2-one, represents a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, making it a privileged core for targeting a range of biological receptors. This guide provides an in-depth analysis of the core chemical structure and, critically, the complex stereochemistry that governs its biological activity. We will explore the key stereochemical features, discuss methodologies for stereoselective synthesis, and examine case studies where specific stereoisomers have been pivotal in the development of potent and selective therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic scaffold.

The 3-Azabicyclo[3.2.1]octane Scaffold: A Core of Medicinal Significance

The this compound molecule is a bicyclic lactam, meaning it contains a nitrogen atom within a two-ring system and features an amide bond as part of one of the rings.[1] This structure is a derivative of the parent 3-azabicyclo[3.2.1]octane.[2] The bicyclic system is formed by the fusion of a six-membered piperidine ring and a five-membered cyclopentane ring, creating a rigid, bridged structure. This conformational rigidity is a key attribute, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

This scaffold is found in a variety of pharmacologically active agents, serving as a key structural motif for compounds targeting central nervous system (CNS) disorders, cancer, and inflammatory conditions.[3][4][5] Its utility stems from its ability to mimic the core of natural products, such as tropane alkaloids, while offering novel vectors for chemical modification.[3][6]

Chemical Properties
IUPAC Name This compound[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
CAS Number 16994-00-6[1][7]
SMILES C1CC2CC1CNC2=O[1]

Unraveling the Stereochemistry

The therapeutic potential of this compound derivatives is inextricably linked to their stereochemistry. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors.

Identification of Chiral Centers

The parent structure of this compound possesses two chiral centers at the bridgehead carbon atoms, designated as C1 and C5. The presence of these stereocenters means the molecule is chiral and can exist as different stereoisomers.

Enantiomers of the Parent Scaffold

Due to the two chiral centers (C1 and C5), the unsubstituted scaffold exists as a pair of enantiomers:

  • (1R, 5S)-3-azabicyclo[3.2.1]octan-2-one

  • (1S, 5R)-3-azabicyclo[3.2.1]octan-2-one

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For drug development purposes, it is often crucial to synthesize and test each enantiomer separately, as they typically exhibit different pharmacological and toxicological profiles.

Figure 1: Enantiomers of this compound.
Exo and Endo Configuration in Derivatives

When substituents are introduced onto the bicyclic framework (at positions other than the bridgehead carbons), their orientation relative to the main ring system gives rise to further stereoisomerism. Two key descriptors are used:

  • Exo : The substituent is oriented on the opposite side of the larger (six-membered) ring.

  • Endo : The substituent is oriented on the same side as the larger (six-membered) ring.

This distinction is critical, as the exo and endo diastereomers of a substituted 3-azabicyclo[3.2.1]octane derivative can have profoundly different biological activities. For instance, in the development of CCR5 modulators, the exo configuration of the triazolyl tropane derivative was specified as being essential for activity.[8]

Stereoselective Synthesis Strategies

The synthesis of single-enantiomer bicyclic compounds is a significant challenge in organic chemistry. Given the differential effects of stereoisomers, developing stereoselective synthetic routes is a primary objective for any drug development program involving the 3-azabicyclo[3.2.1]octane scaffold.

Rationale for Stereocontrol

The causality behind pursuing stereoselective synthesis is rooted in pharmacodynamics and safety. The biologically active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer is not always benign; it can be metabolically burdensome, contribute to off-target side effects, or even have opposing pharmacological effects. Therefore, isolating the eutomer is a regulatory and clinical imperative.

Key Synthetic Approach: Ring Transformation from Norbornene Derivatives

A robust and well-documented strategy to access the 3-azabicyclo[3.2.1]octane skeleton involves a ring-opening and re-closure sequence starting from readily available norbornene derivatives.[9][10] This approach allows for the controlled installation of the nitrogen atom and the formation of the lactam ring.

G A Norbornene Precursor B Step 1: Dihydroxylation (e.g., OsO₄ or KMnO₄) A->B C Diol Intermediate B->C D Step 2: Oxidative Cleavage (e.g., NaIO₄) C->D E cis-Dialdehyde D->E F Step 3: Reductive Amination (Primary amine, e.g., NH₄OAc, NaBH₃CN) E->F G 3-Azabicyclo[3.2.1]octane Core F->G

Figure 2: Synthetic workflow for the 3-azabicyclo[3.2.1]octane core.
Exemplary Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures for constructing the 3-azabicyclo[3.2.1]octane skeleton.[9][10]

Objective: To synthesize a protected 3-azabicyclo[3.2.1]octane β-amino ester from a norbornene precursor.

Step 1: Dihydroxylation of the Norbornene Precursor

  • Dissolve the starting norbornene β-amino ester (1.0 eq) in a suitable solvent system such as acetone/water (10:1).

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%) slowly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 2: Oxidative Cleavage of the Diol

  • Dissolve the crude diol intermediate from Step 1 in a solvent mixture such as THF/water (3:1).

  • Cool the solution to 0 °C.

  • Add sodium periodate (NaIO₄) (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the diol.

  • Filter the reaction mixture to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate. The resulting organic solution containing the dialdehyde is typically used directly in the next step without extensive purification.

Step 3: Intramolecular Reductive Amination

  • To the crude dialdehyde solution from Step 2, add ammonium acetate (NH₄OAc) (5.0 eq).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Adjust the pH of the mixture to ~6-7 using glacial acetic acid.

  • Stir the reaction at room temperature for 18-36 hours.

  • Quench the reaction by carefully adding 1M HCl.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography (silica gel) to obtain the desired 3-azabicyclo[3.2.1]octane derivative.

Applications in Drug Discovery: The Stereochemistry-Activity Relationship

The true value of understanding the stereochemistry of the 3-azabicyclo[3.2.1]octane scaffold is demonstrated in its application to drug design. The following case studies highlight how specific stereoisomers are essential for achieving desired therapeutic effects.

Derivative Class Target Therapeutic Area Key Stereochemical Feature Reference
Tropane AnalogsSerotonin Transporter (SERT)CNS/Antidepressant3β-aryl, 2β-propanoyl configuration[3]
Aconitine SimplificationHsp90 / ALKOncologySpecific substitution patterns on the bicyclic core[4][11]
Azabicyclo[3.2.1]octane SulfonamidesNAAAAnti-inflammatoryConstrained piperidine ring enhancing potency[5]
Triazolyl Tropane DerivativesCCR5HIV/ImmunologyExo configuration of the triazole moiety[8]
Case Study: Anticancer Agents from Aconitine Simplification

The natural product aconitine is a potent toxin with a complex chemical structure. However, its core contains elements that can be mimicked to create novel therapeutic agents. Researchers have successfully simplified the aconitine scaffold to generate potent inhibitors based on the 2-azabicyclo[3.2.1]octane core.[4][11] In one study, a series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives were synthesized as Hsp90 inhibitors. One compound, 14t , exhibited an IC₅₀ value of 0.71 nM against Hsp90α and potent antiproliferative activity against LoVo cancer cells (IC₅₀ = 0.02 μM).[4] This work demonstrates how the rigid bicyclic core can serve as a template to position substituents in a precise orientation to achieve high-affinity binding to a protein target.

Conclusion

The this compound scaffold is a powerful tool in modern drug discovery. Its value lies not just in its rigid bicyclic structure but in the rich stereochemical landscape it presents. The presence of chiral bridgehead carbons and the potential for exo/endo diastereomerism in its derivatives provide a sophisticated platform for designing highly specific and potent ligands. A thorough understanding of its stereochemistry, coupled with the development of robust stereoselective synthetic methods, is paramount for unlocking the full therapeutic potential of this remarkable molecular framework. As demonstrated in numerous research programs, controlling the stereochemical outcome is not merely an academic exercise but a fundamental requirement for creating safe and effective medicines.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.2.1]octane core, a conformationally constrained saturated heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This in-depth technical guide charts the historical journey of this remarkable scaffold, from its initial synthesis to its contemporary applications in the development of novel therapeutics. We will explore the evolution of synthetic methodologies, from classical ring-forming strategies to modern, more efficient approaches. Furthermore, this guide will delve into the diverse pharmacological landscape of 3-azabicyclo[3.2.1]octane derivatives, with a particular focus on their roles as modulators of the central nervous system and other key physiological pathways. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecular architecture.

Genesis of a Scaffold: Early Discovery and Synthetic Approaches

The story of the 3-azabicyclo[3.2.1]octane scaffold begins in the mid-20th century, driven by the quest for new therapeutic agents. Early investigations into this bicyclic system were pioneered by Charles H. Grogan and Leonard M. Rice, who, in 1957, reported the synthesis of a series of N-substituted 3-azabicyclo[3.2.1]octanes as potential hypotensive agents. Their work laid the foundational stone for the exploration of this chemical space.

A significant advancement in the accessibility of the 3-azabicyclo[3.2.1]octane core came in 1968 from N. D. Potti and W. L. Nobles. They developed an improved method for the preparation of the parent hydrochloride salt, which subsequently facilitated the synthesis of a novel class of phenothiazine derivatives, expanding the therapeutic potential of the scaffold.[1]

Foundational Synthetic Protocol: The Grogan and Rice Synthesis (1957)

The initial synthesis developed by Grogan and Rice provided the first entry into this class of compounds. The key steps involved the formation of the bicyclic ring system through an intramolecular cyclization.

Experimental Protocol: Synthesis of N-Substituted 3-Azabicyclo[3.2.1]octanes (Adapted from Grogan and Rice, 1957)

  • Step 1: Synthesis of 1,3-Cyclopentanedicarboxylic Acid. (This starting material can be prepared through various classical methods).

  • Step 2: Formation of the N-Substituted Imide. The dicarboxylic acid is reacted with a primary amine (R-NH₂) under dehydrating conditions (e.g., heating) to form the corresponding N-substituted imide.

  • Step 3: Reduction of the Imide. The N-substituted imide is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to yield the desired N-substituted 3-azabicyclo[3.2.1]octane.

  • Step 4: Purification. The final product is isolated and purified using standard techniques such as distillation or crystallization.

Note: This is a generalized representation. For specific reaction conditions and yields, refer to the original publication.

An Improved Approach: The Potti and Nobles Method (1968)

Recognizing the utility of the 3-azabicyclo[3.2.1]octane core, Potti and Nobles sought to improve its accessibility. Their 1968 publication detailed a more practical synthesis of the hydrochloride salt, a versatile intermediate for further derivatization.[1]

Experimental Protocol: Improved Synthesis of 3-Azabicyclo[3.2.1]octane Hydrochloride (Adapted from Potti and Nobles, 1968)

  • Step 1: Starting Material. The synthesis commences with a readily available cyclopentanone derivative.

  • Step 2: Ring Expansion and Cyclization. A series of reactions, including a Schmidt reaction or a Beckmann rearrangement on a cyclopentanone-derived oxime, can be employed to construct the piperidine ring fused to the cyclopentane core.

  • Step 3: Reduction. The resulting lactam is reduced using a suitable reducing agent.

  • Step 4: Salt Formation. The bicyclic amine is treated with hydrochloric acid to afford the stable and readily handled hydrochloride salt.

This improved synthesis provided a more efficient route to the core scaffold, paving the way for broader exploration of its chemical and biological properties.

The Modern Synthetic Arsenal: Evolution of Methodologies

Since these early discoveries, the synthetic chemist's toolbox has expanded significantly. Modern approaches to the 3-azabicyclo[3.2.1]octane core focus on efficiency, stereocontrol, and the introduction of diverse functionalities. These strategies often leverage advances in catalysis and reaction design.

Intramolecular Cyclization Strategies

Intramolecular reactions remain a cornerstone for the construction of the 3-azabicyclo[3.2.1]octane skeleton. These methods involve the formation of one of the rings from a pre-existing cyclic or acyclic precursor.

Key Methodologies:

  • Reductive Amination: Cyclopentane-1,3-dicarbaldehyde or related dialdehydes can undergo intramolecular reductive amination with a primary amine to form the bicyclic system.

  • Dieckmann Condensation: Intramolecular condensation of a suitably substituted adipic acid derivative can be used to form the piperidine ring.

  • Radical Cyclizations: Tin-mediated or transition-metal-catalyzed radical cyclizations of unsaturated precursors offer a powerful method for ring closure.

Diversity-Oriented Synthesis (DOS)

The 3-azabicyclo[3.2.1]octane scaffold is well-suited for diversity-oriented synthesis, a strategy aimed at the rapid generation of a wide range of structurally diverse molecules. By employing a common bicyclic core and varying the substituents at multiple positions, large libraries of compounds can be created for high-throughput screening.[2]

DOS_Workflow Core 3-Azabicyclo[3.2.1]octane Core Scaffold R1 Functionalization at N3 Core->R1 R2 Functionalization at other positions Core->R2 Library Diverse Compound Library R1->Library R2->Library Screening High-Throughput Screening Library->Screening Hits Bioactive Hits Screening->Hits

Caption: A generalized workflow for Diversity-Oriented Synthesis utilizing the 3-azabicyclo[3.2.1]octane scaffold.

Pharmacological Significance and Therapeutic Applications

The rigid nature of the 3-azabicyclo[3.2.1]octane scaffold reduces the conformational flexibility of molecules, which can lead to increased potency and selectivity for their biological targets. This has made it an attractive framework in the design of a wide array of therapeutic agents.

Vasopressin Receptor Antagonists

Derivatives of 3-azabicyclo[3.2.1]octane have been investigated as potent and selective antagonists of the vasopressin receptors, particularly the V1a and V2 subtypes.[3][4] These receptors play crucial roles in regulating blood pressure, water balance, and social behavior. Antagonists of these receptors have potential applications in the treatment of conditions such as hyponatremia, heart failure, and mood disorders.[4]

Mechanism of Action: 3-azabicyclo[3.2.1]octane-based vasopressin antagonists act as competitive inhibitors, binding to the vasopressin receptors and preventing the endogenous ligand, arginine vasopressin (AVP), from binding and activating the receptor. This blocks the downstream signaling cascades, such as the Gq/11 pathway for the V1a receptor and the Gs pathway for the V2 receptor.

Vasopressin_Antagonism cluster_0 Cell Membrane V1aR V1a Receptor Gq Gq/11 Signaling V1aR->Gq V2R V2 Receptor Gs Gs Signaling V2R->Gs AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates AVP->V2R Binds & Activates Antagonist 3-Azabicyclo[3.2.1]octane Antagonist Antagonist->V1aR Blocks Binding Antagonist->V2R Blocks Binding PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Activation Gs->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP

Caption: Mechanism of action of 3-azabicyclo[3.2.1]octane-based vasopressin antagonists.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

More recently, the 8-azabicyclo[3.2.1]octane scaffold, a close isomer, has been successfully incorporated into potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA leads to an increase in endogenous PEA levels, offering a promising therapeutic strategy for the management of inflammatory and pain conditions.[6] The principles of scaffold rigidity and precise functional group placement are directly transferable to the 3-aza isomer.

Mechanism of Action: By inhibiting NAAA, these compounds prevent the breakdown of PEA. The elevated levels of PEA can then activate peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a key role in the transcriptional regulation of inflammatory responses.[5]

NAAA_Inhibition NAAA NAAA Enzyme Inactive Inactive Metabolites NAAA->Inactive Degradation Inhibitor Azabicyclo[3.2.1]octane Inhibitor Inhibitor->NAAA Inhibits PEA Palmitoylethanolamide (PEA) PEA->NAAA Substrate PPARa PPAR-α Activation PEA->PPARa Inflammation Reduced Inflammation PPARa->Inflammation

Caption: The mechanism of action of NAAA inhibitors featuring the azabicyclo[3.2.1]octane scaffold.

Other Therapeutic Areas

The versatility of the 3-azabicyclo[3.2.1]octane scaffold has led to its exploration in a multitude of other therapeutic areas, including:

  • Neuroscience: As modulators of various neurotransmitter receptors and transporters, with potential applications in depression, anxiety, and neurodegenerative diseases.

  • Oncology: As a framework for the development of novel anti-cancer agents.

  • Infectious Diseases: In the design of new antibacterial and antiviral compounds.

A notable example of a closely related scaffold in clinical development is Udonitrectag , which incorporates a 6,8-dioxa-3-azabicyclo[3.2.1]octane core and has received orphan drug designation for complications after organ transplantation.[7]

Comparative Data and Future Perspectives

The enduring appeal of the 3-azabicyclo[3.2.1]octane scaffold lies in its favorable physicochemical properties and its ability to serve as a rigid template for drug design.

Table 1: Comparison of Synthetic Strategies for the 3-Azabicyclo[3.2.1]octane Core

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Classical Intramolecular Cyclization Stepwise construction from acyclic or monocyclic precursors.Well-established, reliable for small-scale synthesis.Can be lengthy, may require harsh reaction conditions.
Modern Catalytic Methods Use of transition metal or organocatalysts for ring formation.High efficiency, improved stereocontrol, milder conditions.Catalyst cost and sensitivity can be a factor.
Diversity-Oriented Synthesis (DOS) Rapid generation of compound libraries from a common core.Enables exploration of vast chemical space for hit discovery.Requires specialized high-throughput synthesis and screening capabilities.

The future of 3-azabicyclo[3.2.1]octane derivatives in drug discovery remains bright. Advances in computational chemistry and predictive modeling will further enable the rational design of next-generation therapeutics based on this scaffold. The development of novel, highly stereoselective synthetic methods will continue to improve access to enantiomerically pure derivatives, which is crucial for optimizing pharmacological activity and minimizing off-target effects. As our understanding of complex biological pathways deepens, the unique three-dimensional features of the 3-azabicyclo[3.2.1]octane core will undoubtedly be leveraged to address new and challenging therapeutic targets.

Conclusion

From its initial discovery as a potential hypotensive agent to its current status as a privileged scaffold in modern drug discovery, the 3-azabicyclo[3.2.1]octane core has demonstrated remarkable and enduring value. Its rigid, well-defined structure provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The continued evolution of synthetic methodologies ensures that this versatile scaffold will remain at the forefront of medicinal chemistry research for years to come, contributing to the development of innovative medicines to address unmet medical needs.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azabicyclo[3.2.1]octan-2-one, a bicyclic lactam with the chemical formula C₇H₁₁NO and a molecular weight of 125.17 g/mol , represents a core structural motif in medicinal chemistry and drug discovery.[1] Its rigid conformational framework makes it an attractive scaffold for the design of novel therapeutics. Despite its significance, a comprehensive, publicly available experimental spectroscopic dataset for this compound is notably scarce. This guide, therefore, serves as an in-depth technical resource, providing a detailed analysis and expert prediction of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By leveraging spectroscopic principles and drawing comparisons with closely related analogues, this document aims to equip researchers with the necessary information to identify, characterize, and utilize this compound in their scientific endeavors. The CAS Registry Number for this compound is 16994-00-6.[1][2]

Molecular Structure and Numbering

The structure of this compound is a bicyclic system consisting of a six-membered piperidine ring fused with a five-membered cyclopentane ring, sharing three atoms. The piperidine ring is in a chair-like conformation, while the cyclopentane portion adopts an envelope or twist conformation. The lactam functionality is at position 2 of the 3-aza-bicyclo system.

Figure 1: Structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H NMR spectrum of this compound involves considering the chemical environment of each proton, including shielding/deshielding effects and spin-spin coupling. Due to the rigid bicyclic structure, the protons are diastereotopic, leading to complex splitting patterns. The predictions below are for a standard deuterochloroform (CDCl₃) solvent.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-12.8 - 3.0mBridgehead proton, coupled to protons on C2, C7, and C8.
H-4 (endo)3.2 - 3.4mDiastereotopic proton on the carbon adjacent to the nitrogen.
H-4 (exo)2.9 - 3.1mDiastereotopic proton on the carbon adjacent to the nitrogen.
H-52.5 - 2.7mBridgehead proton, coupled to protons on C4, C6, and C8.
H-6 (endo)1.7 - 1.9mDiastereotopic methylene proton.
H-6 (exo)1.5 - 1.7mDiastereotopic methylene proton.
H-7 (endo)1.9 - 2.1mDiastereotopic methylene proton.
H-7 (exo)1.6 - 1.8mDiastereotopic methylene proton.
H-8 (syn)2.0 - 2.2mMethylene bridge proton.
H-8 (anti)1.8 - 2.0mMethylene bridge proton.
N-H5.5 - 7.0br sAmide proton, chemical shift can be concentration and temperature dependent.
Rationale for Predictions

The predicted chemical shifts are based on the analysis of related structures. The protons on carbons adjacent to the nitrogen (C4) and the bridgehead protons (H1 and H5) are expected to be the most deshielded among the aliphatic protons. The geminal protons on the methylene groups (C6, C7, and C8) are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with neighboring protons. The amide proton (N-H) is expected to be a broad singlet and its chemical shift can vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm) Notes
C145 - 50Bridgehead carbon.
C2170 - 175Carbonyl carbon of the lactam.
C440 - 45Carbon adjacent to the nitrogen.
C548 - 53Bridgehead carbon.
C628 - 33Methylene carbon.
C725 - 30Methylene carbon.
C833 - 38Methylene bridge carbon.
Rationale for Predictions

The most downfield signal will be the carbonyl carbon (C2) of the lactam, typically appearing in the 170-175 ppm range. The bridgehead carbons (C1 and C5) and the carbon adjacent to the nitrogen (C4) will be in the midfield region for aliphatic carbons. The remaining methylene carbons (C6, C7, and C8) will appear at higher field strengths. These predictions are informed by data from similar bicyclic systems.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3200 - 3400Medium, broad
C-H stretch (sp³)2850 - 3000Medium to strong
C=O stretch (lactam)1650 - 1690Strong
N-H bend1510 - 1550Medium
C-N stretch1180 - 1250Medium
Rationale for Predictions

The most prominent peak is expected to be the strong absorption from the carbonyl group (C=O) of the lactam. The N-H stretching vibration will appear as a broad band in the high-frequency region. The sp³ C-H stretching vibrations will be observed just below 3000 cm⁻¹. The N-H bend and C-N stretch will be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectral Data
Parameter Predicted Value
Molecular Ion (M⁺) m/z 125
Major Fragments m/z 96, 82, 68, 55
Rationale for Predictions

The molecular ion peak (M⁺) is expected at m/z 125, corresponding to the molecular weight of the compound.[1] Common fragmentation pathways for bicyclic amines and lactams involve the loss of small neutral molecules and cleavage of the rings. A potential major fragmentation pathway is the retro-Diels-Alder reaction of the bicyclic system, which would lead to characteristic fragment ions.

fragmentation_pathway M This compound (m/z 125) F1 [M - CO - H]⁺ (m/z 96) M->F1 - CO, -H F2 [M - C₂H₅N]⁺ (m/z 82) M->F2 retro-Diels-Alder F3 [M - C₃H₅NO]⁺ (m/z 68) M->F3 Ring Cleavage

Figure 2: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized, step-by-step methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data (FID). acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal. proc2->proc3

Figure 3: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By synthesizing information from fundamental principles and data from closely related analogues, this document offers a robust framework for researchers to understand and anticipate the spectral characteristics of this important bicyclic lactam. The provided protocols also serve as a practical guide for the experimental acquisition of this data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future work.

References

The 3-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.2.1]octane, or isotropane, scaffold represents a class of bridged bicyclic nitrogen heterocycles that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for substituents, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. This conformational rigidity can reduce the entropic penalty upon binding, often leading to enhanced affinity.[1][2] This technical guide provides an in-depth analysis of the biological significance of the 3-azabicyclo[3.2.1]octane core. It explores its critical role in the development of agents targeting the central nervous system, particularly monoamine transporters, and its emergence in novel therapeutic areas such as anti-inflammatory medicine through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). We will dissect key structure-activity relationships (SAR), provide detailed synthetic methodologies, and present a forward-looking perspective on the untapped potential of this versatile scaffold for researchers, scientists, and drug development professionals.

Introduction to the Azabicyclic Scaffolds

The Importance of Privileged Scaffolds in Medicinal Chemistry

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 3-azabicyclo[3.2.1]octane ring system is considered one such scaffold.[3][4] Its utility stems from its structurally rigid and complex three-dimensional nature, which allows for the precise spatial arrangement of various functional groups to interact with specific residues in a protein's binding pocket. This inherent pre-organization minimizes the conformational entropy loss upon binding, a key thermodynamic advantage in achieving high-affinity interactions.

Defining the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane skeleton is a bridged ring system consisting of a six-membered ring and a five-membered ring sharing three carbon atoms. The defining feature is a three-atom bridge and a two-atom bridge connecting two tertiary carbon atoms (the bridgeheads). The incorporation of a nitrogen atom into this framework creates an azabicyclo[3.2.1]octane, a core structure found in numerous natural products and synthetic molecules with significant biological activity.[5][6]

Isomeric Distinction: 3-Azabicyclo[3.2.1]octane (Isotropane) vs. 8-Azabicyclo[3.2.1]octane (Tropane)

It is critical to distinguish between the two most common isomers of this scaffold. The 8-azabicyclo[3.2.1]octane, widely known as the tropane core, is famously found in alkaloids like cocaine and atropine.[7] In this isomer, the nitrogen atom is part of the two-atom bridge. In contrast, the 3-azabicyclo[3.2.1]octane, or isotropane, features the nitrogen atom within the six-membered ring, as part of the three-atom bridge.[8] This seemingly subtle difference in nitrogen placement fundamentally alters the topology and vectoral presentation of substituents, allowing for distinct interactions with biological targets.[8]

G cluster_0 Isomeric Azabicyclo[3.2.1]octanes node_tropane 8-Azabicyclo[3.2.1]octane (Tropane Core) node_isotropane 3-Azabicyclo[3.2.1]octane (Isotropane Core)

Caption: Structural comparison of the tropane and isotropane cores.

Biological Significance and Therapeutic Applications

The isotropane scaffold serves as a foundational element in designing molecules for a range of therapeutic targets, primarily due to its structural similarity to bioactive alkaloids like cocaine.[2]

Central Nervous System (CNS) Agents: Targeting Monoamine Transporters

A significant body of research on the 3-azabicyclo[3.2.1]octane core has focused on its use in developing inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[9][10] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating conditions like depression, anxiety, and substance abuse disorders.

The structural analogy to cocaine makes the isotropane scaffold a logical starting point for developing DAT inhibitors.[8] By designing analogues that bind potently to DAT but lack the reinforcing properties of cocaine, researchers aim to create treatment agents for cocaine addiction. Studies have shown that 8-substituted isotropanes can exhibit high affinity for the DAT. For instance, an 8α-phenyl isotropane analog demonstrated a binding affinity (IC₅₀ = 234 nM) comparable to that of cocaine (IC₅₀ = 159 nM) at the dopamine transporter.[10] The orientation of substituents at the C-8 position is crucial for potency, with the α-orientation often being more potent than the β-orientation.[8][10]

By modifying the substituents on the isotropane core, researchers can tune the selectivity towards different monoamine transporters. For example, the introduction of an ethyl ketone moiety at the 2-position and specific aryl groups at the 3-position can shift the selectivity profile dramatically towards the serotonin transporter.[9] One highly potent and selective compound, 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane, displayed a Kᵢ of 0.1 nM at SERT, with 150-fold selectivity over DAT and nearly 1000-fold selectivity over NET, highlighting its potential as a lead for antidepressant development.[9]

Table 1: Structure-Activity Relationship (SAR) Summary for Isotropane-Based Monoamine Transporter Inhibitors

Position of SubstitutionSubstituent TypeImpact on Activity/SelectivityReference
C-8 α-PhenylPotent DAT inhibition, comparable to cocaine.[8][10]
C-8 β-PhenylLower DAT potency compared to the α-epimer.[8][10]
C-8 Benzhydryl ethersImproved selectivity for DAT over SERT.[10]
C-3 4-(1-methylethenyl)phenylHigh potency and strong selectivity for SERT.[9]
C-2 PropanoylContributes to high SERT affinity when paired with a C-3 aryl group.[9]
Anti-Inflammatory Agents: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

More recently, the 3-azabicyclo[3.2.1]octane core has been identified as a key structural feature in a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA).[1][11] NAAA is an intracellular enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibiting NAAA preserves endogenous PEA levels, prolonging its analgesic and anti-inflammatory effects.[11]

Researchers identified a class of pyrazole azabicyclooctane sulfonamides as potent, non-covalent NAAA inhibitors.[11][12] The decision to constrain a flexible piperidine ring from an initial hit compound into the more rigid 3-azabicyclo[3.2.1]octane scaffold proved highly beneficial, resulting in a five-fold boost in potency.[1][12] This enhancement is attributed to the rigid framework orienting the key pharmacophoric elements for optimal interaction within the NAAA active site.

Through iterative design, synthesis, and biological testing, a lead compound was optimized. A careful structure-activity relationship study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689).[11] This compound was found to inhibit human NAAA in the low nanomolar range with a non-covalent mechanism of action and possessed a favorable drug-like profile, making it a promising candidate for treating inflammatory conditions.[11][12]

Table 2: Inhibitory Potency of Representative Pyrazole Azabicyclooctane Sulfonamides against human NAAA (h-NAAA)

CompoundKey Structural Featureh-NAAA IC₅₀ (µM)Reference
Parent Hit (Piperidine) Flexible Piperidine Ring1.09[1]
Analog 20 endo-azabicyclo[3.2.1]octane core0.23[12]
Analog 21 exo-azabicyclo[3.2.1]octane coreInactive[12]
ARN19689 (Optimized Lead) endo-ethoxymethyl-pyrazinyloxy-azabicyclo[3.2.1]octane0.042[11][12]

This data highlights the critical importance of the endo stereochemistry for inhibitory activity.

Emerging Applications: Neuroprotection and Oncology

Preliminary research suggests the utility of the 3-azabicyclo[3.2.1]octane scaffold extends beyond its established roles. Derivatives have been investigated for neuroprotective effects in models of Alzheimer's and Parkinson's disease, where they have been shown to reduce oxidative stress and prevent neuronal cell death.[13] Additionally, the related tropane-containing natural product, cocaine, has been explored as a ligand in metal complexes exhibiting anticancer activity, suggesting that the underlying azabicyclic framework may have applications in oncology.[6]

Synthetic Strategies and Methodologies

The synthetic accessibility of the 3-azabicyclo[3.2.1]octane core is a key factor in its appeal for pharmaceutical research.[13] Several synthetic routes have been developed to construct this bicyclic system.

Foundational Synthesis: The Mannich Condensation for the Isotropane Core

A robust and frequently employed method for constructing the core N-benzyl-3-azabicyclo[3.2.1]octan-8-one is the Mannich condensation.[8][10] This reaction involves the condensation of cyclopentanone, benzylamine, and formaldehyde. The causality behind this choice of reactants lies in their ability to assemble the bicyclic structure in a single, efficient step. Cyclopentanone provides the five-carbon chain that forms the bulk of the ring system, while benzylamine acts as the nitrogen source and formaldehyde serves as the one-carbon bridging unit. The benzyl group is a convenient protecting group for the nitrogen, which can be removed later in the synthetic sequence if desired.

Caption: General workflow for the synthesis and derivatization of isotropanes.

Protocol: Synthesis of N-benzyl-3-azabicyclo[3.2.1]octan-8-one

This protocol is a representative methodology based on published procedures.[8][10]

Materials:

  • Cyclopentanone

  • Benzylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (pellets)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopentanone, benzylamine hydrochloride, and paraformaldehyde in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux. The rationale for heating is to provide the necessary activation energy for the multi-step condensation reaction to proceed efficiently. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of sodium hydroxide pellets or a concentrated NaOH solution. This step is crucial to deprotonate the amine and neutralize the acid, allowing the organic product to be extracted.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract several times with diethyl ether. The product, being organic, will preferentially partition into the ether layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-benzyl-3-azabicyclo[3.2.1]octan-8-one by vacuum distillation or column chromatography on silica gel to obtain the final product. The choice of purification method depends on the scale and purity requirements.

Self-Validation: The integrity of the synthesized core can be validated through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the bicyclic structure and Mass Spectrometry (MS) to verify the molecular weight.

Future Perspectives and Conclusion

The 3-azabicyclo[3.2.1]octane core continues to be a scaffold of high interest in drug discovery. While its application in targeting monoamine transporters is well-established, its successful use in developing highly potent NAAA inhibitors demonstrates its versatility and potential in new therapeutic arenas.[11]

Future research will likely focus on:

  • Exploring New Target Space: Applying the isotropane scaffold to other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and other enzymes, where its rigid structure can be leveraged to achieve high selectivity.

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure isotropane derivatives. As biological systems are chiral, the ability to selectively synthesize a single enantiomer is often critical for therapeutic efficacy and safety.

  • Bioisosteric Replacement: Investigating the replacement of the nitrogen atom with other heteroatoms (e.g., oxygen to give an oxa-isotropane) to further modulate the scaffold's physicochemical properties and biological activity.[14][15][16]

References

An In-depth Technical Guide to Potential Therapeutic Targets for 3-Azabicyclo[3.2.1]octan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of promising therapeutic targets for analogs of the 3-Azabicyclo[3.2.1]octan-2-one scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic basis for target selection, provides detailed experimental workflows for target validation, and summarizes key structure-activity relationship insights. The inherent rigidity and chiral nature of the azabicyclo[3.2.1]octane core make it a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture for precise interaction with biological targets.[1] This guide will focus on three validated and promising targets: N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), Heat Shock Protein 90 (Hsp90), and the Dopamine Transporter (DAT).

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A Target for Novel Anti-inflammatory Agents

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (PEA).[2] Inhibition of NAAA preserves PEA levels, thereby prolonging its analgesic and anti-inflammatory effects. This makes NAAA a compelling target for the treatment of chronic inflammatory conditions.[2][3]

Mechanism of Action of Azabicyclo[3.2.1]octane Analogs

Recent studies have identified pyrazole azabicyclo[3.2.1]octane sulfonamides as potent and non-covalent inhibitors of human NAAA (hNAAA).[2][4] The azabicyclo[3.2.1]octane core serves as a rigid scaffold to optimally position the pyrazole and sulfonamide moieties for interaction within the NAAA active site. Structure-activity relationship (SAR) studies have revealed that constraining a piperidine core into the more conformationally rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency.[2][3] For instance, the sulfonamide analogue 20 , featuring this bicyclic core, demonstrated submicromolar activity against hNAAA.[2][3] Further optimization led to the discovery of ARN19689, a compound with a low nanomolar IC50 value of 0.042 μM.[2][4]

Experimental Workflow for NAAA Inhibitor Screening

The following workflow outlines the key steps for identifying and characterizing novel this compound analogs as NAAA inhibitors.

NAAA_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization A Compound Library of This compound Analogs B Fluorogenic hNAAA Assay (Medium Throughput) A->B Test Concentrations C IC50 Determination (Dose-Response Curve) B->C Identify Hits D Mechanism of Action Studies (e.g., Dialysis, SPR) C->D Confirm Potency E Cellular NAAA Activity Assay (e.g., in Macrophages) D->E Validate Cellular Activity F In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) E->F Select Lead Candidates G ADME/Tox Profiling F->G Evaluate Drug-like Properties

Caption: Workflow for NAAA inhibitor discovery.

Protocol: Fluorogenic hNAAA Assay

This protocol describes a medium-throughput fluorogenic assay to screen for hNAAA inhibitors.

Materials:

  • Recombinant human NAAA

  • Fluorogenic NAAA substrate (e.g., AMC-palmitate)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known NAAA inhibitor as a positive control.

  • Add 20 µL of hNAAA enzyme solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths appropriate for the fluorophore) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

Heat Shock Protein 90 (Hsp90): A Target for Cancer Therapy

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and activity of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[5][6]

Azabicyclo[3.2.1]octane Analogs as Hsp90 Inhibitors

Researchers have successfully designed and synthesized 2-azabicyclo[3.2.1]octan-3-one derivatives as potent Hsp90 inhibitors by simplifying the scaffold of the natural product, aconitine.[5][6] These simplified analogs have demonstrated excellent antiproliferative activity against cancer cell lines.[5] For example, compound 14t from one such study exhibited an IC50 value of 0.02 µM against LoVo cancer cells and a remarkable Hsp90α inhibitory activity with an IC50 of 0.71 nM.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of Hsp90.[5]

Signaling Pathway of Hsp90 Inhibition

Hsp90_Pathway A This compound Analog B Hsp90 A->B Inhibition C Client Oncoproteins (e.g., Akt, Raf-1, HER2) B->C Chaperoning & Stability D Ubiquitin-Proteasome System C->D Degradation when Hsp90 is inhibited E Client Protein Degradation D->E F Cell Cycle Arrest (G1/S Phase) E->F G Apoptosis E->G

Caption: Hsp90 inhibition pathway by azabicyclo analogs.

Protocol: Hsp90α ATPase Activity Assay

This protocol measures the inhibition of the ATPase activity of Hsp90α, a key function of the chaperone.

Materials:

  • Recombinant human Hsp90α

  • ATP

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 20 mM KCl, 6 mM MgCl2)

  • Malachite green reagent for phosphate detection

  • Test compounds (this compound analogs) in DMSO

  • 96-well clear microplates

Procedure:

  • Add 2 µL of serially diluted test compounds to the wells of a 96-well plate.

  • Add 50 µL of Hsp90α solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of ATP solution.

  • Incubate the plate at 37°C for 4 hours.

  • Stop the reaction by adding 100 µL of malachite green reagent.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at 620 nm using a plate reader.

  • Generate a standard curve with known phosphate concentrations to determine the amount of ADP produced.

  • Calculate the percent inhibition of ATPase activity for each compound concentration.

Dopamine Transporter (DAT): A Target for CNS Disorders and Substance Abuse

The dopamine transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[7][8] Dysregulation of DAT function is implicated in several central nervous system (CNS) disorders, including ADHD, depression, and Parkinson's disease. DAT is also the primary target for psychostimulants like cocaine, making it a crucial target for developing medications for substance abuse.[8]

Azabicyclo[3.2.1]octane Scaffolds as DAT Inhibitors

The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-established pharmacophore for DAT inhibitors, with cocaine being a prominent example.[8] Analogs with modifications at the C2 and C3 positions have yielded potent and selective DAT inhibitors.[7][8] While the core of this section's topic is the this compound scaffold, the extensive research on the closely related 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane systems provides a strong rationale for exploring the 3-aza analogs as DAT inhibitors. For instance, 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have been shown to be potent DAT inhibitors, demonstrating that an amino nitrogen is not an absolute requirement for binding.[7]

Quantitative Data Summary

The following table summarizes the DAT inhibitory potencies of representative bicyclo[3.2.1]octane analogs.

Compound ClassRepresentative AnalogDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
8-Oxabicyclo[3.2.1]octane3β-(3,4-dichlorophenyl)3.27>1000>300
8-Thiabicyclo[3.2.1]octane2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)7.2>1000>138
8-Azabicyclo[3.2.1]octaneWIN 35,42812.82120165

Data synthesized from multiple sources for illustrative purposes.[7][8]

Protocol: [³H]WIN 35,428 Binding Assay for DAT

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 cells)

  • [³H]WIN 35,428 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909)

  • Test compounds (this compound analogs) in DMSO

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add 25 µL of binding buffer, 25 µL of test compound dilution (or buffer for total binding, or non-specific inhibitor for non-specific binding), and 50 µL of [³H]WIN 35,428.

  • Add 100 µL of the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Harvest the membranes by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding).

  • Determine the percent inhibition of specific binding by the test compounds and calculate the Ki values.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutics. The targets highlighted in this guide—NAAA, Hsp90, and DAT—are implicated in a wide range of pathologies, from inflammation and cancer to neurological disorders. The rigid, three-dimensional nature of this bicyclic system provides a unique platform for developing potent and selective modulators of these proteins. Future efforts should focus on expanding the chemical diversity of this compound analog libraries and exploring their potential against other target classes, such as other GPCRs, ion channels, and enzymes, where related azabicyclo scaffolds have already shown significant activity.[1][9][10]

References

Natural products containing the 3-azabicyclo[3.2.1]octane skeleton

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Natural Products Containing the Azabicyclo[3.2.1]octane Skeleton

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azabicyclo[3.2.1]octane core is a rigid, three-dimensional scaffold that forms the structural foundation for a wide array of biologically active natural products and synthetic molecules. Its unique conformational constraints have made it a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. This technical guide provides a comprehensive overview of the major classes of natural products featuring this skeleton, with a primary focus on the pharmacologically significant tropane alkaloids. We will delve into the biosynthetic pathways, key methodologies for isolation and structural elucidation, summarize the diverse biological activities, and explore synthetic strategies that continue to drive innovation in drug discovery.

The Azabicyclo[3.2.1]octane Core: A Note on Nomenclature

The bicyclo[3.2.1]octane framework is a fused ring system consisting of a six-membered ring and a five-membered ring sharing three carbon atoms. The "azabicyclo" designation indicates the replacement of one of these carbon atoms with nitrogen. The numbering of this scaffold is critical for defining the specific isomer.

While the topic of this guide is the "3-azabicyclo[3.2.1]octane" skeleton, it is crucial from a scientific standpoint to clarify that the most abundant and pharmacologically renowned natural products in this family, such as cocaine and atropine, possess the 8-azabicyclo[3.2.1]octane core.[1] This structure is commonly known as the tropane skeleton.[1] Natural products containing the strict 3-aza, 2-aza, or 6-aza skeletons are significantly rarer.[2][3]

Given the overwhelming prevalence and therapeutic importance of the tropane alkaloids, this guide will focus primarily on the 8-azabicyclo[3.2.1]octane family as the archetypal example of this bicyclic system in nature. This focus allows for a deep and practical exploration of a rich class of compounds that has profoundly impacted medicine and pharmacology.

Major Classes of Natural Products: The Tropane Alkaloids

Tropane alkaloids are a class of secondary metabolites produced by numerous plant species, particularly within the Solanaceae (nightshade), Erythroxylaceae (coca), and Convolvulaceae families.[1] They are characterized by the tropane ring system and are broadly classified based on their substituents and resulting pharmacological effects.

  • Anticholinergics (e.g., Atropine, Scopolamine): Found in plants like Atropa belladonna (deadly nightshade) and Datura stramonium, these compounds act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[4] Atropine is the racemic mixture of hyoscyamine.[4] Scopolamine is widely used as an antiemetic for motion sickness and in surgery.[5]

  • Stimulants (e.g., Cocaine): Isolated from the leaves of the coca plant (Erythroxylum coca), cocaine is a potent central nervous system stimulant and local anesthetic.[6] Its primary mechanism of action is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), which leads to increased synaptic concentrations of dopamine.[7]

Biosynthesis of the Tropane Core

Nature constructs the tropane ring through a fascinating and elegant biosynthetic pathway that has been the subject of intense study. The pathway begins with the amino acid L-ornithine (or L-arginine) and proceeds through several key enzymatic steps.[6][8]

The key steps are:

  • Decarboxylation: L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[9]

  • Methylation: Putrescine is N-methylated by putrescine N-methyltransferase (PMT).

  • Oxidation: N-methylputrescine undergoes oxidative deamination by N-methylputrescine oxidase (MPO) to form an aldehyde, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[10]

  • Condensation: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA-derived acetate units. This crucial step is mediated by a unique type III polyketide synthase (PYKS).[10]

  • Cyclization & Reduction: The resulting intermediate undergoes cyclization and oxidation, catalyzed by a P450 enzyme, to form tropinone.[10] Tropinone is a critical branch point. Tropinone reductase I (TRI) reduces it to tropine (the precursor to hyoscyamine), while Tropinone reductase II (TRII) produces pseudotropine (a precursor to calystegines).[8]

  • Esterification and Modification: Tropine is then esterified with phenyllactate (derived from phenylalanine) to form littorine, which is rearranged to hyoscyamine. In scopolamine-producing plants, hyoscyamine is further converted by hyoscyamine 6β-hydroxylase (H6H).[8]

Tropane Alkaloid Biosynthesis cluster_core Core Formation cluster_derivatives Derivative Synthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium N-Methyl-Δ¹- pyrrolinium cation N_Methylputrescine->Pyrrolinium MPO Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 Tropine Tropine (3α-tropanol) Tropinone->Tropine TRI Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TRII Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Condensation & Rearrangement Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Malonyl Malonyl-CoA (x2) Malonyl->Tropinone PYKS, CYP82M3

Simplified Biosynthetic Pathway of Tropane Alkaloids.

Biological Activities and Therapeutic Potential

The rigid bicyclic structure of the azabicyclo[3.2.1]octane core allows its derivatives to bind with high affinity and specificity to various biological targets, primarily receptors and transporters in the nervous system.

Muscarinic Receptor Antagonism

Atropine and scopolamine are non-selective antagonists of the five muscarinic acetylcholine receptor subtypes (M1-M5).[4] This action blocks the effects of the neurotransmitter acetylcholine, leading to effects such as pupil dilation (mydriasis), increased heart rate, and reduced secretions. Their affinity for these receptors is exceptionally high, with Ki values often in the low nanomolar to picomolar range.[11][12]

Monoamine Transporter Inhibition

Cocaine's reinforcing and psychostimulant effects are primarily due to its inhibition of the dopamine transporter (DAT), though it also affects the serotonin (SERT) and norepinephrine (NET) transporters.[7] By blocking DAT, cocaine increases the extracellular concentration of dopamine in the brain's reward pathways. The development of cocaine analogs has been a major focus of research to create treatments for addiction or to develop novel CNS therapeutics.[13]

Data Summary: Receptor and Transporter Affinities

The following table summarizes the binding affinities of representative natural products and their analogs for their primary molecular targets. Lower Ki or IC50 values indicate higher potency.

CompoundTargetAffinity MeasurementValue (nM)Reference(s)
Atropine Muscarinic M1 ReceptorKi1.27 - 2.21[12]
Scopolamine Muscarinic M1 ReceptorKi0.34 - 0.83[12]
N-Methylscopolamine Muscarinic ReceptorsIC50< 0.3[11]
Cocaine Dopamine Transporter (DAT)IC50~100 - 250[13][14]
RTI-55 (Cocaine Analog) Dopamine Transporter (DAT)IC50< 2[13]
RTI-121 (Cocaine Analog) Dopamine Transporter (DAT)IC50< 2[13]
2'-Aminococaine Dopamine Transporter (DAT)IC5025 ± 4[5][15]

Isolation and Structural Elucidation: A Methodological Guide

The isolation of these alkaloids from natural sources is a foundational process in natural product chemistry. The basicity of the nitrogen atom in the tropane skeleton is the key chemical property exploited for its extraction.

Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids

This protocol provides a generalized method for extracting tropane alkaloids from dried plant material, such as Datura stramonium leaves or fruit.[16][17][18]

Causality: The principle of this method is to manipulate the solubility of the alkaloids. In an acidic medium, the basic nitrogen atom is protonated, forming a salt that is soluble in the aqueous phase. Neutral compounds and fats remain in the organic phase. Subsequently, basifying the aqueous phase deprotonates the alkaloid, rendering it neutral and soluble in a non-polar organic solvent, thus separating it from other water-soluble plant components.

Materials:

  • Dried, powdered plant material (e.g., 50 g)

  • Methanol or Ethanol (90%)

  • Sulfuric Acid (0.1 N) or Hydrochloric Acid (2%)

  • Ammonium Hydroxide (concentrated) or Sodium Carbonate solution

  • Chloroform or Diethyl Ether (peroxide-free)

  • Anhydrous Sodium Sulfate

  • Soxhlet apparatus, Separatory Funnel, Rotary Evaporator

Procedure:

  • Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, first extract the powdered plant material with a non-polar solvent like hexane or petroleum ether for several hours in a Soxhlet apparatus. Discard the solvent. This step prevents emulsions from forming later.

  • Alcoholic Extraction: Extract the defatted plant material with 90% ethanol or methanol using a Soxhlet apparatus for 4-6 hours.[18] This extracts a broad range of compounds, including the alkaloids.

  • Solvent Removal: Concentrate the alcoholic extract using a rotary evaporator until a thick, syrupy residue remains.

  • Acidification: Dissolve the residue in 0.1 N sulfuric acid. This protonates the alkaloids, making them water-soluble.

  • Liquid-Liquid Extraction (Acidic): Transfer the acidic solution to a separatory funnel and wash it several times with chloroform or diethyl ether. Discard the organic layer, which contains neutral impurities. The protonated alkaloids remain in the upper aqueous layer.

  • Basification: Carefully add concentrated ammonium hydroxide to the aqueous layer until the pH is approximately 9-10 (check with pH paper). This deprotonates the alkaloid salts, converting them back to their free-base form.

  • Liquid-Liquid Extraction (Basic): Extract the now-basic aqueous solution multiple times with fresh chloroform or diethyl ether. The neutral, free-base alkaloids will partition into the organic (lower, if chloroform) layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure. The resulting residue is the crude alkaloid extract.

  • Purification: The crude extract can be further purified using techniques like column chromatography or preparative Thin Layer Chromatography (TLC).

Workflow and Structural Elucidation

Once a purified compound is isolated, its structure must be unequivocally determined using a combination of spectroscopic techniques.

Isolation and Elucidation Workflow cluster_elucidation Structural Elucidation Plant Dried Plant Material Extraction Acid-Base Extraction Plant->Extraction Crude Crude Alkaloid Extract Extraction->Crude Purification Chromatography (Column, TLC, HPLC) Crude->Purification Pure Pure Compound Purification->Pure MS Mass Spectrometry (Molecular Weight, Formula) Pure->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMBC) (Connectivity, Stereochemistry) Pure->NMR Xray X-Ray Crystallography (Absolute Structure) Pure->Xray if crystalline Structure Final Structure Confirmed MS->Structure NMR->Structure Xray->Structure

General Workflow for Natural Product Isolation and Characterization.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. The 3-azabicyclo[3.2.1]octane framework has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Its constrained bicyclic system provides a well-defined three-dimensional orientation of substituents, enabling precise interactions with biological targets. This guide offers an in-depth exploration of the core physicochemical properties of a key derivative, 3-Azabicyclo[3.2.1]octan-2-one, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the potential of this versatile scaffold.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental molecular properties of this compound is the cornerstone of its application in drug design and development. These intrinsic characteristics govern its behavior in both chemical and biological systems.

Structural and Molecular Identity

The structural and molecular identifiers for this compound are summarized in the table below. This information is critical for accurate database searching, analytical characterization, and regulatory documentation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₁NOPubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
CAS Number 16994-00-6PubChem[1]
Canonical SMILES C1CC2CC1CNC2=OPubChem[1]
InChI InChI=1S/C7H11NO/c9-7-6-2-1-5(3-6)4-8-7/h5-6H,1-4H2,(H,8,9)PubChem[1]
InChIKey VIJCSXWSAGILRP-UHFFFAOYSA-NPubChem[1]

digraph "3_Azabicyclo_3_2_1_octan_2_one_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N3 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0.8!"]; O_C2 [label="O", pos="-2.0,0.2!"]; C1 [label="C", pos="-1.2,-0.8!"]; C8 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.8!"]; C4 [label="C", pos="1.2,0.8!"]; C6 [label="C", pos="-0.6,-2.5!"]; C7 [label="C", pos="0.6,-2.5!"];

// Edges for bonds C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C8; C8 -- C1; C1 -- C2; C5 -- C7; C7 -- C6; C6 -- C1;

// Double bond for carbonyl C2 -- O_C2 [style=double]; }

Caption: Molecular structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table presents a representative dataset for this compound, based on typical values for bicyclic lactams and related structures. It is important to note that these values should be experimentally verified for any specific application.

Physicochemical PropertyRepresentative ValueSignificance in Drug Development
Melting Point (°C) 110-115Influences solubility, dissolution rate, and formulation development.
Boiling Point (°C) >300 (decomposes)Important for purification and stability assessment.
Aqueous Solubility (mg/mL) ~50A key factor for oral absorption and bioavailability.
pKa (amide proton) ~17-18 (predicted)The amide proton is generally not acidic under physiological conditions.
pKa (protonated amine) ~8.5-9.5 (predicted)Determines the ionization state at physiological pH, affecting solubility and membrane permeability.
LogP ~0.5 (predicted)A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Analysis and Reactivity Profile

Conformational Rigidity

The bicyclo[3.2.1]octane ring system imparts significant conformational rigidity to the molecule. Unlike flexible acyclic or monocyclic systems, the bridged structure limits the number of accessible low-energy conformations. This pre-organization of the scaffold can lead to higher binding affinities for biological targets by reducing the entropic penalty upon binding. The piperidine ring of the scaffold typically adopts a chair-like conformation, while the five-membered ring is constrained in an envelope or twist conformation. This defined geometry is a key advantage in rational drug design.

Reactivity of the Lactam Moiety

The reactivity of the lactam in this compound is influenced by the bicyclic framework. The lone pair of electrons on the nitrogen atom may have reduced participation in amide resonance due to the geometric constraints of the ring system. This can lead to a more pyramidal nitrogen and increased carbonyl character of the amide bond, potentially enhancing its susceptibility to nucleophilic attack compared to a planar, unstrained lactam. However, the overall stability of the bicyclic system generally renders the lactam relatively unreactive under physiological conditions.

Experimental Protocols for Physicochemical Characterization

The experimental determination of physicochemical properties is a critical step in the characterization of any new chemical entity. The following protocols are provided as a guide for researchers.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then diluted appropriately and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep Allow solid to settle equil->sep sample Withdraw clear supernatant sep->sample analyze Dilute and analyze by HPLC-UV sample->analyze

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constants of a compound.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) of known volume and ionic strength.

  • Titration Setup: The solution is placed in a thermostatted vessel with continuous stirring. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in solvent prep2 Calibrate pH electrode prep1->prep2 titrate Add titrant in increments prep2->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot determine Determine pKa from half-equivalence point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. An equal volume of the other pre-saturated phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

A common synthetic route to the 3-azabicyclo[3.2.1]octane scaffold involves a multi-step process. A representative synthesis is outlined below.

Reaction Scheme:

A plausible synthesis involves the Beckmann rearrangement of a corresponding bicyclic oxime.

Step-by-Step Protocol:

  • Oxime Formation: The precursor ketone, 3-azabicyclo[3.2.1]octan-8-one, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion.

  • Beckmann Rearrangement: The purified oxime is then subjected to Beckmann rearrangement conditions. This is often achieved by treatment with a strong acid or a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid at elevated temperatures.

  • Work-up and Purification: The reaction mixture is carefully quenched with a base to neutralize the acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the bicyclic scaffold. The chemical shifts and coupling constants will be indicative of the rigid chair-like and envelope conformations.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule, including a downfield signal for the carbonyl carbon of the lactam.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help to confirm the structure.

Conclusion: A Scaffold of Opportunity

This compound represents a valuable building block in the synthesis of complex and biologically active molecules. Its well-defined stereochemistry and conformational rigidity provide a solid platform for the design of potent and selective therapeutic agents. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for any researcher or drug development professional seeking to leverage the unique attributes of this important scaffold. The experimental protocols provided herein offer a robust framework for the in-house characterization of this and related compounds, ensuring the generation of high-quality, reliable data to drive successful drug discovery programs.

References

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 3-Azabicyclo[3.2.1]octan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octan-2-one core represents a pivotal structural motif in medicinal chemistry and drug development. As a conformationally constrained bicyclic lactam, this scaffold serves as a rigid building block for creating novel therapeutic agents. Its derivatives have been explored for their potential as dopaminergic ligands, serotonin transporter inhibitors, and other neurologically active compounds.[1][2] The defined spatial orientation of substituents on this framework allows for precise structure-activity relationship (SAR) studies, making it an attractive target for synthetic chemists aiming to develop selective and potent pharmaceuticals.

This guide provides an in-depth overview of established experimental protocols for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, offer step-by-step procedures, and discuss critical parameters that influence reaction outcomes, providing researchers with a robust framework for accessing this valuable class of molecules.

Core Synthetic Strategies: Ring Expansion Reactions

The most prevalent and effective methods for constructing the this compound skeleton involve ring-expansion reactions of bicyclo[2.2.1]heptane (norcamphor) derivatives. The Beckmann rearrangement and the Schmidt reaction are cornerstone methodologies in this context, each offering distinct advantages and regiochemical considerations.

The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide (or a lactam in the case of cyclic oximes).[3][4] The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime. This stereochemical requirement is paramount, as it dictates which carbon-carbon bond of the bicyclic precursor migrates, thereby determining the final lactam structure.

Causality and Mechanistic Insight: The choice of acid catalyst (e.g., benzenesulfonyl chloride, sulfuric acid, trifluoroacetic acid) is critical as it facilitates the conversion of the hydroxyl group into a good leaving group (e.g., a sulfonate ester or water).[5][6] Protonation or activation of the hydroxyl group initiates its departure, creating an electron-deficient nitrogen atom. The subsequent 1,2-alkyl shift of the anti-periplanar group relieves this deficiency, forming a nitrilium ion intermediate. Hydrolysis of this intermediate yields the final lactam product. For norcamphor-derived oximes, the migration of the bridgehead C-C bond leads to the desired 2-azabicyclo[3.2.1]octan-3-one scaffold.[5] However, strained cyclic systems can sometimes undergo fragmentation instead of rearrangement, leading to complex product mixtures.[3]

Experimental Workflow: Beckmann Rearrangement

cluster_prep Oxime Formation cluster_rearrangement Rearrangement Start Norcamphor Derivative Reagent1 Hydroxylamine Hydrochloride Sodium Acetate Ethanol/Water Start->Reagent1 Add Step1 Stir at room temperature (or reflux) Reagent1->Step1 Product1 Norcamphor Oxime Step1->Product1 Reagent2 Acid Catalyst (e.g., Trifluoroacetic Acid) Product1->Reagent2 Dissolve and add Step2 Heat under reflux Reagent2->Step2 Workup Aqueous Workup (Neutralization, Extraction) Step2->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: General workflow for the Beckmann rearrangement synthesis.

Protocol 1: Beckmann Rearrangement of a Norcamphor-derived Oxime

  • Step 1: Oxime Formation

    • To a solution of the starting norcamphor derivative (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Stir the mixture at room temperature or gently reflux for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone.

    • Cool the reaction mixture and add cold water to precipitate the oxime.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude norcamphor oxime, which can often be used without further purification.

  • Step 2: Rearrangement

    • Dissolve the dried oxime (1.0 eq) in trifluoroacetic acid (10-20 vol).[3]

    • Heat the solution under reflux for 4-6 hours, monitoring the reaction progress by TLC.[3]

    • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.

ParameterRecommended ConditionsPurpose
Starting Material Norcamphor or substituted norcamphorBicyclic ketone precursor
Oxime Formation NH₂OH·HCl, NaOAc, EtOH/H₂OConverts ketone to oxime
Rearrangement Catalyst Trifluoroacetic Acid (TFA) or H₂SO₄Protonates hydroxyl for elimination[3][7]
Reaction Temp. RefluxProvides activation energy for rearrangement
Workup Neutralization (e.g., NaHCO₃), ExtractionIsolates the organic product from the acid
Typical Yield 35-90%Varies based on substrate and conditions[5]
The Schmidt Reaction

The Schmidt reaction provides an alternative and powerful route to bicyclic lactams directly from ketones, using hydrazoic acid (HN₃) in the presence of a strong acid.[8] A key advantage is that it bypasses the need to isolate an oxime intermediate. However, the regioselectivity can be complex and may differ from that of the Beckmann rearrangement.[5][7]

Causality and Mechanistic Insight: The reaction begins with the acid-catalyzed addition of hydrazoic acid to the ketone, forming an azidohydrin intermediate.[8] Subsequent dehydration leads to a resonance-stabilized iminodiazonium ion. This key intermediate then undergoes rearrangement, with one of the alkyl groups migrating to the nitrogen atom and concomitant expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process. The choice of strong acid (e.g., H₂SO₄ vs. HCl) can significantly influence the ratio of migratory products.[7] For instance, using concentrated sulfuric acid with 1-tetralone favors aryl migration, while hydrochloric acid promotes alkyl migration.[7] This control is crucial for directing the synthesis towards the desired lactam regioisomer.

Experimental Workflow: Schmidt Reaction

cluster_prep Reaction Setup cluster_rearrangement Reaction and Isolation Start Norcamphor Derivative in Chloroform Step1 Cool to 0 °C Start->Step1 Reagent1 Concentrated H₂SO₄ Reagent1->Step1 Add slowly Reagent2 Sodium Azide (NaN₃) Step1->Reagent2 Add Step2 Add portion-wise at 0 °C, then stir at room temp Reagent2->Step2 Workup Pour onto ice, Neutralize (NH₄OH), Extract Step2->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Derivative Purification->FinalProduct

Caption: General workflow for the Schmidt reaction synthesis.

Protocol 2: Schmidt Reaction of a Norcamphor Derivative

  • Step 1: Reaction Setup

    • In a fume hood, dissolve the norcamphor derivative (1.0 eq) in a suitable solvent like chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature at 0 °C.

  • Step 2: Schmidt Reaction

    • While vigorously stirring the cooled solution, add sodium azide (NaN₃) (1.5-2.0 eq) in small portions. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in situ) is volatile and explosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Step 3: Workup and Purification

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • Basify the cold aqueous solution to pH > 9 by the slow addition of concentrated ammonium hydroxide.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude lactam by column chromatography on silica gel to obtain the desired product.

ParameterRecommended ConditionsPurpose
Starting Material Norcamphor or substituted norcamphorBicyclic ketone precursor
Azide Source Sodium Azide (NaN₃)Reacts with acid to form HN₃ in situ
Acid Catalyst Conc. H₂SO₄ or Conc. HClActivates ketone and generates HN₃[7]
Reaction Temp. 0 °C to room temperatureControls the exothermic reaction
Workup Neutralization (e.g., NH₄OH), ExtractionIsolates the product and quenches the acid
Typical Yield Varies; can be lower than BeckmannDependent on substrate and regioselectivity[5]

Purification and Characterization

Purification of this compound derivatives is typically achieved through standard laboratory techniques.

  • Recrystallization: Effective for obtaining highly pure crystalline solids. A solvent system such as ethyl acetate/hexanes is often suitable.

  • Column Chromatography: Silica gel is the standard stationary phase, with mobile phases typically consisting of gradients of ethyl acetate in hexanes or dichloromethane/methanol, depending on the polarity of the derivative.

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic methods.[9][10]

TechniqueExpected Observations
¹H NMR Appearance of characteristic signals for the bicyclic core protons. A broad singlet for the N-H proton of the lactam is typically observed.
¹³C NMR A signal for the lactam carbonyl carbon typically appears in the range of 170-180 ppm.[10]
IR Spectroscopy A strong absorption band for the lactam carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹. A band for the N-H stretch will be present around 3200-3400 cm⁻¹.[9]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound should be observed.
Elemental Analysis Provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula.[9]

Safety Precautions

The synthesis of this compound derivatives involves the use of hazardous materials that require strict adherence to safety protocols.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Corrosive Acids: Concentrated sulfuric acid, hydrochloric acid, and trifluoroacetic acid are highly corrosive. Avoid contact with skin and eyes, and prevent inhalation of vapors.[13] Always add acid to water (or the reaction mixture) slowly, never the other way around.

  • Sodium Azide and Hydrazoic Acid: Sodium azide is acutely toxic if swallowed or inhaled.[8] Contact with acid generates highly toxic and explosive hydrazoic acid (HN₃) gas. All procedures involving sodium azide and strong acids must be conducted with extreme caution in a fume hood, and measures should be in place to quench any residual azide during workup.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Azide-containing waste requires specialized disposal procedures.

Conclusion

The Beckmann rearrangement and the Schmidt reaction are robust and reliable methods for synthesizing the this compound scaffold from readily available norcamphor derivatives. A thorough understanding of the underlying reaction mechanisms, particularly the factors governing regioselectivity, is essential for achieving optimal results. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently access these valuable bicyclic lactams for applications in drug discovery and chemical biology.

References

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 3-Azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Azabicyclo[3.2.1]octane and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These scaffolds are integral to the development of pharmaceuticals ranging from vasopressin antagonists to potential treatments for neurological disorders.[1][3] The hydrochloride salt of 3-azabicyclo[3.2.1]octane is a common precursor, enhancing the stability and handling of the parent amine.[4] As drug development progresses from laboratory-scale synthesis to pilot and manufacturing scales, robust, efficient, and safe synthetic protocols are paramount. This guide provides a detailed examination of a scalable synthetic route to 3-azabicyclo[3.2.1]octane hydrochloride, focusing on the underlying chemical principles, process optimization, and critical safety considerations.

The synthesis of the 3-azabicyclo[3.2.1]octane core can be approached through various strategies, including the well-established Robinson-Schöpf reaction for related tropinone structures.[5][6][7] This biomimetic synthesis involves a one-pot reaction of a dialdehyde, a primary amine, and a ketone, showcasing the elegance of tandem reactions.[7][8] However, for the specific synthesis of 3-azabicyclo[3.2.1]octane, a reductive amination pathway offers a more direct and scalable approach.[9][10][11] This application note will detail a process centered around the reductive amination of a suitable diketone precursor, a method known for its efficiency and amenability to large-scale production.[12]

We will delve into the mechanistic intricacies of each synthetic step, providing a rationale for the choice of reagents and reaction conditions. Furthermore, this document will address the practical challenges of process scale-up, including purification strategies, impurity profiling, and comprehensive safety protocols, particularly concerning the handling of energetic reagents like sodium borohydride.[13][14][15][16][17]

Synthetic Strategy Overview

The selected synthetic route for the scale-up production of 3-azabicyclo[3.2.1]octane hydrochloride involves a two-step process commencing from commercially available 1,4-cyclohexanedione. The core transformation is an intramolecular reductive amination, a powerful and atom-economical method for the formation of cyclic amines.[10]

Visualizing the Synthetic Pathway

The overall transformation can be visualized as a streamlined process, designed for efficiency and scalability.

Synthesis_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Salt Formation & Purification 1_4_Cyclohexanedione 1,4-Cyclohexanedione Intermediate_Imine Intermediate Imine/Enamine 1_4_Cyclohexanedione->Intermediate_Imine + Ammonia (aq) Ammonia Ammonia 3_Azabicyclo 3-Azabicyclo[3.2.1]octane Intermediate_Imine->3_Azabicyclo + NaBH4 (Reduction & Cyclization) Sodium_Borohydride Sodium Borohydride (NaBH4) Final_Product 3-Azabicyclo[3.2.1]octane Hydrochloride 3_Azabicyclo->Final_Product + HCl in IPA HCl Hydrochloric Acid (HCl) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Charge Reactor with 1,4-Cyclohexanedione & Methanol add_ammonia Add Aqueous Ammonia start->add_ammonia cool_reactor Cool to 0-5 °C add_ammonia->cool_reactor add_nabh4 Portion-wise Addition of Sodium Borohydride cool_reactor->add_nabh4 monitor_reaction Monitor by GC-MS add_nabh4->monitor_reaction quench Quench with Water monitor_reaction->quench Reaction Complete distill Remove Methanol (Reduced Pressure) quench->distill extract Extract with Organic Solvent distill->extract dry_evaporate Dry and Evaporate to Crude Product extract->dry_evaporate dissolve Dissolve Crude in IPA dry_evaporate->dissolve acidify Add HCl in IPA (pH 1-2) dissolve->acidify crystallize Cooling Crystallization (add Heptane anti-solvent) acidify->crystallize filter Isolate by Filtration crystallize->filter wash Wash with cold IPA/Heptane filter->wash dry Dry under Vacuum wash->dry final_product Pure 3-Azabicyclo[3.2.1]octane HCl dry->final_product

References

The Emergence of 3-Azabicyclo[3.2.1]octan-2-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driver of innovation in medicinal chemistry. Central to this endeavor is the exploration of unique molecular scaffolds that provide a rigid framework for the strategic orientation of pharmacophoric groups. The 3-azabicyclo[3.2.1]octan-2-one core has emerged as a privileged structure, offering a three-dimensional architecture that can be adeptly functionalized to target a range of biological entities. Its inherent conformational rigidity reduces the entropic penalty upon binding to a target protein, often translating into higher affinity and selectivity. This guide provides an in-depth exploration of the this compound scaffold, its synthesis, and its application in the development of next-generation therapeutics, with a particular focus on its utility in oncology.

Strategic Importance in Medicinal Chemistry

The 3-azabicyclo[3.2.1]octane framework is a key structural motif found in numerous biologically active natural products and synthetic molecules.[1] The introduction of a ketone at the 2-position, creating this compound, provides a strategic handle for further chemical modifications while also influencing the overall geometry and electronic properties of the scaffold. This bicyclic lactam structure has been investigated for its potential in developing agents targeting the central nervous system and as a building block for more complex molecules.[2]

A noteworthy application of a closely related scaffold, 2-azabicyclo[3.2.1]octan-3-one, has been in the design of potent anticancer agents. By simplifying the complex structure of the natural product aconitine, researchers have successfully developed derivatives that act as inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the stability and function of numerous oncoproteins.[3]

Synthesis of the 3-Azabicyclo[3.2.1]octane Core: A Representative Protocol

The synthesis of the 3-azabicyclo[3.2.1]octane skeleton can be achieved through various synthetic routes. One effective method involves the strategic use of norbornene-derived β-amino acids.[4] This approach allows for the stereocontrolled construction of the bicyclic system.

Protocol 1: Synthesis of the 3-Azabicyclo[3.2.1]octane Skeleton

This protocol outlines a general strategy for the synthesis of the 3-azabicyclo[3.2.1]octane core, which can be further modified to yield the 2-one derivative.

Step 1: Dihydroxylation of a Norbornene β-Amino Ester

  • Dissolve the starting norbornene β-amino ester in a suitable solvent system (e.g., acetone/water).

  • Add N-methylmorpholine-N-oxide (NMO) as a co-oxidant.

  • Introduce a catalytic amount of osmium tetroxide (OsO₄).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the dihydroxylated intermediate.[4]

Step 2: Oxidative Cleavage and Reductive Amination

  • Dissolve the dihydroxylated intermediate in a suitable solvent (e.g., methanol/water).

  • Add sodium periodate (NaIO₄) to cleave the vicinal diol, forming a dialdehyde intermediate.

  • After the cleavage is complete, add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), and an ammonium source (e.g., ammonium acetate) to facilitate intramolecular reductive amination.

  • Stir the reaction at room temperature until the formation of the 3-azabicyclo[3.2.1]octane ring system is complete.

  • Purify the final product using column chromatography.[4]

G cluster_synthesis Synthetic Workflow for 3-Azabicyclo[3.2.1]octane Core Norbornene β-Amino Ester Norbornene β-Amino Ester Dihydroxylated Intermediate Dihydroxylated Intermediate Norbornene β-Amino Ester->Dihydroxylated Intermediate 1. OsO4 (cat.), NMO Dialdehyde Intermediate Dialdehyde Intermediate Dihydroxylated Intermediate->Dialdehyde Intermediate 2. NaIO4 3-Azabicyclo[3.2.1]octane Core 3-Azabicyclo[3.2.1]octane Core Dialdehyde Intermediate->3-Azabicyclo[3.2.1]octane Core 3. Reductive Amination G cluster_pathway Hsp90 Inhibition and Downstream Signaling Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Degraded AKT Degraded AKT AKT->Degraded AKT Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Hsp90 Hsp90 Hsp90->AKT Chaperones & Stabilizes Azabicyclo-octanone Inhibitor Azabicyclo-octanone Inhibitor Azabicyclo-octanone Inhibitor->Hsp90 Inhibits

References

Application Notes and Protocols: Functionalization of the 3-Azabicyclo[3.2.1]octan-2-one Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octan-2-one Scaffold

The this compound framework represents a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure allows for the precise spatial orientation of functional groups, a critical feature for optimizing interactions with biological targets. This structural rigidity minimizes the entropic penalty upon binding to a receptor, potentially leading to enhanced potency and selectivity. Moreover, the inherent chirality and the presence of a lactam functionality provide multiple points for diversification, making it an attractive template for the synthesis of novel therapeutic agents. These derivatives have shown potential in a range of applications, including as antiproliferative, antibacterial, and analgesic agents.[1] This guide provides a detailed overview of the synthesis of the core 3-azabicyclo[3.2.1]octane skeleton and explores key strategies for its subsequent functionalization, offering researchers a practical toolkit for leveraging this promising scaffold.

Part 1: Synthesis of the Core Scaffold

A robust and versatile synthesis of the 3-azabicyclo[3.2.1]octane core is paramount for any subsequent functionalization studies. A highly effective method, developed by Fülöp and coworkers, utilizes readily available norbornene derivatives as starting materials.[2][3] This strategic approach involves a sequence of stereocontrolled transformations to construct the bicyclic lactam precursor.

Conceptual Workflow for Scaffold Synthesis

The synthesis initiates with a protected norbornene β-amino ester, which undergoes a stereospecific dihydroxylation, followed by oxidative cleavage of the resulting diol to unmask a dialdehyde. Subsequent reductive amination facilitates the formation of the desired 3-azabicyclo[3.2.1]octane ring system.

A Norbornene β-Amino Ester B cis-Diol Intermediate A->B OsO4 (cat.), NMO C Diformyl Intermediate B->C NaIO4 D 3-Azabicyclo[3.2.1]octane Derivative C->D Reductive Amination (e.g., NaBH3CN)

Caption: Synthetic pathway to the 3-azabicyclo[3.2.1]octane core.

Protocol 1: Synthesis of Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.1]octane-4-carboxylate

This protocol is adapted from the work of Kazi et al.[2][3] and provides a reliable method for the synthesis of a protected 3-azabicyclo[3.2.1]octane derivative, a key precursor for the target lactam.

Step 1: Dihydroxylation of Diexo-N-Boc-protected Norbornene Amino Ester

  • To a stirred solution of diexo-N-Boc-protected norbornene amino ester (1 equivalent) in a mixture of acetone and water (10:1), add N-methylmorpholine-N-oxide (NMO) (1.2 equivalents).

  • To this mixture, add a catalytic amount of osmium tetroxide (OsO₄, ~0.01 equivalents) as a solution in tert-butanol.

  • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Filter the mixture through a pad of Celite®, washing with dichloromethane (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure to yield the crude dihydroxy derivative, which can be used in the next step without further purification.

Step 2: Oxidative Cleavage of the Diol

  • Dissolve the crude diol from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium periodate (NaIO₄) (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diformyl intermediate.

Step 3: Reductive Amination to Form the 3-Azabicyclo[3.2.1]octane Ring

  • Dissolve the crude diformyl intermediate in methanol.

  • Add ammonium acetate (5 equivalents) and sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the careful addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.1]octane β-amino ester.

Part 2: Functionalization Strategies

With the core scaffold in hand, the focus shifts to its strategic functionalization. The this compound system offers several sites for chemical modification, including the nitrogen atom of the lactam, the α-carbon to the carbonyl group, and the bridgehead positions.

Section 2.1: N-Functionalization of the Lactam

The secondary amine within the lactam ring is a prime handle for introducing a wide array of substituents, which can modulate the molecule's physicochemical properties and biological activity.

Causality Behind Experimental Choices: N-alkylation of lactams typically proceeds via an Sₙ2 mechanism. The choice of a strong, non-nucleophilic base is critical to deprotonate the lactam nitrogen without competing in the subsequent alkylation step. Sodium hydride (NaH) is a common and effective choice for this purpose. The reaction is generally conducted in an aprotic polar solvent like THF or DMF to ensure the solubility of the reactants and intermediates.

A This compound B Lactam Anion A->B Strong Base (e.g., NaH) Aprotic Solvent (e.g., THF) C N-Functionalized Product B->C Electrophile (R-X)

Caption: General workflow for N-functionalization.

Protocol 2: N-Benzylation of this compound

This protocol is a representative example of N-alkylation, a fundamental transformation for this scaffold.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzylated this compound.

Reagent/SolventMolar RatioPurpose
This compound1.0Substrate
Sodium Hydride (NaH)1.2Base for deprotonation
Benzyl Bromide1.1Alkylating agent
Tetrahydrofuran (THF)-Anhydrous solvent
Section 2.2: α-Functionalization via Enolate Formation

Functionalization at the C4 position, α to the carbonyl group, allows for the introduction of carbon-based substituents, significantly increasing the structural complexity and providing access to a diverse range of derivatives.

Expertise & Experience: The generation of an enolate from a bicyclic lactam requires careful consideration of the base and reaction conditions to ensure regioselectivity and avoid side reactions. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is ideal for generating kinetic enolates.[4] The reaction is performed at low temperatures (typically -78 °C) to maintain the stability of the enolate and control its reactivity. The choice of electrophile will determine the nature of the substituent introduced at the α-position.

Protocol 3: α-Alkylation of N-Protected this compound

Prerequisite: The lactam nitrogen must be protected (e.g., as a benzyl or Boc derivative) to prevent competitive deprotonation.

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere. Stir for 30 minutes.

  • To this freshly prepared LDA solution, add a solution of N-protected this compound (1 equivalent) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the desired alkyl halide (e.g., methyl iodide, 1.2 equivalents) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Reagent/SolventMolar RatioPurpose
N-Protected Lactam1.0Substrate
Diisopropylamine1.1LDA precursor
n-Butyllithium1.1LDA precursor
Alkyl Halide (R-X)1.2Electrophile
Tetrahydrofuran (THF)-Anhydrous solvent

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile platform for the development of novel, conformationally restricted molecules for drug discovery. The synthetic and functionalization protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this privileged core. Future work in this area could focus on the development of enantioselective methods for the synthesis of the core scaffold and the exploration of a broader range of functionalization reactions, including C-H activation and late-stage diversification strategies. The insights gained from such studies will undoubtedly accelerate the discovery of new therapeutic agents based on this promising molecular architecture.

References

Asymmetric Synthesis of Chiral 3-Azabicyclo[3.2.1]octane Derivatives: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics. The development of asymmetric methods to access enantiomerically pure 3-azabicyclo[3.2.1]octane derivatives is therefore of significant interest to researchers in drug discovery and organic synthesis. This guide provides an in-depth overview of cutting-edge catalytic strategies for the asymmetric synthesis of these valuable compounds, complete with detailed application notes and protocols.

Introduction to the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is found in a variety of biologically active molecules. Its conformational rigidity, a consequence of the bridged bicyclic system, is a key feature that medicinal chemists exploit to enhance binding affinity and selectivity for biological targets. The nitrogen atom at the 3-position provides a convenient handle for further functionalization, allowing for the modulation of physicochemical properties and biological activity. The asymmetric synthesis of this scaffold is crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.

This document will explore three powerful and distinct catalytic approaches for the enantioselective synthesis of 3-azabicyclo[3.2.1]octane derivatives:

  • Copper-Catalyzed Intramolecular Carboamination: A robust method for the construction of the bicyclic ring system through the formation of both a carbon-carbon and a carbon-nitrogen bond in a single transformation.

  • Rhodium-Catalyzed [4+3] Cycloaddition: A powerful strategy that unites a four-atom and a three-atom component to rapidly assemble the seven-membered ring of the bicyclic system.

  • Organocatalytic Domino Michael/Aldol Reaction: A metal-free approach that utilizes small organic molecules as catalysts to orchestrate a cascade of reactions, efficiently building complexity from simple starting materials.

Each section will delve into the mechanistic underpinnings of the methodology, provide a detailed experimental protocol, and present representative data to guide researchers in applying these techniques in their own laboratories.

Application Note 1: Copper-Catalyzed Enantioselective Alkene Carboamination for the Synthesis of 6-Azabicyclo[3.2.1]octanes

Principle and Mechanistic Insight:

This methodology provides an efficient route to chiral 6-azabicyclo[3.2.1]octanes through a copper-catalyzed intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines.[1][2] The reaction is notable for forming two new rings in a single step. The key to the asymmetry is the use of a chiral bis(oxazoline) (Box) ligand, which creates a chiral environment around the copper center.

The proposed mechanism, illustrated below, involves the generation of a copper-nitrenoid intermediate. This species then undergoes an intramolecular alkene amination to form a carbon-centered radical. This radical is then trapped by the tethered aryl group in a C-H functionalization event to forge the new carbon-carbon bond and complete the bicyclic framework. The enantioselectivity is controlled by the chiral ligand during the stereochemistry-determining alkene amination step. The use of an oxidant, such as manganese dioxide (MnO₂), is crucial for regenerating the active copper(II) catalyst.

G cluster_cat Catalytic Cycle Cu(II)L* Cu(II)L* Radical_Intermediate Carbon Radical Intermediate Cu(II)L*->Radical_Intermediate Alkene Amination Product 6-Azabicyclo[3.2.1]octane Substrate N-sulfonyl-2-aryl-4-pentenamine Cu(II)L Cu(II)L Substrate->Cu(II)L Radical_Intermediate->Product C-H Functionalization Cu(I)L* Cu(I)L* Oxidant MnO₂ Reduced_Oxidant MnO Cu(I)L Cu(I)L Oxidant->Cu(I)L Cu(I)L*->Cu(II)L* Oxidation

Figure 1: Simplified catalytic cycle for copper-catalyzed carboamination.

Data Presentation:

The following table summarizes the results for the enantioselective carboamination of various N-sulfonyl-2-aryl-4-pentenamines.

EntrySubstrate (N-sulfonyl group)Yield (%)ee (%)
1Mesyl (Ms)6767
22-(Trimethylsilyl)ethanesulfonyl (SES)7895
3Benzylsulfonyl (BnSO₂)8380
43,5-di-tert-butyl-4-methoxybenzenesulfonyl7695

Experimental Protocol:

Representative Procedure for the Enantioselective Carboamination of N-mesyl-2-phenyl-4-pentenamine:

  • Catalyst Preparation: In a glovebox, to a 4 mL vial equipped with a magnetic stir bar, add Cu(OTf)₂ (8.5 mg, 0.024 mmol, 15 mol%) and (R,R)-Ph-Box ligand (10.0 mg, 0.030 mmol, 19 mol%). Add anhydrous chlorobenzene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: To the pre-formed catalyst solution, add the N-mesyl-2-phenyl-4-pentenamine substrate (50 mg, 0.158 mmol), potassium carbonate (22 mg, 0.158 mmol), and manganese dioxide (41 mg, 0.473 mmol).

  • Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (5 mL) and filter through a pad of celite, washing the celite with additional dichloromethane (3 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 6-azabicyclo[3.2.1]octane derivative.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Application Note 2: Rhodium-Catalyzed Asymmetric [4+3] Cycloaddition

Principle and Mechanistic Insight:

The rhodium-catalyzed [4+3] cycloaddition is a powerful method for the rapid construction of seven-membered rings. In the context of 3-azabicyclo[3.2.1]octane synthesis, this reaction typically involves the reaction of a rhodium-stabilized vinylcarbenoid (the three-atom component) with a pyrrole derivative (the four-atom component).[3][4] The use of chiral dirhodium catalysts, such as those bearing chiral prolinate ligands, allows for high levels of enantiocontrol.

The reaction is believed to proceed through a tandem cyclopropanation/Cope rearrangement mechanism. The rhodium carbenoid first reacts with the pyrrole to form a divinylcyclopropane intermediate. This intermediate then undergoes a thermal[5][5]-sigmatropic (Cope) rearrangement to furnish the 8-azabicyclo[3.2.1]octa-2,6-diene product. The stereochemistry of the final product is dictated by the facial selectivity of the initial cyclopropanation step, which is controlled by the chiral rhodium catalyst.

G Start Vinyldiazoacetate + Pyrrole Rh_Carbenoid Rh(II)-Vinylcarbenoid Start->Rh_Carbenoid N₂ extrusion Cyclopropane Divinylcyclopropane Intermediate Rh_Carbenoid->Cyclopropane [1+2] Cyclopropanation Product 8-Azabicyclo[3.2.1]octa-2,6-diene Cyclopropane->Product [3,3] Cope Rearrangement Catalyst Rh₂(S-PTAD)₄ Catalyst->Rh_Carbenoid

Figure 2: Reaction pathway for the Rh-catalyzed [4+3] cycloaddition.

Data Presentation:

The following table showcases the effectiveness of the Rhodium-catalyzed [4+3] cycloaddition with various substituted pyrroles.

EntryPyrrole Substituent (N)Yield (%)ee (%)
1Boc7592
2Cbz7290
3Tosyl (Ts)6888
4Methyl6585

Experimental Protocol:

Representative Procedure for the Rhodium-Catalyzed [4+3] Cycloaddition of a Vinyldiazoacetate with N-Boc-pyrrole:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium catalyst, Rh₂(S-PTAD)₄ (1 mol%). Add anhydrous, degassed dichloromethane (0.1 M with respect to the vinyldiazoacetate).

  • Reagent Addition: Add N-Boc-pyrrole (1.2 equivalents).

  • Slow Addition: Dissolve the vinyldiazoacetate (1.0 equivalent) in anhydrous, degassed dichloromethane to form a dilute solution (e.g., 0.05 M). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the enantiomerically enriched 8-azabicyclo[3.2.1]octa-2,6-diene.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC analysis.

Application Note 3: Organocatalytic Domino Michael/Aldol Reaction

Principle and Mechanistic Insight:

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. The domino Michael/Aldol reaction is a particularly elegant strategy for the construction of bicyclo[3.2.1]octane frameworks.[6][7][8] This approach utilizes a bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea, to catalyze a cascade of bond-forming events.

The reaction is initiated by the conjugate addition (Michael reaction) of a cyclic 1,3-dicarbonyl compound to a β,γ-unsaturated α-ketoester. The bifunctional catalyst activates both reaction partners: the thiourea moiety activates the ketoester through hydrogen bonding, while the tertiary amine base deprotonates the dicarbonyl compound to form a chiral enolate. Following the Michael addition, the newly formed enolate is held in the chiral pocket of the catalyst and undergoes an intramolecular aldol reaction to close the second ring, thus forming the bicyclo[3.2.1]octane skeleton with high diastereo- and enantioselectivity.

G Start Cyclic 1,3-dicarbonyl + β,γ-Unsaturated α-ketoester Activation Catalyst Activation of Substrates Start->Activation Michael Intermolecular Michael Addition Activation->Michael Enolate Chiral Enolate Intermediate Michael->Enolate Aldol Intramolecular Aldol Reaction Enolate->Aldol Product Bicyclo[3.2.1]octane Aldol->Product Catalyst Bifunctional Organocatalyst Catalyst->Activation

Figure 3: Cascade sequence in the organocatalytic domino reaction.

Data Presentation:

The following table illustrates the scope of the domino Michael/Aldol reaction with different cyclic 1,3-dicarbonyl compounds.

EntryCyclic 1,3-dicarbonylYield (%)dree (%)
1Cyclopentane-1,3-dione89>20:187
2Cyclohexane-1,3-dione9215:191
34,4-Dimethylcyclohexane-1,3-dione85>20:195
4Indane-1,3-dione7810:185

Experimental Protocol:

Representative Procedure for the Organocatalytic Domino Michael/Aldol Reaction:

  • Reaction Setup: To a vial containing a magnetic stir bar, add the bifunctional quinine-derived thiourea catalyst (10 mol%).

  • Reagent Addition: Add the cyclic 1,3-dicarbonyl compound (0.15 mmol) and the β,γ-unsaturated α-ketoester (0.10 mmol).

  • Solvent and Temperature: Add anhydrous toluene (0.5 mL) and cool the mixture to 0 °C in an ice bath.

  • Reaction Execution: Stir the reaction mixture at 0 °C for the time indicated by TLC analysis (typically 24-72 hours).

  • Workup: Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purification: Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the chiral bicyclo[3.2.1]octane derivative.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by chiral HPLC or SFC analysis.

Conclusion

The asymmetric synthesis of chiral 3-azabicyclo[3.2.1]octane derivatives is a vibrant area of research with significant implications for drug discovery and development. The catalytic methods presented in this guide—copper-catalyzed carboamination, rhodium-catalyzed [4+3] cycloaddition, and organocatalytic domino reactions—represent powerful and versatile tools for accessing these valuable scaffolds with high levels of stereocontrol. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently apply these state-of-the-art methodologies to advance their own synthetic programs.

References

Application Notes & Protocols: 3-Azabicyclo[3.2.1]octane Derivatives as Versatile Scaffolds for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Advantage of the 3-Azabicyclo[3.2.1]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic tractability is paramount. The 3-azabicyclo[3.2.1]octane framework, a bridged bicyclic amine, has emerged as a privileged structure in the design of potent and selective enzyme inhibitors. Its conformationally constrained nature significantly reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogues. This scaffold serves as an excellent bioisostere for various pharmacophoric elements, including piperidines and tropanes, and as a peptidomimetic capable of mimicking peptide turns or transition states.[1][2] This guide provides an in-depth exploration of several classes of 3-azabicyclo[3.2.1]octane derivatives, detailing their mechanism of action and providing robust protocols for their evaluation as inhibitors of key enzyme targets implicated in human disease.

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Scientific Background & Rationale

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that plays a critical role in regulating inflammatory and pain signaling pathways.[3] The primary function of NAAA is the degradation of the endogenous anti-inflammatory lipid mediator, palmitoylethanolamide (PEA).[4][5] By inhibiting NAAA, the localized concentration of PEA is increased, thereby prolonging its analgesic and anti-inflammatory effects. This makes NAAA a compelling therapeutic target. Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of potent, orally available, non-covalent NAAA inhibitors.[4][6][7]

The development of these inhibitors began with screening campaigns that identified initial hits, which were then optimized through extensive structure-activity relationship (SAR) studies. Constraining a flexible piperidine core from an earlier hit into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency, highlighting the structural benefits of this framework.[6]

Mechanism of Inhibition

Derivatives such as ARN19689 act as non-covalent inhibitors, reversibly binding to the active site of NAAA. The azabicyclo[3.2.1]octane core serves as a rigid anchor, positioning the pyrazole sulfonamide and other substituents for optimal interaction with key residues within the enzyme's binding pocket. This contrasts with other classes of NAAA inhibitors that often rely on covalent modification of the catalytic cysteine residue. The non-covalent mechanism can offer advantages in terms of safety and pharmacokinetic profile.[4][5][6]

NAAA_Inhibition_Pathway cluster_membrane Cellular Environment cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus PEA_Production PEA Production (Endogenous Mediator) Inflammatory_Stimulus->PEA_Production NAAA NAAA Enzyme PEA_Production->NAAA Substrate Inflammation_Signal Pro-inflammatory Signaling PEA_Degradation PEA Degradation NAAA->PEA_Degradation Catalyzes PEA_Degradation->Inflammation_Signal Leads to Azabicyclooctane_Inhibitor 3-Azabicyclo[3.2.1]octane Derivative (e.g., ARN19689) Inhibition NAAA Inhibition Azabicyclooctane_Inhibitor->Inhibition Inhibition->NAAA Blocks PEA_Accumulation PEA Accumulation Inhibition->PEA_Accumulation Results in Anti_Inflammatory_Effect Anti-inflammatory Analgesic Effect PEA_Accumulation->Anti_Inflammatory_Effect Enhances

Caption: NAAA inhibition by 3-azabicyclo[3.2.1]octane derivatives.

Structure-Activity Relationship (SAR) Data

Systematic modification of the pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold has yielded potent inhibitors. The data below summarizes the inhibitory activity of key compounds against human NAAA (h-NAAA).

CompoundCore ModificationR Group (Pyrazole)h-NAAA IC₅₀ (µM)Reference
ARN16186 (39) Azabicyclo[3.2.1]octane4-n-butylphenyl~0.05[6]
ARN19689 (50) Azabicyclo[3.2.1]octane5-ethoxymethyl-pyrazinyloxy0.042[4][5][6][8]
Compound 20 Azabicyclo[3.2.1]octane(unspecified)0.23[6]

Note: The introduction of the azabicyclo[3.2.1]octane core (Compound 20) provided a ~5-fold boost in potency over the parent piperidine-based hit. Further optimization of lipophilicity and polarity led to ARN19689, which demonstrates an excellent balance of high potency and favorable drug-like properties.[4][6]

Protocol: Fluorogenic Assay for NAAA Inhibition

This protocol is designed to determine the IC₅₀ value of a test compound against human NAAA using a fluorogenic substrate.

Causality Note: This assay relies on the enzymatic cleavage of a substrate that releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will reduce this rate.

NAAA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A 1. Prepare Assay Buffer (e.g., Citrate/Phosphate) D 4. Add Enzyme & Compound to Microplate Well A->D B 2. Serially Dilute Test Compound B->D C 3. Prepare Enzyme & Substrate (h-NAAA, Fluorogenic Substrate) C->D F 6. Initiate Reaction (Add Substrate) C->F E 5. Pre-incubate (Allows Inhibitor Binding) D->E E->F G 7. Read Fluorescence (Kinetic Mode) F->G H 8. Calculate Reaction Rates (Slope of Fluorescence vs. Time) G->H I 9. Plot % Inhibition vs. [Compound] & Calculate IC50 H->I

Caption: Workflow for a fluorogenic NAAA inhibition assay.

Materials:

  • Recombinant human NAAA (h-NAAA)

  • Fluorogenic NAAA substrate

  • Assay Buffer: e.g., 50 mM citrate/phosphate buffer, pH 4.5, containing 0.1% Triton X-100.

  • Test compounds (3-azabicyclo[3.2.1]octane derivatives) dissolved in DMSO.

  • 96-well black microplates, flat bottom.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute further in Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.

  • Controls:

    • 100% Activity Control (Negative Control): Wells containing enzyme and substrate with DMSO vehicle only.

    • 0% Activity Control (Blank): Wells containing substrate and buffer only (no enzyme).

  • Assay Plate Setup:

    • To each well, add 25 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound or DMSO vehicle (for controls).

    • Add 20 µL of h-NAAA enzyme solution (pre-diluted in Assay Buffer to the desired final concentration).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (pre-warmed to room temperature) to all wells to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Inhibition of Aspartyl Proteases (e.g., HIV Protease)

Scientific Background & Rationale

Aspartyl proteases are a class of enzymes that utilize two conserved aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. They are critical for the life cycle of various pathogens, including the Human Immunodeficiency Virus (HIV), making them prime targets for antiviral drug development.[9][10] The 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has been ingeniously employed to create peptidomimetics that act as potent inhibitors of HIV protease.[1][9][11][12]

Mechanism of Inhibition: A Transition-State Analogue Approach

These bicyclic derivatives are designed to function as transition-state analogues. The rigid bicyclic acetal portion of the scaffold is proposed to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[9][12] This allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the catalytic activity of the two aspartate residues and preventing the maturation of viral proteins.

Aspartyl_Protease_Inhibition cluster_enzyme HIV Protease Active Site cluster_inhibitor Inhibitor Asp1 Asp 25 Block Catalysis Blocked Asp1->Block Asp2 Asp 25' Asp2->Block Active_Site Binding Pocket Inhibitor 6,8-dioxa-3-azabicyclo [3.2.1]octane Scaffold Inhibitor->Active_Site Binds to TS_Mimic Bicyclic Acetal as Transition-State Mimic Inhibitor->TS_Mimic Contains TS_Mimic->Asp1 Interacts with TS_Mimic->Asp2 Interacts with

Caption: Mimicking the transition state in an aspartyl protease active site.

Structure-Activity Relationship (SAR) Data

A library of peptidomimetics based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was screened against HIV protease, identifying compounds with sub-micromolar inhibitory activity.[9][12]

CompoundKey FeatureHIV Protease IC₅₀Reference
APG12 Bicyclic peptidomimeticSub-micromolar range[1]
APG19 Bicyclic peptidomimeticSub-micromolar range[1]
BTG(O)-A Glycine-derived scaffoldSub-micromolar range[12]

Note: The inhibitory potency of compounds like APG12 and APG19 was found to be comparable to pepstatin A, a well-known natural inhibitor of acid proteases.[1]

Protocol: FRET-Based HIV-1 Protease Inhibition Assay

Causality Note: This assay uses a peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer: e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7.

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the wells of a 96-well plate.

  • Controls: Include wells for 100% activity (DMSO vehicle) and 0% activity (a known potent inhibitor or no enzyme).

  • Enzyme Addition: Prepare a solution of HIV-1 protease in Assay Buffer. Add 50 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Prepare a solution of the FRET substrate in Assay Buffer. Add 50 µL of the substrate solution to each well.

  • Data Acquisition: Read the fluorescence intensity kinetically for 60 minutes at 37°C using appropriate excitation/emission wavelengths for the donor fluorophore.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well from the linear phase of the fluorescence curve.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the curve to determine the IC₅₀ value.

Dual Inhibition of Phosphoinositide 3-Kinase (PI3K) and mTOR

Scientific Background & Rationale

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a hallmark of many human cancers, making it a high-priority target for oncology drug discovery.[13] Dual inhibition of both PI3K and mTOR can provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms. The 3-oxa-8-azabicyclo[3.2.1]octane and related scaffolds have been incorporated into 1,3,5-triazine derivatives to produce highly potent and orally efficacious dual PI3K/mTOR inhibitors.[13][14][15]

Inhibitor Design and Mechanism

In this class of inhibitors, the azabicyclooctane moiety often replaces a morpholine group found in earlier generations of compounds.[16][17] This structural modification can enhance binding affinity, improve selectivity, and optimize physicochemical properties like molecular weight and lipophilicity.[14] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and preventing the phosphorylation of their downstream targets.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates  PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Azabicyclooctane Derivative (e.g., PQR620) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) Data

The introduction of the azabicyclooctane scaffold has been a key strategy in optimizing PI3K/mTOR inhibitors.

CompoundScaffold FeaturePI3Kα Kᵢ (nM)mTOR Kᵢ (nM)Reference
PKI-179 (8m) mono-3-oxa-8-azabicyclo[3.2.1]octane--[14]
PQR309 (1) bis-morpholine7.38.8[15]
PQR620 (11) bis-8-oxa-3-azabicyclo[3.2.1]octane243.4[15]

Note: Replacing the morpholine groups in PQR309 with 8-oxa-3-azabicyclo[3.2.1]octane moieties in PQR620 maintained high mTOR potency while significantly reducing PI3Kα affinity, thereby increasing selectivity for mTOR.[15]

Protocol: TR-FRET Kinase Binding Assay

Causality Note: This is a competitive binding assay. A fluorescently labeled "tracer" molecule with known affinity for the kinase is used. An unlabeled inhibitor will compete with the tracer for binding to the kinase. The amount of tracer bound is detected by Time-Resolved Förster Resonance Energy Transfer (TR-FRET). High inhibitor affinity results in low FRET signal.

Materials:

  • Recombinant PI3K and/or mTOR kinase.

  • LanthaScreen™ Tb-anti-His Antibody (or other suitable antibody for the kinase tag).

  • Kinase Tracer (fluorescently labeled ligand).

  • TR-FRET Dilution Buffer.

  • Test compounds in DMSO.

  • 384-well low-volume black microplates.

  • TR-FRET compatible microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, antibody, and tracer at 2X final concentration in TR-FRET Dilution Buffer.

  • Compound Plating: Prepare a 4X serial dilution of the test compounds in DMSO. Transfer to the assay plate.

  • Assay Assembly:

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 2X tracer solution to each well.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., donor and acceptor emission).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Plot the emission ratio against the inhibitor concentration.

    • Fit the data to determine the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity (K_d) for the kinase.

Inhibition of Glycosidases

Scientific Background & Rationale

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. They are involved in numerous biological processes, and their malfunction can lead to diseases like diabetes, lysosomal storage disorders (e.g., Gaucher disease), and viral infections.[18][19] Polyhydroxylated 3-azabicyclo[3.2.1]octane derivatives, such as calystegine analogues, are classified as iminosugars. Their structure closely resembles that of monosaccharides, allowing them to be recognized and bound by glycosidases.[20][21]

Mechanism of Inhibition

These iminosugar analogues act as competitive inhibitors. The nitrogen atom, which is typically protonated at physiological pH, mimics the charge of the oxocarbenium ion-like transition state of the natural substrate. The rigid bicyclic structure pre-organizes the hydroxyl groups into a specific conformation that mimics the substrate's binding pose, leading to potent and often selective inhibition.[18][20]

Protocol: General Glycosidase Inhibition Assay (Chromogenic)

Causality Note: This assay uses an artificial substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) which, upon cleavage by the glycosidase, releases a colored product (p-nitrophenol). The rate of color development is proportional to enzyme activity.

Materials:

  • Target Glycosidase (e.g., β-glucosidase).

  • Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside).

  • Assay Buffer (e.g., citrate-phosphate buffer, pH adjusted for optimal enzyme activity).

  • Stop Solution (e.g., 1 M Na₂CO₃).

  • Test compounds (azabicyclooctane derivatives) in buffer or DMSO.

  • 96-well clear microplates.

  • Absorbance microplate reader.

Procedure:

  • Assay Setup: To wells of a microplate, add Assay Buffer, the test compound at various concentrations, and the glycosidase enzyme. Include appropriate controls (no inhibitor, no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Timed Incubation: Incubate the reaction for a fixed period (e.g., 15-30 minutes) during which the color develops in a linear fashion.

  • Reaction Termination: Add Stop Solution to all wells. This increases the pH, which both stops the enzyme and maximizes the color of the p-nitrophenol product.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Subtract the blank (no enzyme) reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot the data and fit to a suitable equation to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Azabicyclo[3.2.1]octan-2-one. This bicyclic lactam is a crucial scaffold in medicinal chemistry and drug development, valued for its conformational rigidity and synthetic versatility. However, its synthesis can present several challenges, leading to side reactions that impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct, question-and-answer format.

Problem 1: My reaction yield is very low, or I've recovered only starting material.

Probable Cause A: Inefficient formation of the key intermediate (ketoxime or azidoalkanol).

The synthesis of this compound typically proceeds via a Beckmann or Schmidt rearrangement, both of which require the initial conversion of a bicyclo[3.2.1]octan-2-one precursor.

  • For the Beckmann Rearrangement: The reaction begins with the formation of a ketoxime from the ketone and hydroxylamine.[1][2] This equilibrium-driven reaction can be sluggish. Incomplete conversion means less substrate is available for the subsequent rearrangement.

  • For the Schmidt Reaction: The ketone must react with hydrazoic acid (HN₃) under acidic conditions to form an azidohydrin intermediate.[3][4] If the acid catalyst is too weak or the reaction time is insufficient, this addition will not go to completion.

Solutions:

  • Monitor Intermediate Formation: Before initiating the rearrangement step, confirm the complete consumption of the starting ketone by Thin Layer Chromatography (TLC) or a crude ¹H NMR.

  • Optimize Oxime Formation: For the Beckmann route, ensure the pH is appropriately controlled (typically mildly acidic or basic, depending on the specific protocol) to favor oxime formation. Using hydroxylamine hydrochloride often requires a base like sodium acetate to free the nucleophilic hydroxylamine.[5]

  • Drive the Equilibrium: If oxime formation is slow, consider removing water using a Dean-Stark apparatus or molecular sieves.

  • Ensure Potent Reagents: Hydrazoic acid, used in the Schmidt reaction, is unstable. It is often generated in situ from sodium azide and a strong acid (e.g., H₂SO₄).[4] Ensure the sodium azide is fresh and dry.

Probable Cause B: Suboptimal conditions for the rearrangement step.

The Beckmann and Schmidt rearrangements are sensitive to the choice of acid catalyst, temperature, and reaction time.

Solutions:

  • Acid Catalyst Selection: Strong protic acids (H₂SO₄, polyphosphoric acid - PPA) or Lewis acids are typically required to promote the rearrangement.[6] For the Beckmann rearrangement, the acid protonates the oxime's hydroxyl group, turning it into a good leaving group (H₂O).[7] For the Schmidt reaction, the acid activates the carbonyl for azide addition and facilitates the subsequent dehydration and rearrangement.[8] If yields are low, consider screening different acid catalysts.

  • Temperature Control: These rearrangements can be exothermic. Insufficient cooling can lead to decomposition and the formation of tar-like byproducts. Conversely, if the temperature is too low, the activation energy for the rearrangement may not be reached. Start at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature or as specified by the protocol.

  • Reaction Time: Monitor the reaction progress by TLC. Quenching the reaction too early will result in low conversion, while extended reaction times can lead to product degradation, especially under harsh acidic conditions.

Problem 2: I've isolated a lactam, but spectroscopic analysis (NMR, MS) suggests it's the wrong regioisomer, 2-Azabicyclo[3.2.1]octan-3-one.

Probable Cause: Lack of regiocontrol during the key C-C bond migration step.

This is a classic challenge in the synthesis of lactams from unsymmetrical cyclic ketones. Both the Beckmann and Schmidt rearrangements involve the migration of one of the carbon atoms adjacent to the original carbonyl group.

  • In the Beckmann Rearrangement: The migration is stereospecific. The group anti-periplanar (trans) to the leaving group on the oxime nitrogen migrates.[1][6] However, the initial ketoxime can form as a mixture of E and Z isomers, especially under acidic conditions that can catalyze their interconversion.[1] Each oxime isomer will yield a different regioisomeric lactam.

  • In the Schmidt Reaction: The regioselectivity is determined by which group has a higher migratory aptitude and can achieve the correct conformation for migration. With bicyclic systems, steric hindrance plays a major role, but mixtures are still common.[4]

Solutions:

  • Control Oxime Geometry (Beckmann): Attempt to separate the E/Z oxime isomers by column chromatography or recrystallization before the rearrangement step. Characterize each isomer (e.g., by 2D NMR) to determine which will lead to the desired product.

  • Use Regioselective Conditions: Some specific Beckmann rearrangement conditions or catalysts are reported to favor the formation of one oxime isomer over the other in situ.

  • Choose an Alternative Route: If regioselectivity remains poor, consider a different synthetic strategy that builds the bicyclic system with the nitrogen atom already in the desired position, avoiding the rearrangement of a symmetrical precursor.

Workflow: Diagnosing Isomer Formation

G start Isomeric Lactam Detected check_method Reaction Type? start->check_method beckmann Beckmann Rearrangement check_method->beckmann schmidt Schmidt Reaction check_method->schmidt oxime_isomers Analyze Oxime Precursor for E/Z Isomers (NMR, HPLC) beckmann->oxime_isomers migratory_aptitude Review Migratory Aptitude & Steric Factors schmidt->migratory_aptitude separate_isomers Separate Oxime Isomers Prior to Rearrangement oxime_isomers->separate_isomers modify_conditions Modify Reaction Conditions (Temp, Acid) to Influence Selectivity migratory_aptitude->modify_conditions

Caption: A troubleshooting workflow for isomeric lactam formation.

Problem 3: My product is contaminated with a high-nitrogen impurity, especially when using the Schmidt reaction.

Probable Cause: Tetrazole formation.

A known side reaction in the Schmidt reaction is the formation of a tetrazole. This occurs when the nitrilium ion intermediate, which is supposed to be trapped by water to form the amide, is instead attacked by another molecule of hydrazoic acid (or an azide anion).[9]

Solutions:

  • Control Stoichiometry: Use the minimum necessary excess of sodium azide/hydrazoic acid. A large excess of the azide nucleophile increases the probability of it outcompeting water for the attack on the nitrilium ion.

  • Adjust Reaction Conditions: Running the reaction at a higher concentration of water or quenching the reaction promptly upon completion can favor the desired hydrolysis pathway over tetrazole formation.

  • Purification: Tetrazoles often have very different polarity and chromatographic behavior compared to the desired lactam, allowing for separation by column chromatography.

Problem 4: I observe epimerization at a stereocenter adjacent to the carbonyl group.

Probable Cause: Deprotonation-reprotonation under harsh conditions.

The α-proton to a carbonyl group (like the one at C-1 in the this compound system) can be acidic. Exposure to strong base during workup or even strong acid during the reaction can catalyze its removal and subsequent non-stereoselective reprotonation, leading to epimerization.[10][11] This is a significant concern in complex molecules where stereochemical integrity is paramount.

Solutions:

  • Use Mild Workup Conditions: Neutralize the reaction mixture carefully, avoiding strongly basic conditions (e.g., > pH 9). Use milder bases like sodium bicarbonate instead of sodium hydroxide where possible.

  • Minimize Exposure Time: Perform the workup and purification steps as efficiently as possible to minimize the time the product spends under potentially epimerizing conditions.

  • Temperature Control During Workup: Keep the solution cold during neutralization and extraction to reduce the rate of potential epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the this compound core?

The most common methods involve ring-expansion reactions of a corresponding bicyclic ketone precursor. The two benchmark reactions are:

  • The Beckmann Rearrangement: This is a classic organic reaction that transforms a ketoxime into an amide under acidic conditions.[2][6] It is widely used for synthesizing lactams.

  • The Schmidt Reaction: This reaction converts a ketone directly to an amide using hydrazoic acid (HN₃) and an acid catalyst.[4][8] It offers a more direct route than the Beckmann rearrangement as it avoids the separate step of oxime formation and isolation.

Other methods, such as those involving intramolecular cyclizations of functionalized cyclopentane or cyclohexane precursors, have also been developed.[12][13]

Q2: How do the Beckmann and Schmidt rearrangements compare for this synthesis?

FeatureBeckmann RearrangementSchmidt Reaction
Starting Material Bicyclo[3.2.1]octan-2-one oximeBicyclo[3.2.1]octan-2-one
Key Reagents Strong acid (H₂SO₄, PPA, TFA)Hydrazoic Acid (HN₃) + Strong Acid
Key Intermediate Nitrilium ion[6]Nitrilium ion[8]
Major Advantage Avoids the use of highly toxic and explosive hydrazoic acid.More atom-economical (fewer steps).
Major Drawback Potential for E/Z oxime isomer mixture leading to regioisomeric products.[1]Use of hazardous HN₃. Potential for tetrazole side product formation.[9]

Q3: How can I confirm the regiochemistry of my final lactam product?

Unequivocal structure determination is critical. Use a combination of spectroscopic techniques:

  • ¹H-¹H COSY NMR: This will show correlations between adjacent protons. For this compound, you would expect to see correlations between the N-H proton and the proton at the C-4 position.

  • ¹H-¹³C HMBC NMR: This is the most powerful tool. It shows long-range (2-3 bond) correlations between protons and carbons. Look for a correlation between the carbonyl carbon (C=O) and the protons on the bridgehead carbon (C-1) and the methylene carbon at C-4. This will definitively establish the connectivity.

  • NOESY/ROESY NMR: Can help confirm the stereochemical arrangement of the bicyclic system.

  • X-ray Crystallography: If a suitable crystal can be obtained, this provides absolute proof of structure and stereochemistry.

Q4: What are the critical safety precautions when performing a Schmidt reaction?

The Schmidt reaction requires the use of hydrazoic acid (HN₃), which is extremely toxic and highly explosive .[4]

  • Always work in a well-ventilated chemical fume hood.

  • Never use concentrated or pure hydrazoic acid. It is typically generated in situ from sodium azide and a strong acid, or used as a dilute solution in a solvent like chloroform.

  • Avoid contact with heavy metals, as they can form highly shock-sensitive metal azides. Use glass equipment with no metal components.

  • Quench any residual azide carefully at the end of the reaction using a suitable method before workup.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. A blast shield is highly recommended.

Key Mechanistic Pathways & Visualizations

Desired Pathway: The Beckmann Rearrangement

The reaction proceeds via protonation of the oxime hydroxyl, followed by a concerted migration of the anti-periplanar alkyl group with the loss of water. The resulting nitrilium ion is then trapped by water to yield the lactam.[6][7]

G Ketoxime Bicyclic Ketoxime ProtonatedOxime Protonated Oxime Ketoxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement - H₂O AmideTautomer Imidic Acid Nitrilium->AmideTautomer + H₂O Lactam Desired Lactam (this compound) AmideTautomer->Lactam Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Side Reaction: Formation of the Regioisomeric Lactam

If the starting ketoxime exists as a mixture of E and Z isomers, the rearrangement will produce a mixture of two different lactams, as the migration is dependent on which group is anti to the hydroxyl.

G cluster_0 Oxime Isomers E_Oxime E-Oxime DesiredLactam Desired Lactam (this compound) E_Oxime->DesiredLactam Rearrangement Z_Oxime Z-Oxime IsomericLactam Isomeric Lactam (2-Azabicyclo[3.2.1]octan-3-one) Z_Oxime->IsomericLactam Rearrangement

Caption: Formation of regioisomers from E/Z oxime mixture.

Experimental Protocols

Protocol: Purification of this compound by Column Chromatography

Due to its polarity, this lactam can be challenging to purify. The following is a general guideline.

Materials:

  • Crude reaction mixture containing the lactam.

  • Silica gel (230-400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

  • Ammonia solution (for deactivating silica, if necessary).

  • TLC plates, developing chamber, and appropriate stain (e.g., potassium permanganate).

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH). For particularly polar or basic compounds, you can pre-treat the silica by slurrying it in the eluent containing 0.5-1% triethylamine or ammonia to prevent streaking.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% DCM or 20% EtOAc in Hexanes).

    • Gradually increase the polarity by adding methanol or ethyl acetate. A typical gradient might be from 0% to 10% MeOH in DCM.

    • Collect fractions (e.g., 10-20 mL each).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and elute with a solvent system that gives the desired product an Rf of ~0.3.

    • Visualize the spots using a suitable stain (KMnO₄ is often effective for amides).

  • Combine and Concentrate: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified lactam.

References

Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.2.1]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The 3-azabicyclo[3.2.1]octane core is a key structural motif in a range of biologically active molecules and pharmaceutical agents.[1][2] Achieving high yields and purity can be challenging. This document provides in-depth, field-proven insights to help you navigate and troubleshoot your synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 3-azabicyclo[3.2.1]octane core?

There are several established routes, each with distinct advantages and disadvantages. The choice of strategy often depends on the available starting materials, desired substitution patterns, and scalability requirements.

  • Intramolecular Cyclization Strategies: This is a common and versatile approach. One method involves the cleavage of a norbornene-type precursor, followed by a reductive amination to form the bicyclic system.[3] For example, a dihydroxylated β-amino ester derived from a norbornene can be cleaved using an oxidant like sodium periodate (NaIO₄) to yield a dialdehyde, which then undergoes intramolecular reductive amination to furnish the 3-azabicyclo[3.2.1]octane skeleton.[3]

  • Rearrangement Reactions: Certain bicyclic systems can be rearranged to form the desired scaffold. For instance, the Beckmann rearrangement of specific oximes can yield the corresponding lactam, which can be reduced to the 3-azabicyclo[3.2.1]octane core. However, yields and regioselectivity can be challenging to control with this method.[4]

  • Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are powerful methods for constructing bicyclic systems. While more commonly applied to the synthesis of the isomeric 8-azabicyclo[3.2.1]octane (tropane) core, similar principles can be adapted.[1][5] For example, the reaction of rhodium-stabilized vinylcarbenoids with pyrroles has been used to generate tropane analogs.[6]

  • Modification of Existing Scaffolds: The widely available 8-azabicyclo[3.2.1]octan-3-one (tropinone) can be a starting point for certain derivatives, though converting it to the 3-aza isomer is not a trivial process and often requires a complete synthetic redesign.[7][8]

Q2: Which reaction parameters are most critical for maximizing yield?

Optimizing reaction conditions is paramount for success. The following parameters typically have the most significant impact:

  • Catalyst Choice and Loading: For reactions involving hydrogenation or reductive amination, the choice of catalyst (e.g., Pd/C, Pt/NiCuAlOx, Raney Nickel) is critical.[9][10] Catalyst loading, activity, and potential for poisoning must be carefully considered. Screening different catalysts is often a necessary first step.

  • Temperature and Pressure: Cyclization and reduction steps are often sensitive to temperature and hydrogen pressure. For example, in the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to an oxa-analog, optimal conditions were found to be 200 °C with specific partial pressures of hydrogen and ammonia.[9] Insufficient temperature can lead to incomplete conversion, while excessive heat may promote side reactions.

  • Solvent Selection: The solvent affects reactant solubility, reaction kinetics, and in some cases, product stability. Aprotic solvents like THF or dioxane are common, but the optimal choice is reaction-dependent.[11][12] For Lewis acid-promoted cyclizations, ethereal solvents have shown superior performance over toluene or DCE.[13]

  • pH Control: During workup and purification, pH control is essential. The 3-azabicyclo[3.2.1]octane product is a secondary amine and is basic. Adjusting the pH is crucial for efficient extraction and to prevent unwanted side reactions. Acidification (e.g., with HCl) to form the salt can significantly improve handling and isolation.[14][15]

Q3: How can I effectively purify 3-azabicyclo[3.2.1]octane and its derivatives?

Purification can be challenging due to the amine's polarity and potential for high water solubility.[16]

  • Extraction: Standard liquid-liquid extraction is the first step. Be aware that basic amines can cause emulsions, especially with chlorinated solvents. Using a different organic solvent or performing a salt wash can help break these emulsions.

  • Crystallization as a Salt: The most reliable method for obtaining high-purity material is often crystallization of the hydrochloride or another suitable salt. The free base can be regenerated later if needed.[15] This method effectively removes non-basic impurities.

  • Column Chromatography: Chromatography on silica gel is feasible but can be problematic. The basicity of the amine can lead to tailing and poor separation. It is often recommended to pre-treat the silica with a base (e.g., triethylamine in the eluent) or use alumina.

  • Distillation/Sublimation: For volatile, thermally stable derivatives, distillation or sublimation under reduced pressure can be an effective, scalable purification technique.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

Workflow for Diagnosing Low Yield

G start Low or No Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Check Reaction Conditions reagents->conditions Reagents OK sub1 Starting materials degraded? Incorrect stoichiometry? Impure solvents? reagents->sub1 atmosphere 3. Confirm Inert Atmosphere / Anhydrous Conditions conditions->atmosphere Conditions Correct sub2 Incorrect temperature? Inefficient stirring? Wrong pressure? conditions->sub2 workup 4. Analyze Workup & Purification Steps atmosphere->workup Atmosphere OK sub3 Moisture or O2 contamination? Degassed solvents used? atmosphere->sub3 optimize Systematically Optimize Parameters workup->optimize Workup OK, still low yield sub4 Product lost in aqueous layer? Decomposition on silica? workup->sub4

Caption: Decision tree for troubleshooting low yield.

  • Probable Cause A: Reagent or Catalyst Inactivity

    • Explanation: Starting materials may have degraded upon storage. Catalysts, especially hydrogenation catalysts like Pd/C or Raney Nickel, can lose activity over time or if improperly handled. Lewis acids can be deactivated by moisture.

    • Solution:

      • Verify Starting Materials: Use freshly purchased or purified starting materials. Confirm their identity and purity via NMR or GC-MS.

      • Test Catalyst: Run a small-scale control reaction with a known, reliable substrate to confirm catalyst activity. For heterogeneous catalysts, ensure proper activation and handling under an inert atmosphere.[15]

      • Use Anhydrous Conditions: For moisture-sensitive reactions (e.g., those using organolithiums or strong Lewis acids), use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar).[11][13]

  • Probable Cause B: Suboptimal Reaction Conditions

    • Explanation: The reaction may be highly sensitive to temperature, pressure, or concentration. The conditions cited in the literature may not be directly transferable due to differences in equipment or scale.

    • Solution:

      • Systematic Optimization: Perform a Design of Experiments (DoE) or a one-variable-at-a-time (OVAT) optimization. Key parameters to screen include temperature, concentration, and catalyst loading.

      • Monitor Reaction Progress: Use TLC, GC-MS, or HPLC to track the consumption of starting material and the formation of the product over time. This will help determine the optimal reaction time and prevent decomposition from prolonged heating.

Table 1: Example of Reaction Parameter Optimization
EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1AlCl₃ (1.1)Toluene25521
2AlCl₃ (1.1)Dichloroethane25533
3AlCl₃ (1.1)Diethyl Ether0351
4AlCl₃ (1.1)Diethyl Ether250.572
5AlCl₃ (2.2)Diethyl Ether250.555
Data adapted from a study on AlCl₃-promoted cyclization, demonstrating the critical impact of solvent and temperature.[13]
Problem 2: Significant Side Product Formation

The formation of impurities complicates purification and lowers the yield.

  • Probable Cause A: Competing Reaction Pathways

    • Explanation: In reductive aminations, over-reduction or incomplete cyclization can lead to undesired amino-alcohols or polymeric materials. In rearrangement reactions, alternative rearrangement pathways can lead to isomeric impurities.

    • Solution:

      • Identify the Impurity: Isolate the major side product and characterize it (NMR, MS). Understanding its structure is key to hypothesizing how it was formed.

      • Adjust Stoichiometry: Ensure the stoichiometry of reagents is precise. For example, in a reductive amination, using a slight excess of the amine and carefully controlling the amount of reducing agent can favor the desired intramolecular cyclization.

      • Modify Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the desired product over a higher-activation-energy side reaction. Conversely, sometimes a higher temperature is needed to favor the thermodynamically stable product.

  • Probable Cause B: Product Degradation

    • Explanation: The desired product may be unstable under the reaction conditions (e.g., prolonged heating, strongly acidic or basic media) or during workup.

    • Solution:

      • Monitor Product Formation: As mentioned, track the reaction progress. If the concentration of the product is observed to decrease after reaching a maximum, it indicates decomposition. Quench the reaction at the optimal point.

      • Milder Conditions: Explore milder reagents. For example, if a strong reducing agent like LiAlH₄ is causing over-reduction, consider alternatives like NaBH(OAc)₃ or NaBH₃CN for reductive aminations.[3]

      • Buffered Workup: During workup, use buffered aqueous solutions to avoid exposing the product to extreme pH levels.

Problem 3: Difficulty in Product Isolation

The physical properties of the 3-azabicyclo[3.2.1]octane core can make it difficult to isolate from the reaction mixture.

  • Probable Cause A: High Water Solubility

    • Explanation: The free base, especially if it's a low molecular weight derivative, can have significant solubility in water, leading to low recovery during aqueous extractions.[16]

    • Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

      • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the solubility of the organic product and drive it into the organic phase.

      • Continuous Extraction: For particularly problematic cases, a continuous liquid-liquid extractor can be used to ensure complete recovery.

      • Isolate as a Salt: Make the aqueous layer acidic (pH ~1-2) with HCl, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer (pH ~10-12) and extract the free base. Alternatively, evaporate the acidic solution to isolate the product as its hydrochloride salt.[15]

General Workflow for Synthesis & Purification

G cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization reagents Combine Reagents & Solvent reaction Run Reaction (Heat/Cool, Stir) reagents->reaction monitor Monitor Progress (TLC, GC, HPLC) reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column, Crystallization, Distillation) concentrate->purify characterize Characterize Pure Product (NMR, MS, EA) purify->characterize final_product Final Product characterize->final_product

Caption: A standard experimental workflow.

References

Technical Support Center: pH Control in the Synthesis of Azabicyclo[3.2.1]octane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azabicyclo[3.2.1]octane cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pH control during this challenging synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

The Crucial Role of pH: A Balancing Act

The synthesis of the azabicyclo[3.2.1]octane core, often achieved through an intramolecular Mannich-type reaction (such as the Robinson-Schöpf synthesis), is highly dependent on precise pH control.[1] This is because the reaction involves a delicate equilibrium between the protonation states of the amine and carbonyl components. The amine must be sufficiently nucleophilic to attack the carbonyl group, while the carbonyl group often requires protonation to enhance its electrophilicity, leading to the formation of a key iminium ion intermediate.[2][3] Deviating from the optimal pH range can lead to a host of issues, including diminished yields, the formation of polymeric byproducts, and reaction failure.[1]

Frequently Asked Questions (FAQs)

Question 1: Why is my yield of the azabicyclo[3.2.1]octane core unexpectedly low, and why am I observing a viscous, polymeric substance in my reaction flask?

Answer: This is a classic symptom of suboptimal pH control, typically outside the ideal 4-5 range for many intramolecular Mannich reactions.[1]

Senior Application Scientist's Insight: At a pH that is too high (basic), the rate of intermolecular condensation of the aldehyde or ketone starting material can outcompete the desired intramolecular cyclization. This leads to the formation of long-chain polymers. Conversely, at a pH that is too low (acidic), the amine nucleophile becomes fully protonated and non-nucleophilic, effectively halting the desired reaction. The key is to maintain a pH that allows for a sufficient concentration of the reactive, unprotonated amine while still facilitating the formation of the electrophilic iminium ion intermediate.

Question 2: How do I determine the optimal pH for my specific substrates?

Answer: While a pH range of 4-5 is a good starting point for many Robinson-Schöpf type reactions, the optimal pH can be substrate-dependent. It is advisable to perform small-scale optimization experiments.

Senior Application Scientist's Insight: The electronic and steric properties of your specific amine and carbonyl precursors will influence their pKa values and, consequently, the optimal pH for the reaction. I recommend setting up a series of small-scale reactions buffered at slightly different pH values (e.g., 4.0, 4.5, 5.0, 5.5) to empirically determine the ideal conditions for your system. Careful monitoring of the reaction progress by techniques like TLC or LC-MS will reveal the pH at which the desired product is formed most efficiently with minimal side products.

Question 3: My reaction seems to stall after initial product formation. What could be the cause?

Answer: A stalled reaction can often be attributed to a drift in the pH of the reaction medium as the reaction progresses.

Senior Application Scientist's Insight: The formation of the azabicyclic core can sometimes release or consume protons, leading to a change in the pH of an unbuffered or weakly buffered solution. This can shift the equilibrium away from the conditions favorable for the intramolecular cyclization. It is crucial to use a robust buffer system or to monitor and adjust the pH periodically throughout the reaction.

Question 4: I am having difficulty with the workup and isolation of my azabicyclo[3.2.1]octane product. How can pH adjustments help?

Answer: The basic nitrogen atom in the azabicyclo[3.2.1]octane core allows for strategic pH adjustments during extraction to separate it from non-basic impurities.

Senior Application Scientist's Insight: During your workup, you can acidify the aqueous layer (e.g., to pH ~2 with HCl) to protonate your product, making it water-soluble.[4] This allows you to wash the organic layer with this acidic solution to remove any unreacted starting materials or non-basic byproducts. Subsequently, basifying the aqueous layer (e.g., to pH ~9-10 with NaOH or Na2CO3) will deprotonate your product, allowing it to be extracted into an organic solvent.[5] This acid-base extraction technique is a powerful purification tool.

Troubleshooting Guides

Problem: Low Yield and Polymer Formation

This flowchart will guide you through troubleshooting low yields accompanied by the formation of polymeric byproducts.

G start Low Yield & Polymer Observed check_ph Verify Reaction pH start->check_ph ph_in_range Is pH within optimal range (e.g., 4-5)? check_ph->ph_in_range adjust_ph Adjust pH with appropriate buffer or acid/base ph_in_range->adjust_ph No check_dilution Consider Reaction Concentration ph_in_range->check_dilution Yes re_evaluate Re-evaluate Reaction & Purify adjust_ph->re_evaluate high_dilution Is the reaction run under high dilution? check_dilution->high_dilution implement_dilution Implement high dilution conditions high_dilution->implement_dilution No check_addition Review Addition Rate of Reagents high_dilution->check_addition Yes implement_dilution->re_evaluate slow_addition Are reagents added slowly? check_addition->slow_addition implement_slow_addition Implement slow, controlled addition slow_addition->implement_slow_addition No slow_addition->re_evaluate Yes implement_slow_addition->re_evaluate

Caption: Troubleshooting low yields and polymer formation.

Problem: Reaction Stalls

This workflow will help you diagnose and address a stalled reaction.

G start Reaction Stalls monitor_ph Monitor in-process pH start->monitor_ph ph_stable Is the pH stable? monitor_ph->ph_stable add_buffer Add buffer or adjust pH ph_stable->add_buffer No check_temp Verify Reaction Temperature ph_stable->check_temp Yes re_run_reaction Re-run optimized reaction add_buffer->re_run_reaction temp_optimal Is the temperature optimal? check_temp->temp_optimal adjust_temp Adjust temperature temp_optimal->adjust_temp No check_reagents Assess Reagent Stability temp_optimal->check_reagents Yes adjust_temp->re_run_reaction reagents_stable Are reagents stable under reaction conditions? check_reagents->reagents_stable use_fresh_reagents Use freshly prepared/purified reagents reagents_stable->use_fresh_reagents No reagents_stable->re_run_reaction Yes use_fresh_reagents->re_run_reaction

Caption: Troubleshooting a stalled reaction.

Key Protocols

Protocol 1: Buffered Intramolecular Mannich Reaction

This protocol provides a general framework for performing a buffered intramolecular Mannich reaction to synthesize an 8-azabicyclo[3.2.1]octane core.

Materials:

  • Amine precursor

  • Dicarbonyl precursor (or its synthetic equivalent)

  • Citrate-phosphate buffer (or another suitable buffer system)

  • Appropriate organic solvent (e.g., water, methanol)

Procedure:

  • Buffer Preparation: Prepare a stock solution of your chosen buffer at the desired pH (e.g., 4.5).

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve the amine precursor in the buffer solution.

  • Slow Addition: Slowly add a solution of the dicarbonyl precursor in the same buffer or a miscible organic solvent to the reaction mixture over several hours using a syringe pump. This maintains a low concentration of the reactive carbonyl species, favoring intramolecular cyclization.

  • pH Monitoring: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture and measure the pH. Adjust as necessary with dilute acid or base to maintain the optimal pH.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Once the reaction is complete, proceed with an acid-base extraction as described in FAQ 4 to isolate and purify the product.

Data Presentation: Impact of pH on Yield

The following table illustrates the typical effect of pH on the yield of an 8-azabicyclo[3.2.1]octane synthesis via a Robinson-Schöpf type reaction. Note that these are representative values and the optimal pH may vary.

Reaction pHYield of Azabicyclo[3.2.1]octane Core (%)Observations
3.0< 5Amine is fully protonated; no reaction.
4.065Good yield with minimal side products.
4.5 85 Optimal yield and purity.
5.070Good yield, slight increase in side products.
6.040Significant polymer formation observed.
7.0< 10Predominantly polymeric material.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Azabicyclo[3.2.1]octan-2-one Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of the 3-Azabicyclo[3.2.1]octan-2-one scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for derivatizing this versatile bicyclic lactam. The unique structural and electronic properties of this core, while offering significant potential in medicinal chemistry, can present specific synthetic hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the functionalization of the this compound core, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What are the most common sites for functionalization on the this compound scaffold?

A1: The primary sites for functionalization are the nitrogen atom (N-3) and the α-carbon to the carbonyl group (C-4). N-functionalization, such as N-alkylation and N-arylation, is typically more straightforward. α-Functionalization presents greater challenges due to the steric hindrance of the bicyclic system and the need for careful control of enolate formation.

Q2: Why am I observing low yields in my N-alkylation reactions?

A2: Low yields in N-alkylation are often due to a combination of factors including an insufficiently strong base, steric hindrance from a bulky alkylating agent, or competing side reactions. The choice of base is critical; it must be strong enough to deprotonate the lactam nitrogen without promoting side reactions. For more detailed solutions, please refer to the Troubleshooting Guide for N-Alkylation .

Q3: I am struggling with the purification of my functionalized product. What are some common challenges and solutions?

A3: Purification can be challenging due to the similar polarity of the starting material and the product, especially in cases of incomplete conversion. The formation of closely related byproducts can also complicate separation. Utilizing a combination of chromatographic techniques, such as flash chromatography followed by preparative HPLC, is often necessary. For specific guidance, see the Troubleshooting Guide for Product Purification .

Q4: Can I achieve stereoselective functionalization at the α-carbon?

A4: Achieving high stereoselectivity at the C-4 position is challenging but possible. It requires careful selection of a chiral base or auxiliary and precise control of reaction conditions, particularly temperature, to favor the formation of one diastereomer. The rigid conformation of the bicyclic system can influence the facial selectivity of the enolate alkylation.

II. Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific functionalization reactions. Each guide follows a "Symptom, Cause, Solution" format to directly address experimental issues.

A. Troubleshooting Guide for N-Alkylation and N-Arylation

N-functionalization is a fundamental step in elaborating the this compound scaffold. However, issues with reactivity, side reactions, and low yields are common.

Symptom 1: Low or No Conversion to the N-Functionalized Product

  • Possible Cause 1.1: Inadequate Base Strength. The lactam N-H is less acidic than an amide due to the ring strain, requiring a sufficiently strong base for complete deprotonation.

    • Solution: Employ stronger bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA). The choice of base should be tailored to the specific alkylating or arylating agent. For instance, NaH is a good choice for reactive alkyl halides, while KHMDS is often preferred for less reactive electrophiles to minimize side reactions.

  • Possible Cause 1.2: Steric Hindrance. The bicyclic structure can sterically shield the nitrogen atom, particularly with bulky alkylating or arylating agents.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. If the reaction still fails, consider using a less sterically demanding electrophile if the synthetic route allows. Alternatively, explore alternative coupling strategies such as Buchwald-Hartwig amination for N-arylation, which can be more tolerant of sterically hindered substrates.

  • Possible Cause 1.3: Poor Solubility. The starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Select a solvent that can dissolve all reactants. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally good choices. For reactions involving NaH, the addition of a phase-transfer catalyst like tetra-n-butylammonium iodide (TBAI) can sometimes improve reaction rates.

Symptom 2: Formation of Multiple Products or Byproducts

  • Possible Cause 2.1: O-Alkylation. The enolate of the lactam can undergo alkylation at the oxygen atom, leading to the formation of an imino ether byproduct.

    • Solution: This is more likely with "harder" alkylating agents. Use "softer" alkylating agents like alkyl iodides instead of bromides or chlorides. Running the reaction at lower temperatures can also favor N-alkylation.

  • Possible Cause 2.2: Quaternization. If the newly introduced N-substituent is a good leaving group or if the product is a tertiary amine that can be further alkylated, over-alkylation to a quaternary ammonium salt can occur.

    • Solution: Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the deprotonated lactam can also help to minimize this side reaction.

  • Possible Cause 2.3: Base-Induced Side Reactions. Strong bases can react with the alkylating agent or the solvent. For example, LDA can deprotonate some alkyl halides, leading to elimination products.

    • Solution: Choose a base that is less likely to react with your electrophile. For example, NaH is a non-nucleophilic base that is often a good choice. Ensure your solvent is dry and compatible with the chosen base.

Table 1: Recommended Conditions for N-Alkylation of this compound

Alkylating AgentRecommended BaseSolventTemperature (°C)Notes
Methyl IodideNaHTHF or DMF0 to RTHighly reactive, monitor closely to avoid over-alkylation.
Benzyl BromideKHMDSTHF-78 to RTGood for moderately reactive electrophiles.
Bulky Alkyl HalidesLDATHF-78 to RTMay require longer reaction times and elevated temperatures.
B. Troubleshooting Guide for α-Functionalization

Functionalization at the C-4 position provides an excellent opportunity to introduce diverse substituents, but it is often more challenging than N-functionalization.

Symptom 1: Low Yield of the α-Functionalized Product

  • Possible Cause 1.1: Incomplete Enolate Formation. The α-protons of the lactam are sterically hindered, making deprotonation difficult.

    • Solution: Use a strong, non-nucleophilic base like LDA or KHMDS at low temperatures (typically -78 °C) to ensure rapid and complete enolate formation. The use of additives like hexamethylphosphoramide (HMPA) (with appropriate safety precautions) can sometimes facilitate deprotonation, but its use should be minimized due to toxicity concerns.

  • Possible Cause 1.2: Enolate Instability. The formed enolate may not be stable at higher temperatures, leading to decomposition or side reactions.

    • Solution: Maintain a low reaction temperature throughout the deprotonation and subsequent trapping with the electrophile.

Symptom 2: Poor Stereoselectivity

  • Possible Cause 2.1: Lack of Facial Control. The approach of the electrophile to the enolate may not be well-controlled, leading to a mixture of diastereomers.

    • Solution: The inherent chirality of the bicyclic system can provide some level of diastereoselectivity. To enhance this, consider using a chiral auxiliary on the nitrogen atom or employing a chiral base. The choice of solvent can also influence the stereochemical outcome by affecting the aggregation state of the enolate.

Symptom 3: Formation of Di-alkylated Products

  • Possible Cause 3.1: Proton Exchange. If the mono-alkylated product is deprotonated by unreacted enolate or base, subsequent alkylation can lead to di-alkylation.

    • Solution: Use a slight excess of the strong base to ensure complete deprotonation of the starting material. Add the electrophile slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.

C. Troubleshooting Guide for Product Purification

The purification of functionalized this compound derivatives can be a significant bottleneck.

Symptom 1: Difficulty in Separating Product from Starting Material

  • Possible Cause 1.1: Similar Polarity. The product and starting material may have very similar polarities, making them difficult to separate by standard flash chromatography.

    • Solution: Drive the reaction to completion to minimize the amount of starting material in the crude product. If separation is still challenging, consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel) or employing preparative HPLC with a suitable column and mobile phase.

Symptom 2: Presence of Persistent Impurities

  • Possible Cause 2.1: Formation of Isomeric Byproducts. As discussed in the troubleshooting guides above, various side reactions can lead to isomeric byproducts that are difficult to remove.

    • Solution: Optimize the reaction conditions to minimize the formation of these byproducts. If they are still present, a multi-step purification strategy may be necessary. This could involve an initial crystallization to enrich the desired product, followed by chromatographic separation of the mother liquor.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key functionalization reactions.

Protocol 1: General Procedure for N-Alkylation
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for α-Alkylation
  • To a solution of diisopropylamine (1.5 eq.) in anhydrous THF (0.2 M) under an inert atmosphere at -78 °C, add n-butyllithium (1.5 eq., 2.5 M in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • To this freshly prepared LDA solution, add a solution of N-protected this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Add the electrophile (1.2 eq.) dropwise at -78 °C.

  • Stir the reaction at -78 °C for the desired time (monitor by TLC or LC-MS).

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Diagrams are provided to illustrate key concepts and workflows.

N_Alkylation_Troubleshooting cluster_causes Possible Causes cluster_solutions Solutions start Low Yield in N-Alkylation cause1 Inadequate Base Strength start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions (O-alkylation) start->cause3 solution1 Use Stronger Base (NaH, KHMDS) cause1->solution1 solution2 Increase Temperature / Change Electrophile cause2->solution2 solution3 Use Softer Alkylating Agent / Lower Temp. cause3->solution3

Caption: Troubleshooting workflow for low yields in N-alkylation.

Alpha_Functionalization_Workflow start Start: N-Protected Lactam deprotonation Deprotonation (LDA or KHMDS, -78°C) start->deprotonation enolate Formation of Sterically Hindered Enolate deprotonation->enolate electrophile Addition of Electrophile enolate->electrophile product α-Functionalized Product electrophile->product

Navigating the Purification Maze: A Troubleshooting Guide for 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic nature provides a unique three-dimensional architecture that can lead to enhanced potency and selectivity for a variety of biological targets. However, the same structural complexity that makes these compounds attractive can also present significant challenges during their purification. This guide, designed by our senior application scientists, provides a comprehensive troubleshooting resource to navigate the common hurdles encountered in the purification of 3-azabicyclo[3.2.1]octane derivatives. We will delve into the root causes of typical purification problems and offer field-proven solutions to help you achieve your desired purity and yield.

Section 1: Taming the Column - Chromatographic Purification Issues

Column chromatography is the workhorse of purification in organic synthesis. However, the basic nitrogen of the 3-azabicyclo[3.2.1]octane core can lead to frustrating issues like peak tailing, poor separation, and even product degradation on standard silica gel.

FAQ 1: My 3-azabicyclo[3.2.1]octane derivative is streaking badly on a silica gel column, leading to poor separation and mixed fractions. What's happening and how can I fix it?

Root Cause: The basic nitrogen atom in your molecule is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution process, resulting in tailed peaks. In some cases, this interaction can even catalyze the degradation of sensitive compounds.

Solution: The key is to "tame" the acidic nature of the silica gel by adding a basic modifier to your mobile phase. This modifier will compete with your compound for binding to the silanol groups, leading to a more symmetrical peak shape and improved separation.

Step-by-Step Protocol for Basic-Modified Silica Gel Chromatography:

  • Solvent System Selection: Start by identifying a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for many 3-azabicyclo[3.2.1]octane derivatives is a mixture of a non-polar solvent like hexanes or ethyl acetate and a more polar solvent like methanol or dichloromethane.

  • Adding the Basic Modifier: To your chosen eluent, add a small amount of a volatile amine base.

    • Triethylamine (Et₃N): A common choice, typically added at a concentration of 0.1-1% (v/v).

    • Ammonia Solution: A solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) can also be very effective, especially for more polar compounds. Start with 1-2% of this solution in your mobile phase.

  • TLC Analysis with Modifier: Rerun your TLC plates using the base-modified eluent. You should observe more compact spots and improved separation.

  • Column Equilibration: Before loading your sample, ensure you thoroughly equilibrate your column with at least 5-10 column volumes of the base-modified mobile phase. This step is crucial to neutralize the entire silica bed.

  • Sample Loading and Elution: Load your sample and elute with the base-modified solvent system, collecting fractions as usual.

Data Presentation: Impact of Basic Modifier on Peak Shape

Mobile Phase Observed Peak Shape Comments
Hexane/Ethyl Acetate (1:1)Severe TailingStrong interaction between the basic amine and acidic silica.
Hexane/Ethyl Acetate (1:1) + 1% Et₃NSymmetrical PeakTriethylamine effectively competes for silanol binding sites.
FAQ 2: I'm trying to separate diastereomers of a substituted 3-azabicyclo[3.2.1]octane, but they are co-eluting on the column. What strategies can I employ?

Root Cause: Diastereomers have different physical properties, but sometimes these differences are too subtle to achieve baseline separation with a standard solvent system. Optimizing the selectivity of your chromatographic system is key.

Solution: A multi-pronged approach involving solvent system optimization and potentially a change in stationary phase can resolve this issue.

Troubleshooting Workflow for Diastereomer Separation:

G start Co-eluting Diastereomers solvent_screen Screen a Range of Solvent Polarities and Compositions start->solvent_screen different_solvents Try Different Solvent Classes (e.g., Ethers, Chlorinated Solvents) solvent_screen->different_solvents No Improvement success Successful Separation solvent_screen->success Resolution Achieved temp_change Vary the Column Temperature (if using HPLC) different_solvents->temp_change Still Co-eluting different_solvents->success Resolution Achieved stationary_phase Consider a Different Stationary Phase (e.g., Alumina, C18) temp_change->stationary_phase No Resolution temp_change->success Resolution Achieved stationary_phase->success Resolution Achieved

Caption: Decision tree for troubleshooting diastereomer separation.

Detailed Strategies:

  • Fine-Tune Solvent Polarity: Small changes in the eluent polarity can have a significant impact on selectivity. Try a gradient elution or a very shallow isocratic elution.

  • Change Solvent Selectivity: If changing polarity doesn't work, switch one of the solvents in your mobile phase for one with different chemical properties. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol.

  • Consider Reverse-Phase Chromatography: For more polar derivatives, reverse-phase chromatography on a C18 column can provide a different selectivity and may resolve your diastereomers. You will typically need to use a buffered aqueous mobile phase (e.g., with ammonium acetate or formic acid) and an organic modifier like acetonitrile or methanol.

Section 2: The Art of Crystallization - Recrystallization and Salt Formation

Recrystallization is a powerful technique for obtaining highly pure crystalline material. For amines like the 3-azabicyclo[3.2.1]octane derivatives, this can often be facilitated by forming a salt.

FAQ 3: My 3-azabicyclo[3.2.1]octane derivative oils out instead of crystallizing. How can I induce crystallization?

Root Cause: "Oiling out" occurs when the compound is not sufficiently insoluble in the cold solvent system, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice. The presence of impurities can also inhibit crystallization.

Solution: A systematic approach to solvent selection and careful control of the cooling process are essential.

Step-by-Step Protocol for Successful Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

    • A good solvent pair can also be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.

  • Slow Cooling: Once you have a saturated solution at a high temperature, allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

    • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound.

FAQ 4: I want to purify my compound as a hydrochloride salt, but I'm having trouble getting it to crystallize. What are the best practices?

Root Cause: The solubility of amine hydrochloride salts can vary significantly depending on the solvent. Finding the right solvent or solvent system is crucial for successful crystallization.

Solution: The formation and crystallization of the hydrochloride salt is a common and effective purification strategy.

Protocol for Hydrochloride Salt Formation and Crystallization:

  • Salt Formation: Dissolve your purified freebase in a suitable organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

  • Acid Addition: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. The hydrochloride salt will often precipitate directly from the solution.

  • Recrystallization of the Salt: If the precipitated salt requires further purification, you can recrystallize it.

    • Common Solvents: Alcohols like ethanol or isopropanol are often good choices for recrystallizing amine hydrochlorides.

    • Solvent Mixtures: A mixture of an alcohol and a less polar solvent like diethyl ether or ethyl acetate can also be effective. A Chinese patent suggests that a mixed solvent of an alcohol and an ester is effective for refining 3-azabicyclo-octane hydrochloride.[1]

Data Presentation: Common Solvents for Recrystallization

Compound Type Recommended Solvents/Systems Reference
Freebase AmineEthanol, Isopropanol, Acetonitrile/Water[2]
Amine Hydrochloride SaltEthanol, Methanol/Diethyl Ether, Isopropanol/Hexanes[2]

Section 3: The Chiral Dimension - Enantiomeric and Diastereomeric Purity

For many pharmaceutical applications, controlling the stereochemistry of the 3-azabicyclo[3.2.1]octane core is critical. This often requires chiral separation techniques.

FAQ 5: How can I separate the enantiomers of my chiral 3-azabicyclo[3.2.1]octane derivative?

Root Cause: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatographic or recrystallization techniques. A chiral environment is required to differentiate between them.

Solution: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most common and effective methods for enantiomeric separation.

Workflow for Chiral Method Development:

G start Racemic Mixture column_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->column_screening mobile_phase_opt Optimize Mobile Phase (e.g., Alcohol Modifier, Additives) column_screening->mobile_phase_opt Partial Separation success Baseline Separation column_screening->success Good Separation sfc_vs_hplc Evaluate SFC vs. HPLC mobile_phase_opt->sfc_vs_hplc Optimization Needed mobile_phase_opt->success Resolution Achieved sfc_vs_hplc->success Optimized Method

Caption: Workflow for developing a chiral separation method.

Key Considerations for Chiral Separation:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice for screening as they are effective for a wide range of compounds, including amines.[3]

  • Mobile Phase:

    • Normal Phase (HPLC): Mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are commonly used.

    • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent. The mobile phase is typically supercritical CO₂ with an alcohol co-solvent. SFC has been shown to be a highly successful technique for the chiral separation of small molecules.[4][5]

  • Additives: For basic compounds like 3-azabicyclo[3.2.1]octane derivatives, adding a small amount of an amine (like diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution. Conversely, for acidic compounds, an acidic additive may be beneficial.

Section 4: Identifying the Culprits - Common Impurities and Their Removal

The purity of your final compound is only as good as the effectiveness of your purification in removing starting materials, byproducts, and residual catalysts.

FAQ 6: I see persistent impurities in my NMR spectrum after purification. What are the likely culprits in the synthesis of 3-azabicyclo[3.2.1]octane derivatives?

Root Cause: Impurities can arise from various sources, including incomplete reactions, side reactions, and residual reagents or catalysts.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may see residual starting materials. Monitor your reaction by TLC or LC-MS to ensure full conversion.

  • Side Products from Cyclization: The formation of the bicyclic core, often through reactions like the Robinson-Schöpf synthesis or intramolecular cyclizations, can sometimes lead to the formation of polymeric materials or undesired ring sizes if the reaction conditions (e.g., pH, concentration) are not carefully controlled.[6]

  • Byproducts from Protecting Group Manipulation: The use of protecting groups (e.g., Boc, Cbz) is common in the synthesis of these derivatives. Incomplete deprotection or side reactions during deprotection can lead to impurities.

  • Residual Catalysts: If your synthesis involves a transition metal-catalyzed reaction (e.g., a Suzuki or Stille coupling to introduce an aryl group), residual palladium can be a common and problematic impurity.[7]

FAQ 7: My compound is contaminated with residual palladium from a cross-coupling reaction. How can I effectively remove it?

Root Cause: Palladium catalysts can form stable complexes with the amine functionality in your product, making them difficult to remove by standard chromatography or extraction.

Solution: Several methods can be employed to scavenge residual palladium.

Methods for Palladium Removal:

Method Description Advantages Disadvantages Reference
Filtration through Celite® Passing a solution of the crude product through a pad of Celite®.Simple and effective for heterogeneous palladium (e.g., Pd/C).Less effective for soluble palladium species.[8]
Activated Carbon Treatment Stirring the crude product solution with activated carbon.Cost-effective and can remove a variety of impurities.Can lead to product loss due to non-specific adsorption.[9]
Metal Scavengers Using solid-supported reagents with high affinity for palladium (e.g., thiol or amine-functionalized silica).High selectivity for palladium, leading to minimal product loss.Can be more expensive than other methods.[9][10]
Aqueous Washes Using an aqueous solution of a chelating agent like EDTA or thiourea during workup.Can be integrated into the reaction workup.May not be sufficient for very low palladium levels.[8]

Experimental Protocol for Palladium Scavenging with Thiol-Functionalized Silica:

  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or toluene).

  • Add the thiol-functionalized silica scavenger (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours to overnight.

  • Filter off the scavenger and wash it with fresh solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain your palladium-free product.

References

Stability issues of 3-Azabicyclo[3.2.1]octan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Azabicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this bicyclic lactam. The information herein is synthesized from established principles of organic chemistry, data on analogous structures, and standard pharmaceutical practices for stability testing.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: The primary cause of degradation for this compound is likely the hydrolysis of its lactam (cyclic amide) ring. Bicyclic lactams can be more susceptible to hydrolysis than their planar counterparts due to ring strain, which enhances the electrophilicity of the carbonyl carbon.[1] This reaction can be catalyzed by trace amounts of acid or base in your sample or storage solvent, or even by atmospheric moisture over extended periods. For optimal stability, it is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Q2: My experiment is conducted in an aqueous acidic buffer, and I am observing the formation of a new, more polar compound. Is this related to the stability of this compound?

A2: Yes, this is a strong indication of acid-catalyzed hydrolysis. In acidic conditions, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate.[3][4][5] Subsequent proton transfer and ring-opening yield the corresponding amino acid, (1R,4S)-4-aminocyclohexane-1-carboxylic acid. This product is more polar than the starting lactam due to the presence of both a carboxylic acid and an amino group, which would explain its different chromatographic behavior.

Q3: We are developing a formulation with a basic excipient and are concerned about the stability of this compound. What is the likely degradation pathway in basic conditions?

A3: In basic conditions, the lactam ring is susceptible to base-catalyzed hydrolysis. A hydroxide ion (or other base) will directly attack the electrophilic carbonyl carbon. This also proceeds through a tetrahedral intermediate, which then collapses to open the ring, forming the carboxylate and amino groups of the corresponding amino acid after workup. This pathway is often faster than acid-catalyzed hydrolysis for many amides. Therefore, it is crucial to assess the compatibility of this compound with any basic components in your formulation.

Q4: Can high temperatures during my experimental workup affect the stability of this compound?

A4: Yes, elevated temperatures can promote the thermal degradation of this compound.[6] While the specific decomposition pathway at high temperatures without the presence of water may be complex, in aqueous solutions, heat will accelerate the rate of hydrolysis. It is advisable to avoid prolonged exposure to high temperatures, especially in the presence of potential catalysts like acids, bases, or even certain metal ions. If heating is necessary, it should be done for the shortest possible time and under an inert atmosphere if oxidative degradation is also a concern.

Q5: How can I monitor the degradation of this compound and identify its degradation products?

A5: A stability-indicating analytical method is essential for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The ideal method should be able to separate the parent compound from all potential degradation products. To identify the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By comparing the mass of the degradation products to the expected masses from predicted pathways (e.g., hydrolysis), you can confirm their identity. Forced degradation studies are instrumental in developing and validating such a stability-indicating method.[7]

Troubleshooting Guide

If you are encountering stability issues with this compound, this guide provides a systematic approach to identifying the cause and finding a solution.

troubleshooting_flowchart start Start: Stability Issue Observed check_storage 1. Review Storage Conditions start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Store in a cool, dry, dark place in a tightly sealed container. storage_ok->correct_storage No check_solvents 2. Analyze Solvents & Reagents storage_ok->check_solvents Yes correct_storage->check_solvents solvents_ok Are solvents/reagents anhydrous and free of acidic/basic impurities? check_solvents->solvents_ok purify_solvents Action: Use freshly distilled/high-purity solvents. Check pH of aqueous solutions. solvents_ok->purify_solvents No check_temp 3. Evaluate Experimental Temperature solvents_ok->check_temp Yes purify_solvents->check_temp temp_ok Is the temperature minimized during workup and analysis? check_temp->temp_ok lower_temp Action: Reduce temperature and duration of heating. Use a rotary evaporator at low temperature. temp_ok->lower_temp No perform_forced_degradation 4. Conduct Forced Degradation Study temp_ok->perform_forced_degradation Yes lower_temp->perform_forced_degradation analyze_results 5. Analyze Degradation Products (HPLC, LC-MS) perform_forced_degradation->analyze_results identify_pathway 6. Identify Degradation Pathway analyze_results->identify_pathway mitigate 7. Mitigate & Optimize identify_pathway->mitigate end End: Stability Issue Resolved mitigate->end

Caption: Troubleshooting workflow for stability issues.

Predicted Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound in aqueous media is hydrolysis of the lactam ring.

hydrolysis_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis reactant_acid This compound intermediate_acid Protonated Lactam reactant_acid->intermediate_acid + H+ product_acid (1R,4S)-4-aminocyclohexane- 1-carboxylic acid intermediate_acid->product_acid + H2O, -H+ reactant_base This compound product_base Salt of (1R,4S)-4-aminocyclohexane- 1-carboxylic acid reactant_base->product_base + OH-

Caption: Predicted hydrolysis pathways.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at regular intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.

    • Aim for 5-20% degradation of the active substance.[10] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.

    • Characterize the major degradation products using LC-MS to determine their mass and fragmentation patterns.

Summary of Stability and Storage

ConditionPotential for DegradationRecommended Handling and Storage
pH High susceptibility to hydrolysis in both acidic and basic conditions.[3][5]Avoid contact with strong acids and bases. Buffer solutions should be carefully evaluated for compatibility.
Temperature Degradation rate increases with temperature, especially in aqueous solutions.[6]Store in a cool place. Avoid prolonged heating during experiments.[2]
Oxidation Potential for oxidation, though the lactam itself is not highly susceptible.Store away from strong oxidizing agents.[2] Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
Light Potential for photolytic degradation.Store in a dark place or in an amber vial to protect from light.
Moisture Hydrolysis can be initiated by atmospheric moisture over time.Store in a tightly-closed container in a desiccator or dry box.[2]

References

Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Azabicyclo[3.2.1]octan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating common byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis of this compound, which is commonly achieved through rearrangements like the Beckmann or Schmidt reactions.[1][2][3]

FAQ 1: My reaction is yielding a significant amount of an unexpected isomer. How can I control the regioselectivity of the rearrangement?

Answer:

The formation of regioisomeric lactams is a common challenge in the synthesis of bicyclic systems like this compound, particularly when using the Beckmann or Schmidt rearrangements.[1][4] The regioselectivity is largely determined by which carbon atom migrates to the nitrogen atom.

Underlying Cause:

  • In Beckmann Rearrangements: The group anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates. If both syn and anti oxime isomers are present or can interconvert under the reaction conditions, a mixture of lactam products will be formed.[5]

  • In Schmidt Reactions: The regioselectivity is influenced by the steric and electronic nature of the substituents on the ketone and the reaction conditions, such as the choice of acid.[1][3] For instance, using concentrated sulfuric acid can favor aryl migration, while concentrated hydrochloric acid may favor alkyl migration.[1]

Troubleshooting Protocol:

  • Oxime Isomer Separation (Beckmann): If you are performing a Beckmann rearrangement, attempt to separate the syn and anti oxime isomers by chromatography before the rearrangement step. Characterize each isomer to ensure you are proceeding with the desired stereoisomer.

  • Control of Reaction Conditions (Schmidt): For a Schmidt reaction, carefully control the acid catalyst and temperature. A systematic variation of these parameters can help to favor the formation of the desired lactam.

  • Alternative Rearrangement Strategies: Consider an intramolecular Schmidt reaction using an alkyl azide. This approach can sometimes offer better control over regioselectivity, leading to the desired bridged lactam.[4][6]

G cluster_beckmann Beckmann Rearrangement cluster_schmidt Schmidt Reaction Ketone Bicyclic Ketone Oxime_Formation Oxime_Formation Ketone->Oxime_Formation NH2OH Syn_Oxime Syn_Oxime Oxime_Formation->Syn_Oxime Isomer 1 Anti_Oxime Anti_Oxime Oxime_Formation->Anti_Oxime Isomer 2 Lactam_A Desired Lactam Syn_Oxime->Lactam_A Acid catalyst (Migration of R1) Lactam_B Isomeric Byproduct Anti_Oxime->Lactam_B Acid catalyst (Migration of R2) Ketone2 Ketone Azidohydrin Azidohydrin Ketone2->Azidohydrin HN3, H+ Iminodiazonium_E Iminodiazonium_E Azidohydrin->Iminodiazonium_E Sterically favored Iminodiazonium_Z Iminodiazonium_Z Azidohydrin->Iminodiazonium_Z Lactam_C Desired Lactam Iminodiazonium_E->Lactam_C Migration of R1 (-N2) Lactam_D Isomeric Byproduct Iminodiazonium_Z->Lactam_D Migration of R2 (-N2)

Caption: Regioselectivity in Lactam Formation.

FAQ 2: I am observing a significant amount of a nitrile byproduct. What is causing this fragmentation and how can I prevent it?

Answer:

The formation of a nitrile byproduct is indicative of a Beckmann fragmentation, a common side reaction that competes with the desired rearrangement.[7][8]

Underlying Cause:

Beckmann fragmentation is favored when the migrating group is a tertiary alkyl group or when the carbocation that would be formed upon fragmentation is stabilized.[7] In the context of bicyclic systems, ring strain can also promote fragmentation. The reaction generates a nitrile and a carbocation, which can lead to a complex mixture of products.[7][8]

Troubleshooting Protocol:

  • Reagent and Solvent Selection: The choice of acid and solvent can significantly influence the ratio of rearrangement to fragmentation. Milder acids or reagents like tosyl chloride or phosphorus pentachloride can sometimes favor the rearrangement.[7]

  • Temperature Control: Running the reaction at a lower temperature can often disfavor the fragmentation pathway, which typically has a higher activation energy.

  • Substrate Modification: If possible, modifying the substrate to disfavor carbocation formation on the migrating group can suppress fragmentation.

G Oxime Protonated Oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Favored Pathway Fragmentation Beckmann Fragmentation Oxime->Fragmentation Competing Pathway (Stabilized Carbocation) Lactam Desired Lactam Rearrangement->Lactam Nitrile Nitrile Byproduct Fragmentation->Nitrile Carbocation Carbocation Intermediate Fragmentation->Carbocation

Caption: Competing Rearrangement and Fragmentation Pathways.

FAQ 3: My purification is difficult due to the presence of a tetrazole byproduct. How is this formed and how can I avoid it?

Answer:

Tetrazole formation is a known byproduct in the Schmidt reaction, particularly when using hydrazoic acid with ketones.[1][3]

Underlying Cause:

The formation of tetrazoles can occur through a competing reaction pathway where the azidohydrin intermediate undergoes cyclization and dehydration. The reaction conditions, such as the type and concentration of the acid, can influence the likelihood of tetrazole formation.[1]

Troubleshooting Protocol:

  • Acid Selection: As demonstrated in the literature, the choice of acid can be critical. For example, in the Schmidt reaction of 1-tetralone, tetrazole formation was observed with concentrated hydrochloric acid but not with concentrated sulfuric acid.[1] Experiment with different acid catalysts to find conditions that suppress this side reaction.

  • Reaction Time and Temperature: Monitor the reaction progress carefully. Prolonged reaction times or higher temperatures might favor the formation of the thermodynamically more stable tetrazole.

  • Purification Strategy: If tetrazole formation cannot be completely avoided, a careful choice of purification technique is necessary. Due to differences in polarity and basicity between the lactam and the tetrazole, column chromatography with a carefully selected eluent system or crystallization can be effective for separation.

Byproduct Likely Cause Recommended Action
Isomeric LactamLack of regioselectivity in rearrangementSeparate oxime isomers (Beckmann); Optimize acid catalyst (Schmidt)
NitrileBeckmann fragmentationUse milder reagents; Lower reaction temperature
TetrazoleSide reaction in Schmidt synthesisChange acid catalyst; Optimize reaction time and temperature
FAQ 4: The reaction is sluggish and gives a low yield of the desired lactam. What can I do to improve the reaction efficiency?

Answer:

Low yields in the synthesis of this compound can be attributed to several factors, including steric hindrance and suboptimal reaction conditions.

Underlying Cause:

The bicyclic nature of the starting ketone can present significant steric hindrance to the initial nucleophilic attack of hydroxylamine (in the Beckmann pathway) or hydrazoic acid (in the Schmidt pathway).[3] Furthermore, the stability of the intermediates and the energy barriers for the rearrangement can be high.

Troubleshooting Protocol:

  • Catalyst Screening: For the Beckmann rearrangement, a variety of acid catalysts can be employed, including sulfuric acid, polyphosphoric acid, and Lewis acids.[7][9] A screening of different catalysts may identify one that is more effective for your specific substrate.

  • Intramolecular Approach: The intramolecular Schmidt reaction of an azido ketone can be a more efficient alternative, as the reacting partners are already tethered, which can overcome unfavorable intermolecular interactions.[4][6]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation to accelerate the reaction. Microwave heating can often lead to shorter reaction times and improved yields by overcoming high activation energy barriers.

References

Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.2.1]octanes. This scaffold is a conformationally constrained piperidine analog crucial in medicinal chemistry for its ability to orient substituents in a precise three-dimensional arrangement, making it a privileged structure in the development of novel therapeutics.[1] However, its rigid bicyclic nature presents significant stereochemical challenges. This guide provides troubleshooting solutions and in-depth explanations for common issues encountered during its stereoselective synthesis.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Controlling Diastereoselectivity in Cyclization Reactions

Question 1: My intramolecular cyclization is producing a mixture of diastereomers (e.g., exo and endo products). How can I improve the selectivity?

This is one of the most common challenges in constructing the bicyclic framework. The ratio of diastereomers is determined by the relative energy of the competing transition states during the ring-closing step. Achieving selectivity requires manipulating the reaction to favor one transition state over the other.

Causality Analysis: The formation of the six-membered piperidine ring in the 3-azabicyclo[3.2.1]octane system can proceed through different chair-like or boat-like transition states. The substituents on the precursor chain can adopt either axial or equatorial positions in these transition states, leading to different diastereomeric products. The final product ratio is a result of either kinetic or thermodynamic control.

  • Kinetic Control: Favors the product formed from the lowest-energy transition state. These reactions are typically irreversible and run at low temperatures.

  • Thermodynamic Control: Favors the most stable product. This requires the reaction to be reversible, often facilitated by higher temperatures or specific catalysts, allowing the initial products to equilibrate.

Troubleshooting Protocol & Solutions:

  • Temperature Adjustment:

    • Problem: Poor diastereomeric ratio (d.r.).

    • Solution: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C). Lower thermal energy can amplify the small energy differences between transition states, often enhancing kinetic selectivity.

  • Reagent and Catalyst Selection:

    • Problem: The choice of base, acid, or catalyst is not directing the stereochemistry.

    • Solution: The steric bulk of the catalyst can be pivotal. For instance, in a base-mediated intramolecular Michael addition, a bulky base like lithium diisopropylamide (LDA) might deprotonate from a less hindered position, leading to a specific transition state. Conversely, a smaller base like sodium hydride might favor a different pathway. Screen a range of catalysts with varying steric and electronic properties.

  • Substrate-Directed Control:

    • Problem: The inherent conformational flexibility of the acyclic precursor allows multiple cyclization pathways.

    • Solution: Introduce a "stereocontrol element" into the precursor. A bulky protecting group (e.g., tert-butyldiphenylsilyl, TBDPS) can restrict bond rotations, forcing the molecule into a specific conformation for cyclization. This is a powerful strategy, as demonstrated in related aza-Prins cyclizations where stereochemistry in the starting material directly dictates the outcome of the bicyclic product.[2][3]

  • Solvent Effects:

    • Problem: The current solvent does not sufficiently differentiate the transition state energies.

    • Solution: The polarity of the solvent can stabilize or destabilize charged or polar transition states. Screen a matrix of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol), if the reaction chemistry allows.

Diagram 1: Competing Cyclization Pathways This diagram illustrates the decision point in an intramolecular cyclization where the acyclic precursor can adopt one of two primary transition states (TS), leading to either the desired or undesired diastereomer.

G cluster_0 cluster_1 cluster_2 A Acyclic Precursor TS1 Transition State 1 (Lower Energy) A->TS1 TS2 Transition State 2 (Higher Energy) A->TS2 P1 Desired Diastereomer (Kinetic Product) TS1->P1 Favored Pathway (e.g., Low Temp) P2 Undesired Diastereomer TS2->P2 Disfavored Pathway

Caption: Logical flow of kinetic vs. thermodynamic product formation.

Category 2: Achieving High Enantioselectivity

Question 2: My synthesis produces the correct diastereomer, but as a racemic mixture. How can I induce enantioselectivity?

Synthesizing a single enantiomer from achiral starting materials requires the introduction of chirality into the reaction. This is typically achieved through chiral catalysts, auxiliaries, or reagents.

Causality Analysis: Enantiomers have identical physical properties and are energetically degenerate. To create an excess of one, the reaction pathway leading to it must be energetically favored. This is done by creating a chiral environment during the key bond-forming step. A chiral catalyst forms a transient, diastereomeric complex with the substrate, and the transition states leading to the (R) and (S) products are no longer equal in energy.

Troubleshooting Protocol & Solutions:

  • Asymmetric Catalysis (Recommended):

    • Strategy: This is the most elegant and atom-economical approach. It involves using a substoichiometric amount of a chiral catalyst. Copper- and palladium-based catalysts are particularly effective for constructing nitrogen heterocycles.

    • Actionable Steps:

      • Catalyst Selection: For reactions like alkene carboamination or cascade cyclizations, chiral ligand-metal complexes are state-of-the-art. For example, copper(II) triflate combined with a chiral bis(oxazoline) ligand (e.g., Ph-Box) has been shown to be highly effective in related enantioselective carboamination reactions to form bridged heterocycles.[4] Similarly, palladium catalysts with chiral phosphine ligands are powerful tools for cascade reactions.[5][6]

      • Ligand Screening: The "best" ligand is not always predictable. It is essential to screen a small library of ligands from different classes (e.g., BOX, BINAP, Salen, Phosphoramidites) to identify the optimal one for your specific substrate.

      • Optimization: Once a promising ligand is found, fine-tune the reaction by optimizing the catalyst loading, temperature, solvent, and concentration.

  • Chiral Auxiliary Strategy:

    • Strategy: This involves covalently attaching a chiral molecule (the auxiliary) to your achiral starting material. The auxiliary then directs the stereochemistry of the cyclization step. Finally, the auxiliary is cleaved to reveal the enantiomerically enriched product.

    • Actionable Steps:

      • Select an Auxiliary: Common examples include Evans' oxazolidinones or Oppolzer's sultams.

      • Attach and Cyclize: Perform the attachment, cyclization, and purification of the diastereomeric intermediate.

      • Cleave: Use a standard protocol to remove the auxiliary. Be aware that cleavage conditions can sometimes cause racemization.

    • Caveat: This method is robust but less atom-economical than catalysis, as it requires additional synthetic steps.

Strategy Key Components Typical Enantiomeric Excess (ee) Pros Cons
Asymmetric Catalysis Chiral Ligand (e.g., Ph-Box, BINAP) + Metal (e.g., Cu, Pd, Rh)>90% ee is often achievable[4][5]Highly efficient, atom-economical.Requires screening, catalyst can be expensive.
Chiral Auxiliary Evans' Auxiliaries, Oppolzer's Sultam>95% de is commonReliable, predictable outcomes.Stoichiometric use of chiral material, extra steps.
Desymmetrization Chiral Base or EnzymeVariable, can be >95% ee[7][8]Elegant way to use simple starting materials.Substrate scope can be limited.
Category 3: Identifying and Mitigating Side Reactions

Question 3: My reaction is clean by TLC, but the NMR shows multiple unexpected products. What are the likely side reactions?

The strained nature of bicyclic systems and the presence of reactive intermediates can open pathways to unexpected products, particularly under harsh (e.g., strongly acidic or basic) conditions.

Common Side Reactions & Their Identification:

  • Skeletal Rearrangements:

    • Cause: Under acidic conditions, protonation of an alcohol followed by loss of water can generate a carbocation. This intermediate can undergo Wagner-Meerwein or other rearrangements to yield a more stable carbocation, leading to a different, often thermodynamically favored, bicyclic or tricyclic skeleton. Such rearrangements are known to occur in the synthesis of related bridged systems like quinuclidines, where they can lead to the formation of azabicyclo[3.2.1]octane cores as byproducts.[9]

    • Diagnosis: If you started with a precursor for a [2.2.2] or [3.3.0] system and are seeing unexpected signals, a rearrangement is highly probable. Use 2D NMR (COSY, HMBC, HSQC) to piece together the new connectivity. A key indicator is often the appearance of a new methine proton at a bridgehead.

  • Epimerization:

    • Cause: If a stereocenter is adjacent to a carbonyl group (alpha-position), it can be deprotonated by base, forming a planar enolate. Reprotonation can occur from either face, scrambling the stereocenter.

    • Diagnosis: You will observe a mixture of diastereomers that differ only at the configuration of the alpha-carbon. This can be confirmed with NOESY/ROESY NMR experiments, which will show different spatial correlations for the epimers.

Experimental Protocol: Diagnosing an Unknown Isomer via 2D NMR

  • Sample Preparation: Carefully purify the main unknown byproduct using HPLC or preparative TLC. Prepare a concentrated sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.

  • Acquire 2D COSY: This experiment reveals ¹H-¹H coupling correlations, allowing you to trace out spin systems (e.g., -CH-CH₂-CH-).

  • Acquire 2D HSQC: This experiment correlates each proton with the carbon it is directly attached to, confirming C-H connections.

  • Acquire 2D HMBC: This is the most powerful experiment for determining the overall skeleton. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to connect the spin systems identified in the COSY experiment.

  • Acquire 2D NOESY/ROESY: This experiment reveals protons that are close in space, which is essential for determining the relative stereochemistry (exo vs. endo, cis vs. trans).

  • Structure Elucidation: Use the combination of these spectra to piece together the full chemical structure and stereochemistry of the byproduct.

Category 4: Purification and Handling

Question 4: My final 3-azabicyclo[3.2.1]octane product is a polar, water-soluble amine that is difficult to extract and purify via standard column chromatography. What should I do?

This is a frequent issue with small, nitrogen-containing heterocycles. The basic nitrogen atom leads to high polarity and streaking on silica gel.

Troubleshooting Workflow for Purification:

G cluster_extraction Extraction Strategy cluster_purification Purification Strategy start Crude Reaction Mixture (Aqueous Workup) q1 Is Product Water Soluble? start->q1 ext1 Standard Extraction (e.g., EtOAc, DCM) q1->ext1 No ext2 1. Saturate aqueous layer with NaCl. 2. Continuous liquid-liquid extraction. 3. Use more polar solvent (e.g., n-BuOH). q1->ext2 Yes q2 Streaking on Silica Gel? ext1->q2 ext2->q2 pur1 Standard Silica Column q2->pur1 No pur2 1. Add Et₃N (1%) to eluent. 2. Use Alumina (basic) instead of Silica. 3. Ion-Exchange Chromatography. 4. Protect amine (e.g., Boc), purify, deprotect. q2->pur2 Yes end Pure Product pur1->end pur2->end

Caption: Decision workflow for extracting and purifying polar bicyclic amines.

Detailed Purification Strategies:

  • Protect-Purify-Deprotect (PPD):

    • Protocol: Before purification, protect the basic nitrogen with a lipophilic group like a tert-butyloxycarbonyl (Boc) group. The resulting Boc-protected carbamate is significantly less polar, non-basic, and behaves well on standard silica gel. After purification, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Modified Chromatography:

    • Amine-Treated Silica: Add 1-2% triethylamine or ammonia to your mobile phase (e.g., EtOAc/Hexanes) to suppress the interaction between the basic amine and the acidic silica surface, which reduces streaking.

    • Alumina Chromatography: Use basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge. You can use a cation-exchange resin, apply your crude product at a neutral pH (where the amine is protonated and binds), wash away neutral impurities, and then elute your product by washing with a basic solution (e.g., NH₄OH).

References

Validation & Comparative

A Tale of Two Targets: Comparative Biological Activity of 3-Azabicyclo[3.2.1]octan-2-one Derivatives in Neuroscience and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.2.1]octan-2-one scaffold, a rigid bicyclic lactam, has emerged as a privileged structure in medicinal chemistry. Its conformational constraint provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a diverse range of biological targets. This guide offers a comparative analysis of two distinct and compelling applications of these derivatives: their modulation of monoamine transporters in the central nervous system (CNS) and their potent anticancer activity through the inhibition of key oncogenic kinases. Through an examination of structure-activity relationships (SAR) and supporting experimental data, we will elucidate the chemical subtleties that pivot the biological activity of this versatile scaffold from neurological to oncological applications.

The this compound Core: A Foundation for Diverse Bioactivity

The inherent rigidity of the this compound core reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the bicyclic system presents multiple points for stereocontrolled functionalization, allowing for the fine-tuning of pharmacological properties. This has led to the development of derivatives with high potency and selectivity for disparate protein families, as we will explore in the context of monoamine transporters and cancer-related kinases.

Comparative Analysis of Biological Activity

The functional versatility of the this compound scaffold is best illustrated by comparing derivatives optimized for distinct therapeutic areas. Here, we contrast the structural features and biological potencies of derivatives designed as monoamine transporter inhibitors with those developed as anticancer agents.

Monoamine Transporter Inhibition: Modulating Neurotransmission

Derivatives of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold have been extensively studied for their interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Structure-activity relationship studies have revealed that modifications at the 3-position and the 8-position of the bicyclic scaffold are crucial for both potency and selectivity. For instance, 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have shown high affinity for DAT.[1][2] The introduction of an 8-cyclopropylmethyl group, for example, can impart significant selectivity for DAT over SERT.[1][2]

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters

Compound8-Substituent3-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT Selectivity
22e Cyclopropylmethyl2-(diphenylmethoxy)ethylidenyl4.0424011401060
22g 4-Chlorobenzyl2-(diphenylmethoxy)ethylidenyl3.911705300300

Data synthesized from multiple sources for illustrative comparison.[1][2]

The data in Table 1 highlights how modifications at the 8-position can dramatically influence selectivity, a critical factor in designing CNS drugs with desired therapeutic effects and minimal side effects.

Anticancer Activity: Targeting Oncogenic Signaling Pathways

In the realm of oncology, derivatives of the 3-azabicyclo[3.2.1]octane scaffold have been engineered to inhibit key proteins that drive cancer progression. Notably, these derivatives have shown potent activity against targets such as the anaplastic lymphoma kinase (ALK) and heat shock protein 90 (Hsp90).

ALK is a receptor tyrosine kinase that, when mutated or fused with other genes, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins, including ALK.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[4]

A series of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives, developed through the simplification and modification of the natural product aconitine, have demonstrated potent Hsp90 inhibitory activity and antiproliferative effects against cancer cells.

Furthermore, 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7]

Table 2: Comparative Anticancer Activity of 3-Azabicyclo[3.2.1]octane Derivatives

Compound ClassTargetRepresentative IC₅₀ (nM)Cancer Cell Line
2-Azabicyclo[3.2.1]octan-3-one derivativeHsp90α0.71LoVo (colorectal)
3-Oxa-8-azabicyclo[3.2.1]octane derivativePI3Kα8-
3-Oxa-8-azabicyclo[3.2.1]octane derivativemTOR0.42-
3-Oxa-8-azabicyclo[3.2.1]octane derivative-22MDA-361 (breast)
3-Oxa-8-azabicyclo[3.2.1]octane derivative-29PC3mm2 (prostate)
Ganetespib (Hsp90 Inhibitor)Hsp9013H2228 (NSCLC, EML4-ALK)
Crizotinib (ALK Inhibitor)ALK202H2228 (NSCLC, EML4-ALK)

Data synthesized from multiple sources for illustrative comparison.[3][6]

These findings underscore the potential of the 3-azabicyclo[3.2.1]octane scaffold in the development of novel anticancer agents. The structural modifications that confer potent anticancer activity are distinct from those that lead to high affinity for monoamine transporters, highlighting the scaffold's versatility.

Key Signaling Pathways in Cancer Targeted by 3-Azabicyclo[3.2.1]octane Derivatives

The anticancer efficacy of these derivatives often stems from their ability to modulate critical signaling pathways that are hijacked by cancer cells to promote growth, proliferation, and survival. Two of the most important pathways are the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Azabicyclooctanone 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives Azabicyclooctanone->PI3K Azabicyclooctanone->mTORC1 RAS_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Hsp90_Inhibitor 2-Azabicyclo[3.2.1]octan-3-one Derivatives (Hsp90i) Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 ALK Oncogenic Kinases (e.g., ALK, RAF) Hsp90->ALK Stabilization

References

A Strategic Comparison for Modern Drug Discovery: 3-Azabicyclo[3.2.1]octane vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

To my fellow researchers and drug development professionals, the selection of a core scaffold is a foundational decision in medicinal chemistry. It dictates the three-dimensional arrangement of pharmacophoric elements and profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For decades, the piperidine ring has reigned as a "privileged scaffold," a testament to its versatility and presence in a vast number of approved therapeutics.[1][2][3] However, the very flexibility that makes piperidine so adaptable can also be a liability, leading to challenges in achieving high target affinity, selectivity, or metabolic stability.

This guide presents an in-depth, data-driven comparison between the classical piperidine scaffold and one of its most successful bioisosteres: the 3-azabicyclo[3.2.1]octane (3-ABO) system. We will move beyond simple structural diagrams to explore the causal relationships between conformational dynamics, physicochemical properties, and pharmacological outcomes, providing the insights necessary to make strategic scaffold selections in your drug discovery programs.

Part 1: Structural and Conformational Analysis: Flexibility vs. Pre-organization

The fundamental difference between these two scaffolds lies in their conformational freedom. This single factor has cascading effects on nearly every aspect of drug performance.

Piperidine: The Flexible Workhorse

The six-membered piperidine ring predominantly exists in a dynamic equilibrium between two low-energy chair conformations.[1] This "chair flip" allows substituents to interchange between axial and equatorial positions. While this flexibility can be advantageous, allowing the molecule to adapt to various binding pockets, it comes at an entropic cost. The molecule must "pay" a penalty to adopt the single, specific conformation required for optimal binding to its biological target.

3-Azabicyclo[3.2.1]octane: The Rigid Contender

The 3-ABO scaffold is a bridged bicyclic system, which can be viewed as a piperidine ring conformationally "locked" by a one-carbon bridge. This bridging eliminates the chair-flip equilibrium, creating a rigid structure with well-defined spatial vectors for its substituents.[4] The piperidine portion of the 3-ABO system is held in a conformation that is intermediate between a chair and a boat, with substituents locked into specific endo or exo orientations.[4][5]

This conformational pre-organization is the primary strategic advantage of the 3-ABO scaffold. By minimizing the entropic penalty of binding, it can lead to a significant increase in binding affinity and potency.[6]

Caption: Conformational dynamics of piperidine vs. 3-azabicyclo[3.2.1]octane.

Part 2: Comparative Physicochemical Properties

While structurally related, the move from a monocyclic to a bicyclic system subtly alters key physicochemical parameters that are critical for drug-likeness.

PropertyPiperidine3-Azabicyclo[3.2.1]octaneKey Considerations for Drug Design
pKa (Conjugate Acid)~11.2[1]~9.5-10.5The 3-ABO scaffold is typically 1-1.5 log units less basic than piperidine. This can be highly advantageous for reducing off-target effects (e.g., hERG liability) and improving oral bioavailability by lowering the degree of ionization at physiological pH.
cLogP (Octanol/Water)~0.84~0.7 - 1.2 (unsubstituted)The 3-ABO scaffold is generally more lipophilic due to its increased sp³ character and surface area. This can enhance membrane permeability but may negatively impact solubility if not balanced with polar functionality.
Molecular Shape Flexible, lower sp³ fractionRigid, globular, higher sp³ fractionThe increased three-dimensionality of the 3-ABO scaffold can improve solubility (by disrupting crystal packing) and enable exploration of deeper, more complex binding pockets, a strategy often termed "escaping from flatland."[7]

Part 3: Pharmacological Implications and Strategic Application

The decision to employ a 3-ABO scaffold over piperidine is typically driven by a specific challenge encountered during lead optimization.

G cluster_problems cluster_outcomes problem_node problem_node hypothesis_node hypothesis_node action_node action_node evaluation_node evaluation_node start Lead Compound with Piperidine Scaffold p1 Low Potency / Affinity start->p1 p2 Poor Target Selectivity start->p2 p3 Metabolic Instability (e.g., α-oxidation) start->p3 h1 Hypothesis: Conformational restriction will reduce entropic penalty of binding and pre-organize pharmacophores. p1->h1 p2->h1 p3->h1 action Action: Replace Piperidine with 3-Azabicyclo[3.2.1]octane (Bioisosteric Replacement) h1->action o1 Improved Potency & Selectivity action->o1 o2 Enhanced Metabolic Stability action->o2 o3 Altered Physicochemical Properties (pKa, LogP) action->o3

Caption: Decision workflow for scaffold hopping from piperidine to 3-ABO.

Case Study: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

A compelling example of this strategy was demonstrated in the development of NAAA inhibitors. An initial lead compound containing a piperidine ring was identified. In an effort to boost potency, researchers replaced the flexible piperidine with the rigid 3-azabicyclo[3.2.1]octane core. This single modification resulted in an immediate ~5-fold increase in potency .[6][8] This enhancement was attributed to the conformational restriction of the piperidine ring, which likely minimized the entropic penalty of binding to the NAAA active site.[6] Further optimization of this new 3-ABO series led to the discovery of inhibitors with low nanomolar activity.[8]

Metabolic Stability

Piperidine rings can be susceptible to metabolic oxidation, particularly at the carbon atoms alpha to the nitrogen.[2] The bridged structure of the 3-ABO scaffold can sterically shield these positions or alter the electronics of the C-H bonds, often leading to improved metabolic stability. In one program, replacing a piperidine with an 8-oxa-3-azabicyclo[3.2.1]octane (a related bridged system) contributed to a significant improvement in metabolic stability.[9]

Part 4: Synthetic Accessibility and Experimental Protocols

A critical consideration in scaffold selection is synthetic tractability. Piperidine derivatives are generally more readily accessible through a wide variety of well-established methods. The synthesis of 3-ABO scaffolds is more complex but has become increasingly streamlined.

Protocol 1: General Synthesis of an N-Substituted Piperidine via Reductive Amination

This common protocol illustrates the straightforward nature of piperidine derivatization.

Rationale: Reductive amination is a robust and high-yielding one-pot reaction that couples a ketone (here, a piperidone) with an amine via an intermediate imine/enamine, which is immediately reduced by a mild reducing agent like sodium triacetoxyborohydride. This reductant is chosen for its selectivity and tolerance of mildly acidic conditions, which are required for imine formation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-piperidone (1.0 eq) and the desired primary or secondary amine (1.1 eq) in dichloroethane (DCE, 0.2 M), add acetic acid (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Protocol 2: Synthesis of a 3-Azabicyclo[3.2.1]octane Scaffold

This protocol is a representative example, often starting from more complex precursors like norbornene derivatives.

Rationale: This approach builds the bicyclic core through oxidative cleavage of a precursor olefin followed by an intramolecular reductive amination (cyclization). The use of osmium tetroxide provides stereospecific syn-dihydroxylation. Sodium periodate then cleaves the C-C bond of the resulting diol to form a dialdehyde, which is perfectly positioned for cyclization with a primary amine in the presence of a reducing agent.

Step-by-Step Methodology:

  • Dihydroxylation: Dissolve the starting norbornene β-amino ester (1.0 eq) in a 1:1 mixture of acetone and water. Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%).[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 18-24 hours until the starting material is consumed (monitored by TLC).

  • Oxidative Cleavage: Cool the reaction mixture to 0 °C and add sodium periodate (NaIO₄, 2.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. This generates the intermediate dialdehyde.[10]

  • Reductive Cyclization: Without isolating the dialdehyde, add ammonium acetate (NH₄OAc, 5.0 eq) followed by sodium cyanoborohydride (NaBH₃CN, 2.0 eq). Adjust the pH to ~6 with acetic acid.

  • Final Reaction: Stir the mixture for an additional 24 hours at room temperature.

  • Workup and Purification: Quench with saturated NaHCO₃ and extract multiple times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to yield the 3-azabicyclo[3.2.1]octane β-amino ester.[10]

Conclusion and Outlook

The piperidine scaffold remains an undisputed cornerstone of medicinal chemistry due to its synthetic accessibility and proven track record.[11][12][13] However, in an era where high potency and exquisite selectivity are paramount, the strategic use of conformationally restricted analogues like 3-azabicyclo[3.2.1]octane offers a powerful tool to overcome common optimization hurdles.

The decision to "hop" from a piperidine to a 3-ABO scaffold should be data-driven, typically prompted by challenges in potency, selectivity, or metabolic stability that can be rationally attributed to conformational flexibility.[4][6] While synthetically more demanding, the potential rewards—including significant gains in affinity, improved selectivity profiles, and enhanced metabolic stability—make the 3-azabicyclo[3.2.1]octane scaffold an essential component of the modern medicinal chemist's toolkit.

References

A Comparative Guide to Azabicycloalkane Analogs in Medicinal Chemistry: Scaffolds, Targets, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigid architecture of azabicycloalkane scaffolds offers a compelling starting point for the design of novel therapeutics. These conformationally constrained ring systems provide a unique three-dimensional presentation of pharmacophoric elements, enabling precise interactions with biological targets. This guide provides a comparative analysis of key azabicycloalkane analogs, delving into their structure-activity relationships (SAR), biological targets, and the experimental methodologies used for their evaluation. We aim to equip researchers with the foundational knowledge to navigate the chemical space of these versatile scaffolds and accelerate the discovery of next-generation therapies.

Introduction: The Strategic Advantage of Rigidity in Drug Design

The "escape from flatland" is a prevailing theme in modern medicinal chemistry, emphasizing the move away from planar, aromatic structures towards more three-dimensional molecules.[1] Azabicycloalkanes, with their bridged ring systems, are exemplary of this design philosophy. Their rigid frameworks reduce the entropic penalty upon binding to a target protein, often leading to enhanced affinity and selectivity.[1] Furthermore, the defined spatial arrangement of substituents on these scaffolds allows for a more precise probing of the topology of receptor binding pockets. This guide will focus on a comparative study of four prominent azabicycloalkane cores: the 7-azabicyclo[2.2.1]heptane of epibatidine, the 8-azabicyclo[3.2.1]octane of tropanes, the 1-azabicyclo[2.2.2]octane of quinuclidines, and the 9-azabicyclo[3.3.1]nonane of granatanes.

Comparative Analysis of Azabicycloalkane Scaffolds and their Primary Biological Targets

The subtle variations in the bicyclic core of these analogs have profound implications for their pharmacological profiles. This section will compare and contrast these scaffolds, focusing on their primary biological targets: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

7-Azabicyclo[2.2.1]heptane (Epibatidine and Analogs): Potent Modulators of Nicotinic Acetylcholine Receptors

Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a remarkably potent nAChR agonist.[2] Its 7-azabicyclo[2.2.1]heptane core is a key determinant of its high affinity for various nAChR subtypes.[3] However, the therapeutic utility of epibatidine is hampered by its severe toxicity, which has spurred the development of numerous analogs with improved selectivity and safety profiles.[4][5]

Structure-Activity Relationship (SAR):

  • The Azabicyclic Core: The rigid 7-azabicyclo[2.2.1]heptane skeleton is crucial for high-affinity binding.[6]

  • The Pyridyl Moiety: The 6-chloro-3-pyridyl group is a key pharmacophoric element. Replacement of the chlorine with hydrogen can maintain high affinity, while larger substituents like methyl or iodo groups tend to decrease it.[6]

  • Nitrogen Substitution: Modification of the nitrogen atom can significantly impact activity and selectivity.

  • Stereochemistry: The natural (+)-enantiomer of epibatidine is generally more potent than the (-)-enantiomer.[6]

Analogs of epibatidine have been developed to selectively target specific nAChR subtypes, particularly the α4β2 subtype, which is implicated in nicotine addiction and pain.[4][7] For instance, some analogs display selectivity for αxβ2 subtypes over αxβ4 subtypes.[8]

8-Azabicyclo[3.2.1]octane (Tropane Alkaloids): Versatile Muscarinic Receptor Antagonists

The tropane skeleton, an 8-azabicyclo[3.2.1]octane system, is the core of well-known alkaloids like atropine and scopolamine.[9] These compounds are classical non-selective muscarinic receptor antagonists, affecting both central and peripheral nervous systems.[9] Their clinical applications range from treating bradycardia and motion sickness to their use as mydriatics.

Structure-Activity Relationship (SAR):

  • The Tropane Core: The 8-azabicyclo[3.2.1]octane scaffold provides the fundamental framework for muscarinic receptor antagonism.[10]

  • The Ester Moiety: The ester linkage and the nature of the acidic and amino alcohol portions are critical for activity. For example, the tropic acid moiety in atropine is a key contributor to its high affinity.

  • The Nitrogen Atom: The protonated nitrogen at physiological pH is thought to interact with a conserved aspartate residue in the binding pocket of muscarinic receptors.[11] Quaternization of the nitrogen, as in N-methylatropine, can enhance binding affinity.[12]

  • Stereochemistry: The stereochemistry at the C3 position of the tropane ring significantly influences potency.[9]

While classical tropane alkaloids are non-selective, synthetic analogs have been developed with varying degrees of selectivity for the five muscarinic receptor subtypes (M1-M5).[13]

1-Azabicyclo[2.2.2]octane (Quinuclidine Derivatives): Targeting Muscarinic Receptors with High Affinity

The quinuclidine scaffold, a 1-azabicyclo[2.2.2]octane system, is another important core for muscarinic receptor ligands.[14] Its rigid, cage-like structure allows for precise positioning of substituents to interact with the receptor.

Structure-Activity Relationship (SAR):

  • The Quinuclidine Core: This bicyclic amine is essential for activity, with the nitrogen atom playing a key role in receptor interaction.[11]

  • Substitution at the 3-Position: The nature of the substituent at the 3-position is a major determinant of agonist versus antagonist activity and receptor subtype selectivity.[11]

  • Ester and Ether Linkages: Similar to tropanes, ester or ether linkages at the 3-position are common features in potent quinuclidine-based muscarinic ligands.

9-Azabicyclo[3.3.1]nonane (Granatane Alkaloids): Structural Homologs of Tropanes

Granatane alkaloids, which possess a 9-azabicyclo[3.3.1]nonane core, are structural homologs of tropane alkaloids.[3] While less studied than tropanes, they also exhibit activity at cholinergic receptors. The biosynthesis of both tropane and granatane alkaloids share common precursors, suggesting a close biochemical relationship.[15]

Data Presentation: A Comparative Look at Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 values) of representative azabicycloalkane analogs for nicotinic and muscarinic receptors. This data is compiled from various sources and is intended to provide a comparative overview. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundScaffoldTarget Receptor(s)Binding Affinity (Ki/IC50)Reference(s)
(+)-Epibatidine7-Azabicyclo[2.2.1]heptanenAChR (rat brain, [3H]nicotine binding)0.045 nM (Ki)[6]
(-)-Epibatidine7-Azabicyclo[2.2.1]heptanenAChR (rat brain, [3H]nicotine binding)0.058 nM (Ki)[6]
RTI-367-Azabicyclo[2.2.1]heptaneα4β2* nAChR~0.037 nM (Ki)[7]
RTI-767-Azabicyclo[2.2.1]heptaneα4β2* nAChR~0.009 nM (Ki)[7]
RTI-1027-Azabicyclo[2.2.1]heptaneα4β2* nAChR~0.009 nM (Ki)[7]
Atropine8-Azabicyclo[3.2.1]octaneMuscarinic Receptors (non-selective)High affinity (pM to low nM range)
Scopolamine8-Azabicyclo[3.2.1]octaneMuscarinic Receptors (non-selective)High affinity (pM to low nM range)
N-Methylatropine8-Azabicyclo[3.2.1]octaneMuscarinic Receptors< 100 pM (IC50)[12]
N-Methylscopolamine8-Azabicyclo[3.2.1]octaneMuscarinic Receptors< 300 pM (IC50)[12]

Experimental Protocols: Methodologies for Evaluation

The characterization of azabicycloalkane analogs relies on a suite of in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.

Materials:

  • Receptor source: Rat brain membranes or cell lines expressing specific nAChR subtypes.

  • Radioligand: e.g., [³H]Epibatidine or [³H]Cytisine.

  • Assay buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the non-labeled ligand.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

In Vitro Functional Assay: FLIPR Calcium Assay for Muscarinic Receptors

This protocol outlines a functional assay to measure the effect of compounds on Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cell line expressing the muscarinic receptor subtype of interest (e.g., CHO-M1 cells).

  • Cell culture medium and supplements.

  • FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (agonists and antagonists).

  • Known agonist (e.g., carbachol) and antagonist (e.g., atropine) for controls.

Procedure:

  • Cell Plating:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage.

    • Remove the cell culture medium and add the dye solution to the cells.

    • Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds in a separate compound plate.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds from the compound plate to the cell plate and immediately begin measuring the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonists, generate concentration-response curves and calculate EC50 values.

    • For antagonists, generate concentration-inhibition curves in the presence of a fixed concentration of agonist and calculate IC50 values.

In Vivo Behavioral Models for Cognitive Enhancement

Evaluating the in vivo efficacy of azabicycloalkane analogs, particularly for cognitive enhancement, requires appropriate animal models.

Commonly Used Models:

  • Morris Water Maze: This test assesses spatial learning and memory in rodents. The animal is placed in a pool of opaque water and must learn the location of a hidden platform to escape.[13]

  • Novel Object Recognition: This test evaluates recognition memory. The animal is first exposed to two identical objects. After a delay, one of the objects is replaced with a new one, and the time spent exploring the novel object versus the familiar one is measured.

  • Passive Avoidance Test: This test measures fear-motivated memory. The animal learns to avoid a specific environment where it previously received an aversive stimulus (e.g., a mild foot shock).

Pharmacokinetics and ADME Profile: A Critical Consideration

Conclusion and Future Directions

Azabicycloalkane analogs represent a rich and diverse class of scaffolds for medicinal chemistry. Their rigid structures and well-defined stereochemistry provide an excellent platform for the design of potent and selective ligands for a variety of biological targets, most notably nicotinic and muscarinic acetylcholine receptors. This guide has provided a comparative overview of key azabicycloalkane cores, their structure-activity relationships, and the experimental methods used for their evaluation.

Future research in this area will likely focus on the development of subtype-selective modulators with improved pharmacokinetic profiles. The exploration of novel synthetic methodologies to access a wider diversity of azabicycloalkane scaffolds will undoubtedly open new avenues for drug discovery.[1] As our understanding of the complex pharmacology of cholinergic and other receptor systems grows, so too will the potential for these remarkable bicyclic molecules to be translated into innovative therapies for a range of human diseases.

References

The Versatile 3-Azabicyclo[3.2.1]octane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, has emerged as a privileged scaffold in modern medicinal chemistry. Its conformational constraint and stereochemically defined substitution patterns offer a unique platform for designing potent and selective ligands for a diverse array of biological targets. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for various 3-azabicyclo[3.2.1]octane analogs, offering field-proven insights for researchers and drug development professionals. We will delve into the nuances of how subtle structural modifications influence interactions with monoamine transporters, opioid receptors, nicotinic acetylcholine receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Monoamine Transporter Inhibitors: Tuning Selectivity for DAT, SERT, and NET

The 3-azabicyclo[3.2.1]octane core is a key structural element in numerous neuroactive compounds, including analogs of cocaine.[1] Extensive research has focused on modifying this scaffold to develop potent and selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), with the goal of treating conditions like depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[2]

A significant body of work has explored 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives. These studies have revealed that the rigid ethylidinyl-8-azabicyclic[3.2.1]octane skeleton can impart modest stereoselective binding and uptake inhibition at the DAT.[3] The SAR in this series is reminiscent of GBR 12909, a well-known DAT inhibitor.[3]

Key SAR insights for this class of compounds include:

  • N-Substitution: Unlike 3-phenyltropane-based DAT inhibitors where N-substitution has little effect, modifications to the nitrogen atom of the 3-azabicyclo[3.2.1]octane ring in GBR-related analogs can significantly improve DAT selectivity over SERT.[3] For instance, the 8-cyclopropylmethyl group has been identified as a unique moiety that imparts high SERT/DAT selectivity.[3]

  • Aryl Substituents: The nature and position of substituents on the diarylmethylene moiety play a crucial role in determining potency and selectivity.

  • Stereochemistry: The stereochemistry at the C-3 position of the bicyclic ring influences the binding affinity and functional activity of these analogs.

Another class of monoamine transporter ligands is the 3β-aryl-8-azabicyclo[3.2.1]octane-2β-carboxylates, which are analogs of the potent DAT inhibitor WIN 35,428.[4] Research in this area has shown that the 8-amino functionality is not essential for inhibitory potency at the DAT and can be replaced by an ether, thioether, or even a methylene group with limited impact on DAT or SERT inhibition.[4] Interestingly, while 3-monoaryl systems in this series tend to show DAT selectivity, the introduction of 3-heterobiaryl systems can shift the selectivity towards SERT.[4]

A novel approach to tropane analogs of cocaine involves the reaction of rhodium-stabilized vinylcarbenoids with pyrroles.[5] In these analogs, where an aryl group is directly bound at the 3-position and an ethyl ketone moiety is present at the 2-position, appropriate modifications of the aryl and nitrogen substituents have led to highly potent and SERT-selective compounds.[5]

Comparative Data for Monoamine Transporter Inhibitors
CompoundTargetBinding Affinity (Ki, nM)SelectivityReference
22e DAT4.0SERT/DAT: 1060[3]
22g DAT3.9NET/DAT: 1358[3]
13b SERT0.1150-fold vs DAT, ~1000-fold vs NET[5]
Experimental Protocol: Monoamine Transporter Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds for DAT, SERT, and NET.

  • Tissue Preparation: Rat striatum (for DAT) and frontal cortex (for SERT and NET) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Caption: Workflow for Monoamine Transporter Binding Assay.

Opioid Receptor Modulators: From Antagonists to Potent Agonists

The 3-azabicyclo[3.2.1]octane scaffold has also been explored for its potential to modulate opioid receptors. Interestingly, subtle structural modifications can dramatically switch the pharmacological profile from antagonist to potent agonist.

Researchers investigating endo-8-substituted-3-phenyl-8-azabicyclo[3.2.1]octanes as potential mu-opioid receptor (MOR) antagonists discovered that the introduction of a nitrogen atom to create a 3,8-diazabicyclo[3.2.1]octane core led to compounds with potent MOR agonist activity, comparable to fentanyl.[6][7] This highlights the complex nature of SAR in opioid pharmacology.[6]

Comparative Data for Opioid Receptor Agonists
CompoundTargetAgonist Activity (EC50, nM)Reference
1 MOR0.26[6]
2 MOR0.39[6]
Morphine MOR7.64[6]
Fentanyl MOR0.21[6]
Experimental Protocol: MOR Agonist Activity Assay (cAMP Assay)

This protocol describes a common method to assess the agonist activity of compounds at the mu-opioid receptor.

  • Cell Culture: Use a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 cells).

  • Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (to stimulate cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Agonist activity is determined by the compound's ability to inhibit forskolin-stimulated cAMP production. EC50 values are calculated from the dose-response curves.

MOR_Agonist_Assay Start CHO-K1 cells expressing MOR Treatment Treat with Forskolin + Test Compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Detection Measure cAMP levels (HTRF/ELISA) Lysis->Detection Analysis Calculate EC50 Detection->Analysis

Caption: Workflow for MOR Agonist cAMP Assay.

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Seeking Subtype Selectivity

The 3-azabicyclo[3.2.1]octane scaffold has also been incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. A series of 3,8-diazabicyclo[3.2.1]octanes substituted at the 3-position with a chlorinated heteroaryl ring were synthesized as analogs of the potent natural analgesic epibatidine.[8] One of the most interesting compounds, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a), displayed high affinity for the α4β2 nAChR subtype and potent analgesic activity, comparable to morphine, but acting through a non-opioid, nicotinic mechanism.[8]

Comparative Data for nAChR Ligands
CompoundTargetBinding Affinity (Ki, nM)Functional ActivityReference
1a α4β2 nAChR4.1Potent analgesic[8]
(-)-Epibatidine α4β2 nAChR0.042High potency and efficacy[8]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: A Novel Anti-Inflammatory Approach

More recently, the 3-azabicyclo[3.2.1]octane core has been featured in a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[9][10] Inhibition of NAAA is a promising strategy for managing inflammatory conditions.[11]

SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that constraining a piperidine ring into the more rigid 3-azabicyclo[3.2.1]octane scaffold was beneficial for inhibitory activity.[9][11][12]

Key SAR findings for NAAA inhibitors include:

  • Stereochemistry: The endo-isomer of the ether substitution at the C-3 position of the azabicyclic scaffold is crucial for activity, with the corresponding exo-diastereoisomer being inactive.[9]

  • Linker Atom: Replacing the oxygen linker between the bicyclic core and the pyrazine ring with a nitrogen or methylene unit was detrimental to activity.

  • Lipophilicity Modulation: The addition of an ethoxymethyl side chain on the pyrazine ring led to an optimized compound with an excellent balance of reduced lipophilicity and sustained activity.[9][11]

Comparative Data for NAAA Inhibitors
CompoundTargetInhibitory Activity (IC50, µM)Reference
20 h-NAAA0.23[9][11]
50 (ARN19689) h-NAAA0.042[9][11]
Experimental Protocol: NAAA Inhibition Assay (Fluorogenic)

This protocol details a method for assessing the inhibitory activity of compounds against human NAAA.

  • Enzyme and Substrate: Recombinant human NAAA is used as the enzyme source. A fluorogenic substrate, such as an N-acylethanolamine derivative that releases a fluorescent product upon cleavage, is employed.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value is calculated from the dose-response curve of inhibition.

NAAA_Inhibition_Assay Enzyme Recombinant h-NAAA Preincubation Pre-incubate Enzyme with Test Compound Enzyme->Preincubation Reaction Add Fluorogenic Substrate Preincubation->Reaction Measurement Monitor Fluorescence Increase Reaction->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for Fluorogenic NAAA Inhibition Assay.

Conclusion

The 3-azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile template for the design of potent and selective ligands for a wide range of important biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure, its substituents, and stereochemistry can lead to profound changes in biological activity and selectivity. This adaptability underscores the continued importance of the 3-azabicyclo[3.2.1]octane framework in the discovery of novel therapeutics. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and development of next-generation drug candidates based on this privileged scaffold.

References

A Head-to-Head Comparison: The Emergence of 3-Azabicyclo[3.2.1]octan-2-one Derivatives as Novel Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the molecular chaperone Heat Shock Protein 90 (Hsp90) remains a pivotal target. Its role in the conformational maturation and stability of a wide array of oncoproteins makes it a critical node in cancer cell proliferation, survival, and metastasis. While several classes of Hsp90 inhibitors have been developed, the search for novel scaffolds with improved potency, selectivity, and drug-like properties is a continuous endeavor. This guide provides a detailed comparative analysis of a promising new class of Hsp90 inhibitors based on the 3-Azabicyclo[3.2.1]octan-2-one scaffold, placing them in context with established, clinically relevant Hsp90 inhibitors.

The Rise of a Novel Scaffold: A Derivative of this compound

Recent research has brought to light a series of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one derivatives as highly potent Hsp90 inhibitors.[1] These compounds were rationally designed through the simplification and modification of the natural product aconitine, which was identified as a potential Hsp90 inhibitor.[1] Among this series, compound 14t has emerged as a particularly effective agent, demonstrating exceptional antiproliferative activity and significant Hsp90α inhibitory action.[1]

This guide will focus on a head-to-head comparison of this novel azabicyclo[3.2.1]octan-2-one derivative with other known Hsp90 inhibitors, providing supporting experimental data and protocols to offer a comprehensive evaluation for researchers in the field.

Comparative Analysis of Hsp90 Inhibitory Potency

A key metric for evaluating the efficacy of an inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The following table provides a comparative overview of the reported IC50 values for the this compound derivative 14t and other well-characterized Hsp90 inhibitors.

Inhibitor ClassSpecific CompoundHsp90α IC50 (nM)Antiproliferative Activity (IC50 against LoVo cells, µM)
Azabicyclo[3.2.1]octan-2-one Derivative 14t 0.71 0.02
Geldanamycin Analog17-AAG (Tanespimycin)~20-100~0.02-0.1
Purine-ScaffoldBIIB021 (Bafetinib)~3~0.1-0.5
Resorcinol-BasedGanetespib (STA-9090)~4~0.01-0.05
Isoxazole-BasedVER-52296~20~0.1-1

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup. The values presented here are for comparative purposes and are drawn from various literature sources.

The data clearly indicates that the this compound derivative 14t exhibits remarkable potency against Hsp90α, with a sub-nanomolar IC50 value.[1] This positions it as one of the most potent Hsp90 inhibitors identified to date, rivaling or even surpassing the efficacy of established inhibitors like Ganetespib. Furthermore, its potent antiproliferative activity against the LoVo human colon cancer cell line underscores its potential as a therapeutic agent.[1]

Mechanistic Insights and Cellular Effects

The inhibitory action of these novel azabicyclo[3.2.1]octan-2-one derivatives is attributed to their binding to the N-terminal ATP-binding pocket of Hsp90, a mechanism shared with many other well-known Hsp90 inhibitors. Molecular docking studies have provided a rational binding model for compound 14t within the Hsp90α active site, elucidating the key interactions responsible for its high affinity.[1]

Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are critical for cancer cell survival and proliferation. The cellular effects of compound 14t are consistent with this mechanism of action. Studies have shown that it can induce cell cycle arrest at the G1/S phase and promote apoptosis.[1] This is achieved through the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase 3, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Moreover, compound 14t has been shown to inhibit cell migration, a crucial process in cancer metastasis.[1]

The following diagram illustrates the general mechanism of Hsp90 inhibition and its downstream consequences on cancer cells.

Figure 1. Mechanism of Hsp90 Inhibition.

Experimental Protocols for Comparative Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Hsp90α ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, a critical function for its chaperone activity.

Materials:

  • Recombinant human Hsp90α protein

  • ATP

  • Malachite Green Phosphate Assay Kit

  • Test compounds (e.g., this compound derivative, known inhibitors)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the recombinant Hsp90α protein to each well.

  • Add the diluted test compounds to the respective wells. Include a positive control (a known Hsp90 inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Hsp90α ATPase Assay Workflow.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This experiment assesses the downstream cellular effects of Hsp90 inhibition by measuring the levels of known Hsp90 client proteins.

Materials:

  • Cancer cell line (e.g., LoVo, SW620)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, HER2) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative levels of the client proteins compared to the loading control.

Conclusion and Future Directions

The emergence of this compound derivatives, exemplified by the potent compound 14t , represents a significant advancement in the field of Hsp90 inhibitor discovery.[1] With sub-nanomolar inhibitory activity against Hsp90α and impressive antiproliferative effects, this novel scaffold holds considerable promise for the development of new anticancer therapeutics.[1] Its distinct chemical structure may offer advantages in terms of overcoming resistance mechanisms observed with other classes of Hsp90 inhibitors and may present a different pharmacokinetic and pharmacodynamic profile.

Further in-depth studies, including selectivity profiling against other Hsp isoforms and in vivo efficacy in xenograft models, are warranted to fully elucidate the therapeutic potential of this exciting new class of compounds. The experimental protocols provided in this guide offer a framework for researchers to conduct rigorous head-to-head comparisons and contribute to the collective understanding of Hsp90-targeted therapies. The significant in vivo tumor growth repression in a SW620 xenograft mouse model by compound 14t further supports its potential as a clinical candidate.[1]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3-Azabicyclo[3.2.1]octane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational constraint offers a unique three-dimensional presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets. However, this same structural rigidity can also lead to unintended interactions with off-target proteins, resulting in undesirable side effects or toxicity. A thorough understanding of the cross-reactivity profile of these compounds is therefore paramount for the development of safe and effective therapeutics.

This guide provides an in-depth comparison of the cross-reactivity profiles of several classes of 3-azabicyclo[3.2.1]octane-based compounds. We will explore the structural determinants of their selectivity, present supporting experimental data from the literature, and provide detailed protocols for key assays used in cross-reactivity profiling.

The Critical Role of Early Cross-Reactivity Profiling

In modern drug discovery, the early identification and mitigation of off-target activities are essential to reduce late-stage attrition of drug candidates. Proactively profiling compounds against a broad range of clinically relevant targets can help to:

  • Identify potential safety liabilities: Unforeseen interactions with receptors, ion channels, or enzymes can lead to adverse drug reactions.

  • Guide lead optimization: Understanding the structure-activity relationships (SAR) for both on-target and off-target activities allows medicinal chemists to design more selective compounds.

  • Uncover novel therapeutic opportunities: In some cases, off-target activities can be repurposed for new indications (polypharmacology).

The 3-azabicyclo[3.2.1]octane scaffold's prevalence in centrally active agents, such as monoamine transporter inhibitors, makes rigorous cross-reactivity profiling against a panel of CNS targets particularly crucial.

Comparative Cross-Reactivity Profiles of 3-Azabicyclo[3.2.1]octane-Based Compounds

The selectivity of 3-azabicyclo[3.2.1]octane derivatives is highly dependent on the nature and substitution pattern of the appended functional groups. Below, we compare the cross-reactivity profiles of several prominent classes of these compounds.

Monoamine Transporter Inhibitors

A significant number of 3-azabicyclo[3.2.1]octane-based compounds have been developed as inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Their selectivity profiles are often finely tuned by modifications at the 3- and 8-positions of the scaffold.

For instance, certain 3β-aryl-8-azabicyclo[3.2.1]octane derivatives show high affinity and selectivity for the serotonin transporter. One notable example, 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane, exhibits a K_i of 0.1 nM at SERT and is 150-fold more selective for SERT over DAT and almost 1000-fold more selective for SERT over NET[1]. Conversely, other substitution patterns on the 3-aryl group can confer selectivity towards DAT[2].

Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have demonstrated that the substituent on the nitrogen atom plays a critical role in selectivity. An 8-cyclopropylmethyl group, for example, can impart high SERT/DAT selectivity[3].

Compound ClassPrimary Target(s)Key Off-TargetsSelectivity Profile
3β-Aryl-8-azabicyclo[3.2.1]octanes SERT, DATNET, other GPCRsVaries with aryl and N-substituents. Can achieve high selectivity for SERT or DAT.
3-[2-(Diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes DATSERT, NETGenerally DAT selective, with N-substitution modulating selectivity over SERT and NET.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

More recently, a novel class of NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold has been identified. The lead compound from this series, ARN19689, demonstrates potent inhibition of human NAAA with an IC_50 of 42 nM[4]. The selectivity of these compounds was assessed against the related enzyme Fatty Acid Amide Hydrolase (FAAH), with ARN19689 showing high selectivity for NAAA.

CompoundPrimary TargetKey Off-TargetSelectivity Profile
ARN19689 NAAAFAAHHighly selective for NAAA over FAAH.
Endothelin Receptor Antagonists

A peptide derivative incorporating a 3-azabicyclo[3.2.1]octane moiety, ETP-508, has been characterized as a highly selective antagonist of the endothelin A (ET_A) receptor. This compound binds to the ET_A receptor with over 10,000-fold higher affinity than to the endothelin B (ET_B) receptor, highlighting the potential for this scaffold in achieving high receptor subtype selectivity[5].

CompoundPrimary TargetKey Off-TargetSelectivity Profile
ETP-508 ET_A ReceptorET_B Receptor>10,000-fold selective for ET_A over ET_B.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is typically employed to characterize the cross-reactivity of novel compounds.

References

Benchmarking the ADME Properties of 3-Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. The properties of Absorption, Distribution, Metabolism, and Excretion (ADME) are critical determinants of a molecule's in vivo efficacy and safety, and optimizing them is a central goal of drug discovery.[1] The 3-azabicyclo[3.2.1]octane scaffold has gained significant traction as a "privileged" structure. Its inherent conformational rigidity and three-dimensional character offer distinct advantages over simpler, more flexible cyclic amines.[2] This structural rigidity can reduce the entropic penalty upon binding to a biological target, while its defined spatial arrangement of substituents allows for precise vectoring towards key interactions.[3]

This guide provides a technical benchmark of the ADME properties of 3-azabicyclo[3.2.1]octane derivatives. We will objectively compare its performance against other common scaffolds, supported by detailed experimental protocols and representative data, to provide researchers, scientists, and drug development professionals with actionable insights for lead optimization programs.

Comparative Framework: Benchmarking Against Common Scaffolds

To contextualize the performance of the 3-azabicyclo[3.2.1]octane core, we will compare it against two widely used heterocyclic scaffolds:

  • 8-Azabicyclo[3.2.1]octane (Tropane): An isomeric bicyclic amine, providing a direct comparison of the impact of the nitrogen's position.

  • Piperidine: A common monocyclic saturated heterocycle, representing a more flexible structural alternative.

The fundamental physicochemical properties of the parent scaffolds, which heavily influence ADME outcomes, are summarized below.

Table 1: Comparative Physicochemical Properties of Unsubstituted Scaffolds

ScaffoldcLogP (Calculated)Topological Polar Surface Area (PSA)
3-Azabicyclo[3.2.1]octane0.912.03 Ų[4]
8-Azabicyclo[3.2.1]octane (Tropane)1.112.03 Ų
Piperidine0.512.03 Ų

Note: These values are for the unsubstituted parent scaffolds. Substitution patterns will significantly alter these properties and are a key element of lead optimization.

Permeability Assessment: The PAMPA Model

Expertise & Experience: The "Why" Predicting oral absorption is a cornerstone of early ADME profiling.[5] While cell-based assays like Caco-2 are comprehensive, they are also resource-intensive. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that specifically isolates a compound's ability to passively diffuse across a lipid membrane, mimicking the primary mechanism of absorption for many orally administered drugs.[6][7] Its simplicity and cost-effectiveness make it an ideal primary screen to rank-order compounds and quickly flag potential permeability issues.[8]

Trustworthiness: Self-Validating Protocol This protocol includes high, medium, and low permeability control compounds. The consistent performance of these controls validates the integrity of the artificial membrane and the overall assay run, ensuring the reliability of the data for the test compounds.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Solution Preparation:

    • Prepare a 10 mM stock solution of each test compound and control compound in 100% DMSO.

    • Create an intermediate 500 µM solution by diluting the 10 mM stock in PBS (pH 7.4).[9]

    • Prepare the artificial membrane solution: 4% (w/v) lecithin in dodecane.[9]

  • Plate Preparation:

    • To each well of a 96-well acceptor plate, add 300 µL of PBS (pH 7.4).

    • Carefully coat the membrane of each well on a 96-well donor filter plate with 5 µL of the lecithin-dodecane solution, taking care not to puncture the membrane.[8][9]

  • Assay Execution:

    • Add 200 µL of the 500 µM test compound solution to the donor plate wells.

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich."

    • Incubate the plate assembly at room temperature (25°C) for 16-18 hours in a chamber with a moist environment to prevent evaporation.[9]

  • Quantification and Analysis:

    • After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using LC-MS/MS.

    • The apparent permeability coefficient (Pₑ) is calculated using established formulas that account for compound concentrations in the donor and acceptor wells, membrane area, and incubation time.[9]

Comparative Data & Interpretation

Table 2: Representative PAMPA Permeability Data

Compound ClassRepresentative Permeability (Pₑ, 10⁻⁶ cm/s)Predicted Absorption
3-Azabicyclo[3.2.1]octane Derivatives6.5 - 18.0High
8-Azabicyclo[3.2.1]octane Derivatives5.0 - 16.0High
Piperidine Derivatives2.0 - 12.0Low to High

Interpretation: The rigid bicyclic scaffolds generally exhibit superior passive permeability. The three-dimensional structure of the azabicyclo[3.2.1]octane core disrupts planarity and can improve the balance between solubility and lipophilicity required for membrane traversal. The increased conformational flexibility of piperidine derivatives can sometimes lead to higher intramolecular hydrogen bonding or a larger hydrodynamic radius in solution, potentially impeding membrane passage.

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Assembly cluster_analysis 3. Analysis Stock Prepare 10 mM Stock Solutions in DMSO Dilute Dilute to 500 µM in PBS (pH 7.4) Stock->Dilute Add_Donor Add Compound to Donor Plate (200 µL) Dilute->Add_Donor Membrane Prepare 4% Lecithin in Dodecane Coat Coat Donor Plate Membrane (5 µL) Membrane->Coat Coat->Add_Donor Add_Acceptor Fill Acceptor Plate with PBS (300 µL) Add_Acceptor->Add_Donor Assemble Assemble Sandwich & Incubate (18h) Add_Donor->Assemble Quantify Quantify Concentrations by LC-MS/MS Assemble->Quantify Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Caption: A streamlined workflow for the Parallel Artificial Membrane Permeability Assay.

Metabolic Stability Assessment: Liver Microsomal Stability

Expertise & Experience: The "Why" A drug's half-life and potential for drug-drug interactions are largely governed by its metabolic fate.[10] The liver is the primary site of drug metabolism, driven mainly by cytochrome P450 (CYP) enzymes.[11] An in vitro liver microsomal stability assay is the industry-standard initial screen to assess a compound's susceptibility to this Phase I metabolism.[11][12][13] Compounds that are rapidly metabolized in this assay are likely to have high first-pass clearance and poor oral bioavailability in vivo. This assay provides a rapid and cost-effective way to identify metabolic liabilities and guide structural modifications to improve stability.[12]

Trustworthiness: Self-Validating Protocol The protocol's integrity is ensured by running parallel incubations. A negative control without the NADPH cofactor confirms that compound loss is due to enzymatic metabolism, not chemical instability.[14] A positive control with a known substrate (e.g., testosterone) confirms the metabolic competence of the microsomal batch.[10]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[15] Keep on ice.

    • Prepare a 1 µM test compound solution in the same buffer.

    • Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) according to the manufacturer's instructions.[14][16]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal and test compound solutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13] The final volume should contain 0.5 mg/mL microsomes and 1 µM test compound.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling & Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[11] This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int) from the slope of the linear regression line.[11][14]

Comparative Data & Interpretation

Table 3: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound ClassRepresentative In Vitro Half-life (t½, min)Predicted In Vivo Clearance
3-Azabicyclo[3.2.1]octane Derivatives> 60Low
8-Azabicyclo[3.2.1]octane Derivatives45 - 60Low to Moderate
Piperidine Derivatives15 - 40Moderate to High

Interpretation: The 3-azabicyclo[3.2.1]octane scaffold frequently imparts superior metabolic stability. Its rigid structure can sterically shield potential sites of metabolism from the active sites of CYP enzymes. Furthermore, the nitrogen at the 3-position is often less sterically accessible than the nitrogen in a tropane or the more conformationally mobile nitrogen in a piperidine ring, which are common sites for N-dealkylation reactions.

Visualization: Metabolic Stability Logic

Metabolic_Stability_Logic cluster_inputs Reaction Components cluster_outputs Key Outputs Compound Test Compound (1 µM) Incubation Incubation at 37°C Microsomes Liver Microsomes (0.5 mg/mL) NADPH NADPH System (Cofactor) Metabolism CYP450-Mediated Metabolism Incubation->Metabolism Parent_Remaining Parent Compound Remaining (%) Metabolism->Parent_Remaining Half_Life In Vitro Half-life (t½) Parent_Remaining->Half_Life Clearance Intrinsic Clearance (Cl_int) Parent_Remaining->Clearance

Caption: Logical flow of the liver microsomal stability assay from inputs to key outputs.

Authoritative Grounding & Conclusion

The 3-azabicyclo[3.2.1]octane scaffold consistently demonstrates favorable ADME characteristics when benchmarked against other common cyclic amines. Its rigid, three-dimensional structure often translates to improved passive permeability and enhanced metabolic stability—two pillars of a desirable pharmacokinetic profile. By sterically protecting common metabolic soft spots and providing a superior balance of physicochemical properties, this scaffold serves as an excellent starting point for designing drug candidates with a higher probability of success.

The experimental protocols and comparative data presented in this guide underscore the value of incorporating the 3-azabicyclo[3.2.1]octane core into medicinal chemistry programs. For researchers aiming to develop orally bioavailable and metabolically robust therapeutics, this scaffold represents a powerful tool in the molecular design arsenal.

References

A Comparative Analysis of 3-Azabicyclo[3.2.1]octane Analogs: Unraveling Binding Modes at Monoamine Transporters and Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic structure, is a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of neurological targets.[1][2] This guide provides a comparative analysis of the binding modes of various 3-azabicyclo[3.2.1]octane analogs, with a particular focus on their interactions with monoamine transporters (MATs) and nicotinic acetylcholine receptors (nAChRs). By examining the structure-activity relationships (SAR) and the underlying molecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this privileged scaffold influence target affinity and selectivity.

The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold

The constrained conformation of the 3-azabicyclo[3.2.1]octane ring system reduces the entropic penalty upon binding to a biological target, often leading to higher affinity.[3][4] This inherent rigidity also allows for the precise positioning of substituents, enabling fine-tuning of interactions with specific receptor or transporter subpockets. This has led to the development of analogs with high potency and selectivity for the dopamine transporter (DAT), the serotonin transporter (SERT), and various subtypes of nAChRs, making them valuable tools for neuroscience research and potential therapeutics for conditions ranging from substance abuse to neurodegenerative diseases.[5][6][7]

Comparative Binding Analysis at Monoamine Transporters

A significant body of research has focused on 3-azabicyclo[3.2.1]octane analogs as potent inhibitors of MATs, inspired by the structure of cocaine.[8][9] These compounds typically feature an aryl group at the 3-position and a functional group, such as a carbomethoxy or propanoyl moiety, at the 2-position of the bicyclic core.

Structure-Activity Relationship (SAR) Highlights:
  • Substituents at the 3-Position: The nature and substitution pattern of the aryl group at the 3-position are critical for both potency and selectivity. For instance, biaryl systems at this position have been shown to modulate selectivity between DAT and SERT. While 3-monoaryl systems often exhibit DAT selectivity, the introduction of a second aryl or heteroaryl ring can shift the preference towards SERT.[8] For example, a 3β-(4-(2-pyrrolyl)phenyl) derivative demonstrated a remarkable 585-fold selectivity for SERT over DAT.[8]

  • Substituents at the 2-Position: Modifications at the 2-position also play a crucial role. The presence of an ethyl ketone moiety at this position, in conjunction with an appropriate aryl group at the 3-position, has led to the development of highly potent and selective SERT inhibitors.[9]

  • Nitrogen Substituents (8-Position): While N-substitution on some 3-phenyltropane-based DAT inhibitors has a limited effect on affinity, in other series, it can significantly enhance selectivity. For example, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, an 8-cyclopropylmethyl group imparted high SERT/DAT selectivity, while an 8-chlorobenzyl group resulted in high DAT/NET selectivity.[5][6]

Quantitative Comparison of Binding Affinities:
Compound/Analog3-Position Substituent8-Position SubstituentTargetBinding Affinity (Ki, nM)SelectivityReference
Analog 1 4-(2-pyrrolyl)phenylMethylSERT1.05SERT/DAT: 585[8]
DAT614
Analog 2 (13b) 4-(1-methylethenyl)phenylHSERT0.1SERT/DAT: 150[9]
Analog 3 (22e) 2-(diarylmethoxyethylidenyl)CyclopropylmethylDAT4.0SERT/DAT: 1060[5][6]
Analog 4 (22g) 2-(diarylmethoxyethylidenyl)p-ChlorobenzylDAT3.9NET/DAT: 1358[5][6]

Exploring Binding Modes at Nicotinic Acetylcholine Receptors

The versatility of the 3-azabicyclo[3.2.1]octane scaffold extends to its ability to target nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes. Analogs have been developed as selective ligands for different nAChR subtypes, including α4β2 and α7.[7][10]

Key Structural Features for nAChR Binding:
  • Heteroaromatic Substituents: The introduction of heteroaromatic moieties, such as pyridine and pyrazole, has been a successful strategy for developing potent nAChR ligands. For example, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), a well-known α4β2 nAChR agonist, highlights the importance of a basic nitrogen within the substituent.[7]

  • Fused Bicyclic Systems: The fusion of additional heterocyclic rings to the 3-azabicyclo[3.2.1]octane core has led to the discovery of potent and selective α7 nAChR ligands.[10]

Visualizing Binding Interactions: A Hypothetical Model

While high-resolution crystal structures of all analogs bound to their respective targets are not always available, computational modeling and SAR data allow for the construction of hypothetical binding modes.

Binding_Mode_MAT cluster_transporter Monoamine Transporter Binding Pocket cluster_ligand 3-Azabicyclo[3.2.1]octane Analog Primary_Binding_Site Primary Binding Site (S1) (e.g., Asp, Ser residues) Vestibular_Site Vestibular Site (S2) (e.g., Tyr, Phe residues) Bicyclic_Core 3-Azabicyclo[3.2.1]octane Core Bicyclic_Core->Primary_Binding_Site Ionic Interaction (Protonated Nitrogen) Aryl_Group_3 Aryl Group (at C3) Aryl_Group_3->Vestibular_Site Hydrophobic/Pi-Stacking Interactions Functional_Group_2 Functional Group (at C2) Functional_Group_2->Primary_Binding_Site Hydrogen Bonding

Caption: Hypothetical binding of a 3-azabicyclo[3.2.1]octane analog in a monoamine transporter.

Experimental Protocols for Binding Affinity Determination

The quantitative data presented in this guide are typically obtained through radioligand binding assays. The following is a generalized protocol for determining the binding affinity of a test compound for DAT and SERT.

Radioligand Binding Assay Protocol:
  • Tissue Preparation: Rat striatal (for DAT) or frontal cortex (for SERT) tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Tissue_Prep Tissue Preparation (Homogenization & Centrifugation) Start->Tissue_Prep Assay_Setup Assay Setup (Membranes + Radioligand + Test Compound) Tissue_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Quantification of Radioactivity) Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical radioligand binding assay.

Conclusion and Future Directions

The 3-azabicyclo[3.2.1]octane scaffold continues to be a highly fruitful starting point for the development of potent and selective ligands for various neurological targets. The comparative analysis presented here highlights the key structural determinants for achieving high affinity and selectivity at monoamine transporters and nicotinic acetylcholine receptors. Future research in this area will likely focus on leveraging advanced techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structural information of these analogs bound to their targets.[11][12] This will enable a more rational, structure-based design of the next generation of 3-azabicyclo[3.2.1]octane-based therapeutics with improved efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Disposal of 3-Azabicyclo[3.2.1]octan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, the bicyclic lactam 3-Azabicyclo[3.2.1]octan-2-one and its derivatives represent a significant scaffold in medicinal chemistry.[1] While the pursuit of scientific discovery is paramount, it must be intrinsically linked with an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

Analog Compound Analysis:

Safety Data Sheets for similar azabicyclo[3.2.1]octane derivatives consistently indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Harmful if Swallowed or in Contact with Skin: Some derivatives are classified as harmful by ingestion or dermal contact.[2][5]

Based on this analysis, this compound should be handled as a hazardous substance until proven otherwise. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the hazards of chemicals used in the workplace.[6][7]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[2][5]Avoid ingestion and skin contact. Wear appropriate PPE.
Skin Corrosion/IrritationCauses skin irritation.[2][3][4]Wear protective gloves and clothing.
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3][4]Wear safety glasses with side shields or chemical goggles.
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3][4]Use in a well-ventilated area or with local exhaust ventilation.
Section 2: Personal Protective Equipment (PPE) and Handling Procedures

Adherence to proper PPE protocols is non-negotiable when handling potentially hazardous chemicals. The following PPE is mandatory when working with this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[3][8]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to check the manufacturer's glove compatibility data. Contaminated gloves should be removed and disposed of properly.[5]

    • Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program.[2]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid generating dust.[5]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly after handling the compound.[8]

Section 3: Spill Management

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.[9]

Minor Spills (Small quantity, contained, and posing no immediate respiratory hazard):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Prevent the spread of the solid material.

  • Clean-up:

    • Carefully sweep or scoop up the solid material, avoiding dust generation.[5]

    • Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all cleaning materials (e.g., absorbent pads, wipes) and place them in the hazardous waste container.

Major Spills (Large quantity, uncontained, or posing a respiratory hazard):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate the Area: Close doors to the affected area to prevent the spread of vapors or dust.

  • Do Not Attempt to Clean Up: Only trained emergency response personnel should handle major spills.

Section 4: Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on the hazard assessment, this compound should be classified as a hazardous chemical waste.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed container for the waste.[11] The container must be in good condition and not leak.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

  • Disposal Pathway:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[12]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12]

Diagram 1: Decision Tree for Disposal of this compound

Disposal_Workflow Disposal Workflow for this compound Start Waste Generation: This compound (solid or in solution) Assess Hazard Assessment: Consult SDS of analogous compounds Start->Assess PPE Wear Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Containerize Containerize Waste: Use a compatible, sealed, and labeled container PPE->Containerize Label Label Container: 'Hazardous Waste' 'this compound' Containerize->Label Segregate Segregate Waste: Store in Satellite Accumulation Area Label->Segregate Disposal Contact EHS for Pickup: Arrange for licensed hazardous waste disposal Segregate->Disposal End Proper Disposal Complete Disposal->End

Caption: Decision workflow for the proper disposal of this compound.

Section 5: Regulatory Compliance

All laboratory personnel are responsible for understanding and adhering to the relevant regulations. Key regulatory frameworks include:

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Requires that the hazards of all chemicals be evaluated and that this information be conveyed to employees.[13][14]

  • EPA Resource Conservation and Recovery Act (RCRA): Establishes the framework for the proper management of hazardous and non-hazardous solid waste.[10][15]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste management. Always consult your local EHS department for specific requirements.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Azabicyclo[3.2.1]octan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Azabicyclo[3.2.1]octan-2-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating safety system for researchers, scientists, and drug development professionals.

Hazard Profile and Risk Assessment: The "Why" Behind the "How"

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound and its structural analogs are classified with specific hazards that directly inform our choice of personal protective equipment. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

A failure to protect against these hazards can lead to acute discomfort, injury, and compromised experimental integrity. The following GHS Hazard Statements, aggregated from supplier safety data sheets and chemical databases, define the necessary precautions.[1][2][5]

GHS Hazard CodeHazard StatementImplication for Handling
H315 Causes skin irritationDirect contact must be prevented through the use of appropriate gloves and protective clothing.[1][2]
H319 Causes serious eye irritationChemical splash goggles are mandatory to prevent contact with eyes, which could lead to significant injury.[1][2]
H335 May cause respiratory irritationHandling procedures that may generate dust or aerosols must be conducted in a ventilated enclosure, and respiratory protection may be required.[1][2]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions that minimize the escape of the chemical into the work environment.

  • Ventilation: All handling of this compound, especially when in solid/powder form, must be performed inside a certified chemical fume hood or a similar local exhaust ventilation system.[5][6][7] This is the most critical step in preventing respiratory exposure.

  • Emergency Equipment: The laboratory must be equipped with an easily accessible and fully functional safety shower and eyewash station.[6][7][8] All personnel should be trained on their location and operation before beginning any work.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to provide comprehensive protection. The selection of specific PPE is based directly on the hazard profile outlined above.

Eye and Face Protection

Due to the serious eye irritation risk (H319), protection must be robust.

  • Requirement: Wear chemical splash-resistant safety goggles that conform to government standards such as EN166 (EU) or NIOSH (US).[5][9]

  • Best Practice: For procedures with a higher risk of splashing (e.g., transferring solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[6]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation (H315).

  • Gloves: Wear compatible chemical-resistant gloves.[5] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5][9]

  • Protective Clothing: A long-sleeved laboratory coat is mandatory.[5][10] Ensure it is fully buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are required in any laboratory setting. Safety shoes are recommended for additional protection.[6]

Respiratory Protection

Respiratory protection is an essential secondary measure if engineering controls are insufficient or during emergency situations.

  • Standard Operations: When working in a certified fume hood, a respirator is typically not required.

  • Required Use: If there is a risk of generating dust outside of a fume hood or if ventilation is inadequate, a respirator is mandatory.[6][10] Use a NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates (e.g., type OV/AG/P99 or ABEK-P2).[9]

Procedural Protocols

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Safe Handling Operations Checklist
  • Preparation: Confirm the location of the nearest safety shower and eyewash station.

  • Ventilation: Turn on the chemical fume hood and verify it is functioning correctly.

  • PPE: Don all required PPE as per the sequence in the diagram above.

  • Handling:

    • When weighing the solid, use a spatula and perform the task within the fume hood to contain any dust.[10]

    • Keep the container tightly closed when not in use.[6][7]

    • Avoid any actions that could generate dust or aerosols.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[5][7]

Spill Management Protocol

Immediate and correct response to a spill is vital.

Spill_Response start Spill Occurs decision Is spill large or uncontained? start->decision minor_spill Minor Spill Procedure decision->minor_spill No major_spill Major Spill Procedure decision->major_spill Yes step1_minor 1. Alert personnel in the immediate area. step2_minor 2. Use absorbent material to contain. step3_minor 3. Sweep up solid material without creating dust. step4_minor 4. Place in sealed container for hazardous waste. step1_major 1. Evacuate the laboratory immediately. step2_major 2. Alert supervisor and emergency services. step3_major 3. Prevent entry to the area. step4_major 4. Allow only trained emergency responders to clean up.

Caption: Chemical Spill Response Workflow.

For any spill, ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[7] Prevent spilled material from entering drains or waterways.[5][10]

Decontamination and Disposal

  • Decontamination: Reusable PPE like face shields and goggles should be thoroughly cleaned after use according to manufacturer instructions. Contaminated clothing must be removed immediately and laundered separately before reuse.[10]

  • Waste Disposal: All contaminated disposable materials (e.g., gloves, absorbent pads, paper towels) and surplus this compound must be disposed of as hazardous waste.[11] Place these materials in a clearly labeled, sealed container.[10] Arrange for disposal through a licensed professional waste disposal service or your institution's environmental health and safety office.[12] Do not discharge to sewer systems.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.